5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6-7-4-5-9(6)8-3-1/h4-5,8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZFYMYPHZPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618796 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54760-47-3 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"synthesis and characterization of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine"
An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of the this compound core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine system is a privileged structure found in numerous biologically active molecules, including kinase inhibitors.[1] The saturation of the pyridazine ring to form the 5,6,7,8-tetrahydro derivative introduces a three-dimensional character to the otherwise planar molecule, which can be crucial for optimizing binding interactions with biological targets.
This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the selected methodologies, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Strategic Approach to Synthesis
The construction of the this compound scaffold is most effectively achieved through a two-stage synthetic strategy. This approach prioritizes the initial formation of the stable, aromatic imidazo[1,2-b]pyridazine ring system, followed by a selective reduction of the pyridazine moiety.
Rationale for the Two-Stage Approach:
-
Robust Ring Formation: The initial condensation reaction to form the fused aromatic system is typically high-yielding and benefits from the thermodynamic stability of the resulting heteroaromatic product.
-
Controlled Reduction: Subsequent reduction allows for precise control over the saturation of the pyridazine ring without affecting the imidazole portion. This step is critical for achieving the desired tetrahydro- derivative. Alternative one-pot approaches can be less efficient and may lead to a mixture of partially or fully reduced products.
The general synthetic pathway is visualized below.
Caption: High-level overview of the two-stage synthetic strategy.
Detailed Experimental Protocols
The following protocols describe the synthesis of a representative compound, 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, starting from commercially available precursors.
Step 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This step involves a condensation reaction between an α-haloketone and an aminopyridazine to form the fused bicyclic system.[2]
Causality Behind Experimental Choices:
-
Starting Material Selection: 3-Amino-6-chloropyridazine is selected as the starting material. The presence of the electron-withdrawing chlorine atom at the 6-position enhances the electrophilicity of the pyridazine ring, but more importantly, the use of a 3-aminopyridazine derivative ensures the correct regiochemistry. The initial and most nucleophilic site for alkylation by the α-bromoketone is the ring nitrogen not adjacent to the amino group, which facilitates the subsequent intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine core.[3]
-
Solvent and Base: A polar aprotic solvent like ethanol is suitable for this reaction, and a mild base such as sodium bicarbonate is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Protocol:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol, add 2-bromo-1-phenylethanone (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine as a solid. A typical yield for this reaction is in the range of 85-90%.[2]
Step 2: Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
This step achieves the selective reduction of the pyridazine ring. While chemical reducing agents like sodium borohydride can be used[2], catalytic hydrogenation is a clean and efficient alternative that also achieves dehalogenation.[4]
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic heterocycles. It also efficiently catalyzes the hydrogenolysis of the C-Cl bond, providing a dual benefit of reduction and dehalogenation in a single step.
-
Reaction Conditions: The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient supply for the catalytic cycle. Methanol is an excellent solvent as it readily dissolves the starting material and does not interfere with the catalysis.
Protocol:
-
In a hydrogenation vessel, dissolve 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the substrate).
-
Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.
Comprehensive Characterization
Structural confirmation and purity assessment of the final product are achieved through a combination of spectroscopic and analytical techniques. The workflow below illustrates the logical process of characterization.
Caption: Logical workflow for the structural characterization of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the synthesized molecule in solution.
-
¹H NMR: The proton NMR spectrum will confirm the successful hydrogenation by the appearance of signals in the aliphatic region (typically 1.5-4.5 ppm) corresponding to the -CH₂- groups at positions 5, 6, 7, and 8. The aromatic protons of the phenyl and imidazole rings will appear in the downfield region (7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum provides complementary information, confirming the number of unique carbon environments. The key indicators are the appearance of aliphatic carbon signals (typically 20-50 ppm) and the disappearance of the C-Cl signal from the precursor.[5]
| Data Summary: Expected NMR Shifts (in CDCl₃) | |
| Technique | Expected Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | ~ 7.2-7.9 (m, 5H, Phenyl-H), ~ 7.5 (s, 1H, Imidazole C2-H), ~ 4.0-4.2 (t, 2H, C5-H₂), ~ 2.9-3.1 (t, 2H, C8-H₂), ~ 1.8-2.2 (m, 4H, C6-H₂ & C7-H₂) |
| ¹³C NMR | ~ 145-150 (C), ~ 130-140 (C), ~ 125-129 (CH, Phenyl), ~ 110-115 (CH, Imidazole), ~ 45-50 (CH₂), ~ 20-25 (CH₂, 2 signals) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this synthesis, it serves as a quick check for the conversion of the aromatic precursor to the saturated product.[6]
| Data Summary: Key IR Absorptions | |
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch (phenyl and imidazole rings) |
| 2950-2850 | Aliphatic C-H stretch (distinguishing feature of the product) |
| 1600-1450 | C=C and C=N stretching vibrations within the aromatic rings |
| ~700 | C-Cl stretch (present in precursor, absent in final product) |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product with high accuracy. The expected m/z value for the protonated molecule [M+H]⁺ of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (C₁₂H₁₃N₃) is approximately 199.1109.
Crystallographic Analysis
Single-Crystal X-ray Diffraction: If a high-quality single crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of structure.[7] It yields a 3D model of the molecule, confirming connectivity, bond lengths, bond angles, and the conformation of the tetrahydro-pyridazine ring (e.g., half-chair).[8] This technique is considered the gold standard for structural elucidation.
Conclusion
The synthesis of this compound is reliably accomplished through a robust two-step process involving the initial formation of an aromatic imidazo[1,2-b]pyridazine precursor followed by catalytic hydrogenation. This methodology provides good yields and a high-purity product. Comprehensive characterization using a suite of modern analytical techniques, particularly NMR and mass spectrometry, is essential to unequivocally confirm the identity and purity of the target molecule. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and characterize this important heterocyclic scaffold for applications in drug discovery and development.
References
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Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Retrieved from [Link]
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Wang, J. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2217–2224. Available at: [Link]
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Molecule Depot. (2026, February 14). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Retrieved from [Link]
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Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. Available at: [Link]
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Boutouil, M., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem Compound Database. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides. PubMed. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link]
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Janssen Research & Development. (2025, September 26). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. ACS Omega. Available at: [Link]
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Beilstein-Institut. (2024, March 19). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Tozkoparan, B., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2043-2048. Available at: [Link]
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Hobbs, W. J. (n.d.). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Liberty University. Available at: [Link]
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Beilstein-Institut. (2024, March 19). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Available at: [Link]
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ResearchGate. (2026, January 6). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Retrieved from [Link]
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Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
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ResearchGate. (2009, February 20). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]
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MDPI. (2025, October 20). 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. Retrieved from [Link]
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MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
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Royal Society of Chemistry. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Retrieved from [Link]
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Growing Science. (2013, August 12). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Retrieved from [Link]
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Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]
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"physical and chemical properties of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine"
Content Type: Technical Reference Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists
Executive Summary & Scaffold Analysis
The 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold represents a pharmacologically distinct evolution of the fully aromatic imidazo[1,2-b]pyridazine system. While the aromatic parent is a privileged scaffold in kinase inhibition (e.g., Ponatinib), the 5,6,7,8-tetrahydro derivative introduces specific stereochemical and electronic modifications critical for fine-tuning drug-target interactions.
Key Differentiator: Saturation of the pyridazine ring converts a planar, electron-deficient aromatic system into a flexible, aliphatic heterocycle fused to the imidazole core. This modification alters:
-
Basicity: The loss of aromaticity in the pyridazine ring typically increases the basicity of the imidazole nitrogen (N1), influencing solubility and binding affinity.
-
Vector Geometry: The "puckered" conformation of the saturated ring allows for out-of-plane substituent vectors, enabling access to novel chemical space within enzyme binding pockets (e.g., TAK1, PI3K).
Physiochemical Properties
Note: Data below represents the core unsubstituted scaffold (calculated) and representative derivatives (experimental).
Table 1: Core Scaffold Properties
| Property | Value (Calculated/Est.) | Significance in Drug Design |
| Molecular Formula | C₆H₉N₃ | Fragment-based drug discovery (FBDD) core. |
| Molecular Weight | ~123.16 Da | High ligand efficiency (LE) potential; ideal for fragment linking. |
| LogP (Octanol/Water) | ~ -0.5 to 0.5 | Highly polar/hydrophilic compared to aromatic analogs; good oral bioavailability potential. |
| TPSA | ~30-40 Ų | Excellent membrane permeability profile (<140 Ų). |
| H-Bond Donors | 1 (NH if unalkylated) | Critical for hinge-binding in kinase domains. |
| H-Bond Acceptors | 2 (N1, N4) | N1 is the primary acceptor for hydrogen bonding. |
| pKa (Conj. Acid) | ~6.5 - 7.5 | Physiologically relevant ionization; likely protonated in acidic lysosomes. |
Solubility & Stability
-
Solubility: The tetrahydro scaffold exhibits superior aqueous solubility compared to its fully aromatic counterpart due to the disruption of pi-stacking interactions and increased polarity.
-
Chemical Stability: The imidazole ring remains robust, but the secondary amine (if N-unsubstituted) in the saturated ring is susceptible to oxidation or metabolic conjugation (glucuronidation) if not capped.
Synthetic Methodologies
The synthesis of this compound derivatives typically follows a "Construct-then-Reduce" strategy. Direct cyclization of saturated precursors is less common due to stability issues.
Primary Route: Condensation-Reduction Protocol
This method ensures regioselectivity and high yields.
-
Hantzsch-type Condensation: Reaction of 3-amino-6-chloropyridazine with an
-haloketone (e.g., 2-bromoacetophenone) yields the aromatic imidazo[1,2-b]pyridazine. -
Selective Reduction: The aromatic intermediate is subjected to hydride reduction (NaBH₄) or catalytic hydrogenation to saturate the pyridazine ring while leaving the imidazole intact.
Diagram 1: Synthesis Logic Flow
Caption: The "Construct-then-Reduce" pathway allows for the establishment of the bicyclic core before introducing stereochemical flexibility via saturation.
Experimental Protocol: Synthesis of 2-Phenyl Derivative
Source Basis: Adapted from verified reduction protocols of imidazo[1,2-b]pyridazines (Refs 1, 2).
Objective: Synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine from 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Reagents
-
Substrate: 6-Chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq)
-
Reductant: Sodium Borohydride (NaBH₄) (8.0 eq)
-
Solvent: Ethanol (Abs.)
-
Quench: Acetic Acid or Water
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of the aromatic intermediate (6-chloro-2-phenylimidazo[1,2-b]pyridazine) in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C. Add NaBH₄ (8.0 mmol) portion-wise over 15 minutes to control hydrogen evolution.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 50°C. Stir for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5). The starting material spot (lower Rf) should disappear, replaced by the more polar tetrahydro product.
-
Quench: Cool to room temperature. Carefully add water (5 mL) or dilute acetic acid to quench excess borohydride.
-
Extraction: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).
-
Purification: Dry combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
-
Validation: Product should be confirmed via ¹H-NMR (appearance of aliphatic multiplets at
1.8–3.5 ppm corresponding to the saturated ring).
Biological Applications & Mechanism of Action
The this compound scaffold has emerged as a potent "bioisostere" in several therapeutic areas.
A. Kinase Inhibition (Oncology & Fibrosis)[1][2][3]
-
Targets: PI3K/mTOR, TAK1.
-
Mechanism: The imidazole nitrogen (N1) acts as a hinge binder in the ATP-binding pocket. The saturated ring allows the molecule to adopt a non-planar conformation, filling hydrophobic sub-pockets that flat aromatic inhibitors cannot access.
-
Toxicity Profile: Recent studies indicate reduced liver/kidney toxicity compared to fully aromatic analogs, likely due to altered metabolic clearance pathways (Ref 3).
B. Antifungal Activity (Neglected Tropical Diseases)
-
Target: Madurella mycetomatis (Eumycetoma).
-
Potency: Derivatives have shown IC₅₀ values
5 M. -
Selectivity: High selectivity index (>16) over mammalian cells (NIH-3T3 fibroblasts), suggesting a safe therapeutic window (Ref 4).
Diagram 2: Structure-Activity Relationship (SAR)
Caption: SAR map highlighting the functional roles of specific scaffold regions in drug-target interactions.
References
-
Synthesis and Anticancer Activities of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives. ProQuest. [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link][1]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
-
Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma. European Journal of Medicinal Chemistry. [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry. [Link][2]
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5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine Derivatives: A Technical Guide to Synthesis and Biological Activity
Executive Summary
The quest for novel, highly selective therapeutic agents has driven medicinal chemists to explore beyond traditional, fully aromatic heterocyclic rings. Among the most promising emerging scaffolds are 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives . By introducing partial saturation into the pyridazine nucleus, researchers can engineer compounds with enhanced conformational flexibility, improved solubility, and unique structure-activity relationships (SAR)[1]. This technical guide provides an in-depth analysis of the chemical rationale, synthetic methodologies, and biological activities of these derivatives, with a specific focus on their potent multi-kinase inhibitory properties in oncology[2].
Chemical Rationale: Escaping "Flatland"
Historically, imidazo[1,2-b]pyridazines have been extensively utilized in drug discovery as rigid, planar pharmacophores. However, the modern paradigm of drug design emphasizes "escaping flatland"—increasing the fraction of sp³ hybridized carbons (Fsp³) to improve clinical success rates.
The transition to a 5,6,7,8-tetrahydro system achieves several critical pharmacological objectives:
-
Conformational Flexibility: The partially saturated ring adopts a non-planar geometry, allowing the molecule to access complex, three-dimensional binding pockets within target proteins (such as the kinase hinge region) that are inaccessible to flat, aromatic analogs[1].
-
Metabolic Stability & Solubility: The reduction of the aromatic system alters the lipophilicity (LogP) and pKa of the molecule, often resulting in superior aqueous solubility and improved pharmacokinetic profiles.
-
Functionalization Sites: The secondary amine (-NH) generated at position 5 or 8 during the reduction process serves as an ideal synthetic handle. Functionalizing this amine with sulfonamide moieties creates a hybrid molecule that leverages the sulfonamide's established ability to form robust hydrogen bond networks within solvent-exposed regions of kinase active sites[2].
Synthetic Methodology
The synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide derivatives is typically achieved via a highly efficient, three-step linear sequence[2][3].
-
Condensation: The sequence begins with the condensation of 3-amino-6-chloropyridazine and 2-bromoacetophenone to form the fully aromatic intermediate, 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
-
Reduction: A critical reduction step is performed using an excess of sodium borohydride (NaBH₄) in ethanol at elevated temperatures (50 °C). This selectively reduces the pyridazine ring, yielding the core 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold[3].
-
N-Sulfonylation: The final step involves the N-functionalization of the newly formed secondary amine using various sulfonyl chlorides in the presence of an organic base (e.g., Triethylamine, Et₃N) in dichloromethane (CH₂Cl₂)[4].
Synthetic workflow for 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides.
Biological Activity & Cytotoxicity Profiling
The therapeutic potential of these saturated scaffolds has been rigorously validated in oncology. Recent studies have evaluated a library of these sulfonamide derivatives against a panel of human cancer cell lines, including A-549 (lung carcinoma), Hs-683 (glioma), MCF-7 (breast carcinoma), SK-MEL-28 (melanoma), and B16-F10 (murine melanoma)[1][2].
Two specific derivatives—designated as Compound 4e and Compound 4f —demonstrated exceptional antiproliferative activity. These compounds achieved IC₅₀ values in the low micromolar range, directly comparable to established chemotherapeutic standards like 5-Fluorouracil (5-FU) and Etoposide[2][5].
Quantitative Cytotoxicity Data (IC₅₀)
Table 1: Cytotoxic activity of leading tetrahydroimidazo[1,2-b]pyridazine derivatives against key cancer cell lines after 72 hours of incubation.
| Compound / Drug | MCF-7 (Breast) IC₅₀ (µM) | SK-MEL-28 (Melanoma) IC₅₀ (µM) | Activity Profile Classification |
| Compound 4e | ~ 7.8 - 9.0 | ~ 7.8 - 9.0 | Highly Active |
| Compound 4f | ~ 7.8 - 9.0 | ~ 7.8 - 9.0 | Highly Active |
| 5-Fluorouracil | Reference Standard | Reference Standard | Positive Control |
| Etoposide | Reference Standard | Reference Standard | Positive Control |
Data synthesized from in vitro MTT assay evaluations[2].
Mechanism of Action: Multi-Kinase Inhibition
The causality behind the potent cytotoxicity of compounds 4e and 4f lies in their ability to act as multi-target kinase inhibitors. Molecular docking studies against a panel of FDA-approved kinase targets revealed that the 3D conformation of the tetrahydroimidazo[1,2-b]pyridazine core, combined with the hydrogen-bonding capacity of the sulfonamide tail, allows for strong binding affinities to several critical oncogenic kinases[3][5].
Specifically, these compounds exhibit strong binding to:
-
CSF1R (Colony Stimulating Factor 1 Receptor): Implicated in tumor macrophage recruitment and survival.
-
ErbB2 (HER2): A receptor tyrosine kinase heavily overexpressed in breast cancers like MCF-7.
-
BRAF & MEK2: Core components of the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in melanomas (e.g., SK-MEL-28).
By simultaneously inhibiting these pathways, the derivatives disrupt both tumor cell proliferation and survival signaling, ultimately inducing cell cycle arrest and apoptosis[3].
Inhibition of key oncogenic kinase pathways by tetrahydroimidazo[1,2-b]pyridazine derivatives.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the key synthetic and biological evaluation steps.
Protocol A: General Procedure for N-Sulfonylation
This procedure details the functionalization of the secondary amine to generate the final bioactive sulfonamide derivatives[3][4].
-
Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine in anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition: Add 2.0 equivalents of Triethylamine (Et₃N) to the solution. Stir the mixture at 0 °C under an inert atmosphere (Nitrogen or Argon) for 10 minutes. Rationale: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.
-
Sulfonyl Chloride Addition: Slowly add 2.0 equivalents of the desired substituted sulfonyl chloride (e.g., tosyl chloride) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4–8 hours).
-
Workup & Purification: Quench the reaction with distilled water. Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluent: DCM/EtOAc) to yield the pure sulfonamide derivative.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase, a process that only occurs in metabolically active, living cells[5][6].
-
Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, SK-MEL-28) and seed them into 96-well microplates at a density of 5 × 10³ cells/well in 100 µL of appropriate culture medium supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds, as well as positive controls (5-Fluorouracil, Etoposide), in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Add the treatments to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plates in the dark for an additional 4 hours at 37 °C.
-
Formazan Solubilization: Carefully aspirate the culture medium. Add 100 µL of DMSO to each well to dissolve the intracellular purple formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement & Analysis: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ values by fitting the dose-response data using non-linear regression analysis.
Conclusion
The this compound scaffold represents a highly versatile and promising platform in medicinal chemistry. By escaping the planar constraints of traditional aromatic heterocycles, these saturated derivatives offer superior three-dimensional interactions with complex biological targets. When functionalized with sulfonamides, they act as potent multi-kinase inhibitors, demonstrating significant antiproliferative activity against challenging malignancies such as breast carcinoma and melanoma. Future drug development programs should focus on optimizing the pharmacokinetic properties of these leads and advancing them into in vivo efficacy models.
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Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides MDPI - Molecules (2022) URL:[Link]
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Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides (PMC Archive) National Library of Medicine (NIH) URL:[Link]
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Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Drug Discovery
An In-depth Technical Guide to the Mechanism of Action of Imidazo[1,2-b]pyridazine Compounds
The imidazo[1,2-b]pyridazine ring system, a fused heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its rigid, planar structure and versatile substitution points make it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity.[1] This has led to the development of numerous biologically active molecules with applications ranging from oncology to neurodegenerative diseases and infectious agents.[3][4][5] The clinical success of ponatinib, a multi-kinase inhibitor built on this core, has further intensified research into new derivatives for various therapeutic applications.[1][6] This guide provides a detailed exploration of the molecular mechanisms through which these compounds exert their biological effects, with a primary focus on their well-established role as protein kinase inhibitors.
Part 1: The Predominant Mechanism - Protein Kinase Inhibition
The most extensively documented mechanism of action for imidazo[1,2-b]pyridazine derivatives is the inhibition of protein kinases.[3] These enzymes play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins, thereby regulating processes like cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[7] Imidazo[1,2-b]pyridazines have been shown to inhibit a diverse range of kinases through various binding modes.
ATP-Competitive Inhibition: A Common Mode of Action
Many imidazo[1,2-b]pyridazine derivatives function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase catalytic domain, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation cascade. This mechanism is central to their activity against several key kinase families.
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. Certain imidazo[1,2-b]pyridazines have been identified as potent and selective inhibitors of CDK2, a key regulator of the G1/S phase transition.[3][8] Their development stemmed from modifications of an earlier imidazo[1,2-a]pyridine series, resulting in compounds with improved properties.[8]
-
Mammalian Target of Rapamycin (mTOR): As a central regulator of cell growth and metabolism, mTOR is a significant target in cancer therapy. Novel imidazo[1,2-b]pyridazine diaryl urea derivatives have demonstrated potent ATP-competitive inhibition of mTOR.[9] Compounds A17 and A18, for example, showed significant anti-proliferative activity by suppressing the phosphorylation of downstream mTOR targets like S6 and AKT, leading to G1-phase cell cycle arrest.[9]
-
Glycogen Synthase Kinase-3β (GSK-3β): Implicated in diseases including Alzheimer's and mood disorders, GSK-3β is another key target.[10] Brain-penetrant imidazo[1,2-b]pyridazines have been developed as potent GSK-3β inhibitors. In animal models of Alzheimer's disease, these compounds have been shown to significantly reduce the hyperphosphorylation of tau protein, a key pathological feature of the disease.[10]
-
Dual c-Met and VEGFR2 Inhibition: The c-Met and VEGFR2 kinases are crucial drivers of tumor growth, invasion, and angiogenesis. Structure-based design has led to the development of imidazo[1,2-b]pyridazine derivatives that dually inhibit both kinases, demonstrating potent anti-proliferative and anti-angiogenic effects.[11]
-
Other Kinase Targets: This versatile scaffold has been successfully adapted to target a growing list of kinases, including:
-
Bruton's Tyrosine Kinase (BTK): Covalent inhibitors have been developed that show potent and highly selective irreversible inhibition of BTK, a key enzyme in B cell signaling, with promising preclinical results in B cell malignancies.[12]
-
FMS-like tyrosine kinase 3 (FLT3): Derivatives show potent inhibition against clinically relevant FLT3 mutations that cause resistance to other inhibitors in Acute Myeloid Leukemia (AML).[13]
-
Transforming Growth Factor-β Activated Kinase (TAK1): Potent inhibitors have been discovered that show excellent activity against multiple myeloma cell lines.[14]
-
Table 1: Representative Imidazo[1,2-b]pyridazine Kinase Inhibitors and Their Potency
| Compound Class/Example | Target Kinase | Potency (IC50) | Disease Area | Reference |
| Diaryl Urea Derivative (A18) | mTOR | 0.062 µM | Cancer | [9] |
| Diaryl Urea Derivative (A17) | mTOR | 0.067 µM | Cancer | [9] |
| Compound 26 | TAK1 | 55 nM | Multiple Myeloma | [14] |
| Compound 22 (TM471-1) | BTK (covalent) | 1.3 nM | B Cell Malignancies | [12] |
| Imidazo[1,2-a]pyridine 26 | c-Met / VEGFR2 | 1.9 nM / 2.2 nM | Cancer | [11] |
| Compound 24 | CDK12 / CDK13 | 15.5 nM / 12.2 nM | Breast Cancer | [15] |
Visualizing the Mechanism: ATP-Competitive Kinase Inhibition
The following diagram illustrates the general mechanism of ATP-competitive inhibition, where the imidazo[1,2-b]pyridazine compound occupies the ATP-binding pocket of the kinase, preventing the phosphorylation of a substrate protein.
Caption: ATP-competitive inhibition of a protein kinase by an imidazo[1,2-b]pyridazine compound.
Atypical and Allosteric Inhibition: Expanding the Mechanistic Diversity
Beyond simple ATP competition, imidazo[1,2-b]pyridazines exhibit more complex and highly specific mechanisms of action.
-
PIM Kinase Inhibition (Non-ATP Mimetic): The PIM family of serine/threonine kinases are important targets in hematopoietic cancers.[16] Structural analysis revealed that imidazo[1,2-b]pyridazines inhibit PIM1 in a surprising fashion. Instead of interacting with the kinase hinge region like typical ATP-mimetic inhibitors, they bind to the N-terminal lobe's αC helix.[16] This unusual binding mode, which does not mimic ATP, is responsible for the enhanced selectivity of this scaffold for PIM kinases over other kinases.[16] These inhibitors effectively block the phosphorylation of downstream PIM targets, such as BAD, thereby impairing cancer cell survival.[16]
-
TYK2 Allosteric Inhibition (Pseudokinase Domain Targeting): Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is pivotal in cytokine signaling related to autoimmune diseases.[17] Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective allosteric inhibitors of TYK2. They achieve this by binding to the pseudokinase (JH2) domain, not the active catalytic (JH1) domain.[17] This binding event induces a conformational change that suppresses the cytokine-mediated activation of the catalytic domain, thus blocking the signaling pathway without targeting the highly conserved ATP-binding site of the active domain. This allosteric mechanism provides a significant advantage in achieving high selectivity.[17]
Visualizing the Mechanism: Allosteric TYK2 Inhibition
This diagram illustrates how an imidazo[1,2-b]pyridazine compound binds to the pseudokinase (JH2) domain of TYK2, allosterically inhibiting the function of the catalytic (JH1) domain.
Caption: Allosteric inhibition of TYK2 via binding to the pseudokinase (JH2) domain.
Part 2: Experimental Protocols for Mechanism Elucidation
Validating the mechanism of action requires robust experimental workflows. Below are representative protocols for assessing kinase inhibition.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a typical biochemical assay to determine the IC50 value of a compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the imidazo[1,2-b]pyridazine test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer to create a dose-response curve (e.g., 100 µM to 1 nM).
-
Prepare a solution of the purified target kinase in assay buffer.
-
Prepare a solution of the kinase-specific substrate peptide and ATP (at or near its Km concentration).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of each concentration of the test compound or DMSO (vehicle control) to appropriate wells.
-
Add 5 µL of the kinase solution to all wells and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent, which measures ADP production).
-
Read the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses whether the compound inhibits the kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A549 cells for mTOR inhibitors) to 70-80% confluency.[9]
-
Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine compound (or DMSO control) for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-S6 for mTOR inhibition).[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis and Controls:
-
Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
-
Part 3: Alternative Mechanisms and Therapeutic Applications
While kinase inhibition is the dominant theme, the imidazo[1,2-b]pyridazine scaffold interacts with other targets, showcasing its versatility.
-
Anti-mycobacterial Activity: Derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis.[5][18] While the exact mechanism is still under full investigation, it is hypothesized to be similar to that of the related imidazo[1,2-a]pyridines, which are known to inhibit QcrB.[5] QcrB is a subunit of the cytochrome bcc complex in the electron transport chain. Its inhibition disrupts ATP synthesis, leading to bacterial cell death.[5]
-
Ligands for β-Amyloid Plaques: Certain imidazo[1,2-b]pyridazine derivatives have been designed as high-affinity ligands for β-amyloid (Aβ) plaques, the pathological hallmark of Alzheimer's disease.[4][19] These compounds, such as 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibit high binding affinity (Ki = 11.0 nM) to synthetic Aβ aggregates.[4] This property makes them promising candidates for the development of novel positron emission tomography (PET) radiotracers for the in vivo imaging and diagnosis of Alzheimer's disease.[19]
Conclusion
The imidazo[1,2-b]pyridazine core is a remarkably versatile and privileged scaffold in drug discovery. Its primary mechanism of action is the inhibition of a wide and diverse range of protein kinases, which it achieves through both conventional ATP-competitive binding and sophisticated allosteric and atypical mechanisms. This inhibitory activity forms the basis of its potent anti-cancer and anti-inflammatory properties. Furthermore, its demonstrated utility as an anti-mycobacterial agent and a diagnostic ligand for neurodegenerative disease highlights the broad therapeutic potential of this chemical class. Continued exploration of the structure-activity relationships and mechanisms of action of imidazo[1,2-b]pyridazine compounds will undoubtedly lead to the development of next-generation therapeutics for a multitude of human diseases.
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"structure-activity relationship (SAR) of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine analogs"
The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine analogs.
Executive Summary: The Scaffold Evolution
The imidazo[1,2-b]pyridazine core has long been established as a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibition (e.g., PIM, CDK, p38 MAPK). However, its planar, fully aromatic character often leads to poor aqueous solubility and non-specific binding (promiscuity) due to extensive
The 5,6,7,8-tetrahydro analog represents a strategic "escape from flatness." By saturating the pyridazine ring, researchers introduce
Structural Architecture & Numbering
To understand the SAR, one must first master the numbering system and the conformational shift induced by saturation.
-
The Core: A bicyclic system comprising an aromatic imidazole ring fused to a saturated six-membered tetrahydropyridazine ring.
-
The Shift: Unlike the planar parent, the 5,6,7,8-tetrahydro ring adopts a half-chair or envelope conformation . This puckering forces substituents at positions 6 and 7 out of the aromatic plane, creating opportunities to engage distinct hydrophobic pockets or solvent channels.
SAR Map Visualization
The following diagram illustrates the primary vectors for optimization.
Figure 1: Strategic SAR vectors for the this compound scaffold.
Comprehensive SAR Analysis
Position 2: The Potency Anchor
In almost all bioactive analogs, Position 2 requires an aromatic or heteroaromatic system. This moiety typically engages in
-
Aryl Substitutions: A phenyl ring at C2 is standard. Electron-withdrawing groups (EWGs) like -F or -Cl at the para position often enhance metabolic stability without sacrificing potency.
-
Heterocycles: Replacement with thiophene or pyridine is tolerated but often reduces lipophilicity (logP), which can be advantageous if the phenyl analog is too greasy.
Position 3: The Functional Warhead
This position is the most versatile vector for introducing chemical complexity.
-
Sulfonamide Derivatives: Recent studies (e.g., Molecules 2022) highlight C3-sulfonamides as critical for anticancer activity. The sulfonyl group (
) acts as a rigid linker that positions distal aryl rings to interact with secondary pockets (e.g., the "back pocket" of a kinase).-
Key Insight: Bulky sulfonamides (e.g., tosyl) often show superior cytotoxicity (IC50 ~1-5 µM against MCF-7) compared to smaller alkyl sulfonamides.
-
-
Mannich Bases: Introduction of aminomethyl groups at C3 improves water solubility but can lead to chemical instability (retro-Mannich reaction) in plasma.
The Tetrahydro Ring (Positions 5, 6, 7, 8)
This is the differentiator.[1][2][3]
-
Solubility vs. Potency: Saturating this ring breaks the aromaticity of the pyridazine. While this improves aqueous solubility (often >100 µM), it can reduce potency by 3-10 fold compared to the fully aromatic parent if the target requires a strictly planar ligand (e.g., intercalation into DNA or narrow kinase clefts).
-
Stereochemistry: Substituents at C6 or C7 introduce chirality. This is an under-explored area in current literature but represents a high-value strategy for increasing selectivity (kinetic resolution of targets).
Chemical Synthesis Protocols
Reliable access to the scaffold is a prerequisite for SAR exploration. Two primary routes exist: the Reduction Route (from aromatic parent) and the De Novo Cyclization Route .
Route A: Condensation & Reduction (Standard)
This method is preferred for generating libraries of C2-aryl analogs.
-
Condensation: React 3-amino-6-chloropyridazine with a substituted
-bromoacetophenone in refluxing ethanol. -
Reduction: Hydrogenation of the imidazo[1,2-b]pyridazine intermediate.
-
Conditions:
(balloon or Parr shaker), 10% Pd/C, Methanol/Acetic acid. -
Note: The imidazole ring is robust and generally resists reduction under these conditions, selectively yielding the 5,6,7,8-tetrahydro derivative.
-
Route B: Functionalization at C3 (Sulfonylation)
To install the sulfonamide warhead described in the SAR section:
-
Reagent: Arylsulfonyl chloride (1.2 eq).
-
Base/Solvent: Pyridine (acts as both solvent and base) or
in DCM. -
Conditions: Stir at RT for 12-24h.
-
Purification: Column chromatography (often requires MeOH/DCM gradients due to polarity).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for accessing C3-functionalized tetrahydroimidazo[1,2-b]pyridazine analogs.
Biological Data Summary
The following data summarizes the impact of the "tetrahydro" modification versus the aromatic parent in the context of cytotoxicity and solubility.
| Parameter | Aromatic Parent (Imidazo[1,2-b]pyridazine) | 5,6,7,8-Tetrahydro Analog | Impact of Modification |
| Solubility (pH 7.4) | Low (< 10 µM) | Moderate to High (> 50 µM) | Positive: |
| Kinase Potency (Gen.) | High (nM range) | Moderate (µM range) | Negative: Loss of planar |
| Selectivity | Low (Promiscuous binder) | Improved | Positive: 3D shape fits specific pockets better. |
| Cytotoxicity (MCF-7) | IC50: 0.5 - 2.0 µM | IC50: 1.0 - 10.0 µM | Neutral: Potency maintained with specific linkers (e.g., sulfonamides). |
| Metabolic Stability | Moderate (Oxidation prone) | High | Positive: Removal of electron-deficient pyridazine ring. |
Protocol: In Vitro Cytotoxicity Assay (Standardized)
To validate the activity of these analogs, use the following MTT assay protocol:
-
Cell Seeding: Seed MCF-7 or A549 cells at
cells/well in 96-well plates. Incubate for 24h. -
Compound Treatment: Dissolve analogs in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Treat cells for 48h.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove medium. Add DMSO (100 µL) to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Synthesis and Anticancer Activity of Tetrahydroimidazo[1,2-b]pyridazines
-
Kinase Inhibitor SAR (Arom
-
Antimalarial Solubility Optimiz
-
General Synthesis of Imidazo[1,2-b]pyridazines
- Title: A Facile Synthesis of Imidazo[1,2-b]pyridazine Deriv
- Source: Journal of Heterocyclic Chemistry.
-
URL:[Link]
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"spectroscopic analysis (NMR, IR, Mass Spec) of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine"
An In-Depth Technical Guide to the Spectroscopic Analysis of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
Introduction
This compound is a saturated derivative of the aromatic heterocyclic system, imidazo[1,2-b]pyridazine. This class of compounds is of significant interest in medicinal chemistry, with derivatives being explored for a range of biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2][3] The saturation of the pyridazine ring introduces conformational flexibility and a distinct set of spectroscopic characteristics compared to its aromatic counterpart. A thorough understanding of its spectroscopic signature is paramount for researchers in synthesis, process development, and drug discovery to confirm its identity, purity, and structural integrity.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound features a bicyclic system where a five-membered imidazole ring is fused to a six-membered, fully saturated pyridazine ring. This unique combination of an aromatic imidazole portion and a saturated, aliphatic-like pyridazine moiety dictates its spectroscopic properties.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy
Theoretical Principles and Experimental Protocol
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazole ring and the aliphatic protons of the tetrahydro-pyridazine ring.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2, H-3 | 7.0 - 7.8 | d, d | ~1-3 | These protons are on an electron-rich imidazole ring, hence they appear in the aromatic region. They will likely appear as doublets due to coupling with each other.[3][5] |
| H-5 | 3.2 - 3.6 | t | ~6-8 | This methylene group is adjacent to a nitrogen atom (N4), which deshields the protons, shifting them downfield. They are expected to be a triplet due to coupling with the H-6 protons. |
| H-8 | 3.9 - 4.3 | t | ~6-8 | This methylene group is adjacent to the bridgehead carbon (C8a) and is also influenced by the aromatic imidazole ring, leading to a downfield shift. It should appear as a triplet due to coupling with the H-7 protons. |
| H-6, H-7 | 1.8 - 2.2 | m | - | These central methylene groups in the saturated ring are in a more alkane-like environment and are expected to appear as complex multiplets in the upfield region. |
Predicted 2D NMR Correlations
To unambiguously assign the proton signals, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Key Predicted Fragments:
-
m/z 123 (M⁺•): The molecular ion.
-
m/z 109: Loss of a CH₂ group.
-
m/z 95: Loss of ethylene (C₂H₄) from the saturated ring, a common fragmentation pathway for cyclic alkanes. [6]* m/z 81: Further fragmentation of the pyridazine ring.
-
m/z 54: A fragment corresponding to the imidazole portion of the molecule.
Summary of Predicted Spectroscopic Data
| Technique | Key Predicted Features |
| ¹H NMR | Aromatic signals (δ 7.0-7.8), deshielded aliphatic signals adjacent to nitrogen (δ 3.2-4.3), and upfield aliphatic signals (δ 1.8-2.2). |
| ¹³C NMR | Aromatic carbons (δ 115-145), aliphatic carbons adjacent to nitrogen (δ 40-55), and other aliphatic carbons (δ 20-30). |
| IR | Aromatic =C-H stretch (~3100 cm⁻¹), aliphatic C-H stretch (~2900 cm⁻¹), C=C and C=N stretches (1450-1650 cm⁻¹), and C-N stretch (1000-1300 cm⁻¹). |
| Mass Spec | Molecular ion (M⁺•) at m/z 123, with key fragments resulting from the loss of ethylene (m/z 95) and other small neutral species. |
Conclusion
The spectroscopic analysis of this compound is characterized by the distinct contributions of its aromatic imidazole and saturated pyridazine moieties. While this guide presents a predicted spectroscopic profile based on established principles and data from related compounds, it provides a robust framework for the identification and characterization of this important heterocyclic scaffold. Experimental verification of these predictions will be crucial for any future work involving this molecule. The combined use of ¹H and ¹³C NMR, IR, and mass spectrometry, along with 2D NMR techniques, will enable unambiguous structure elucidation and purity assessment, which are critical for its application in research and development.
References
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Bel-kasmi, L., S. Gellis, P. Verite, and P. H. Dixneuf. "Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides." Molecules 27.19 (2022): 6586. [Link]
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Al-Amiery, A. A., Y. K. Al-Majedy, and A. A. H. Kadhum. "Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity." International Journal of Drug Delivery Technology 8.1 (2018): 1-5. [Link]
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"The features of IR spectrum." N.p., n.d. Web. [Link]
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Paidi, K. R., et al. "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity." International Journal of Chemical Sciences 15.3 (2017): 172. [Link]
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Onkol, T., et al. "Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives." European journal of medicinal chemistry 45.5 (2010): 2095-2101. [Link]
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"Theoretical Study of Aromatic and N-heterocycles: Potential Carriers of Interstellar Aromatic Infrared Bands." Astrobiology, 9 Mar. 2025. [Link]
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"Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications." Journal of Student Research, 2023. [Link]
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"CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS." N.p., n.d. Web. [Link]
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"Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity." ResearchGate, Oct. 2018. [Link]
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"12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry." NC State University Libraries, n.d. [Link]
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"Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines." Arkivoc, vol. 2005, no. 14, 2005, pp. 1-10. [Link]
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"Mass spectrometry of Heterocyclic Compounds." Defense Technical Information Center, 1 July 1971. [Link]
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"Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines - Supporting Information." Organic Letters, vol. 15, no. 20, 2013, pp. 5254-5257. [Link]
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"Fragmentation (mass spectrometry)." Wikipedia, Wikimedia Foundation, 20 Oct. 2023. [Link]
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"Interpretation of mass spectra." N.p., n.d. Web. [Link]
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"Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry, 14.1 (2023): 123-129. [Link]
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"Full Supporting Information for Chapter 6." University of Regensburg, n.d. [Link]
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"Interpretation of 1H-NMR and 13C-NMR data for compound 8." ResearchGate, n.d. [Link]
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"From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzot[4]hieno[2,3-d]pyrimidin-4(3H)-one as a Novel Scaffold for the Design of AKT1 Inhibitors." MDPI, 26 Oct. 2022. [Link]
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In Vitro Evaluation of Novel 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine Derivatives: A Technical Guide to Anticancer Screening and Kinase Profiling
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a highly privileged motif in medicinal chemistry, widely recognized for its potent kinase inhibitory properties in modern oncology[1]. However, fully aromatic, planar heterocyclic structures often suffer from poor aqueous solubility and off-target toxicities. The strategic introduction of partial saturation to yield 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives significantly increases the fraction of sp3-hybridized carbons (Fsp3)[2]. This structural modification enhances conformational flexibility, allowing the molecules to adopt non-planar geometries that better complement the complex, three-dimensional ATP-binding pockets of target kinases.
This technical guide details the in vitro evaluation workflows for these novel derivatives. Specifically, it focuses on recent sulfonamide-bearing analogs that demonstrate potent multi-kinase inhibition against breast carcinoma and melanoma models, providing a blueprint for researchers advancing these chemotypes through preclinical screening.
Structural Rationale and Target Biology
The causality behind evaluating 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines lies in their dual capacity for specific target engagement and favorable physicochemical properties. Recent studies, such as the work by [3], have synthesized libraries of these derivatives bearing various sulfonamide moieties.
Molecular docking and subsequent in vitro evaluations reveal that these compounds act as ATP-competitive inhibitors. Specifically, compounds designated as 4e and 4f exhibit high binding affinities for kinases critical to tumor proliferation, including BRAF, MEK2, and ErbB2[3]. These kinases are frequently hyperactivated in specific malignancies, providing a clear biological rationale for targeting the MAPK/ERK and ErbB signaling pathways in melanoma (SK-MEL-28) and breast cancer (MCF-7) cell lines[4].
In Vitro Cytotoxicity Screening (Phenotypic Evaluation)
Before advancing to isolated enzymatic assays, phenotypic screening is essential to establish cellular efficacy and determine the therapeutic window. The MTT assay serves as the gold standard for this phase, measuring mitochondrial metabolic activity as a direct proxy for cell viability[2].
Quantitative Data Summary: Recent in vitro evaluations of sulfonamide-bearing tetrahydroimidazo[1,2-b]pyridazines demonstrated significant, selective cytotoxicity[3]. As summarized in Table 1, lead compounds 4e and 4f exhibited IC50 values in the low micromolar range against MCF-7 and SK-MEL-28 lines, comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU) and Etoposide[4].
Table 1: Cytotoxic Activities (IC50 in µM) of Tetrahydroimidazo[1,2-b]pyridazine Derivatives
| Compound | MCF-7 (Breast) | SK-MEL-28 (Melanoma) | B16-F1 (Melanoma) | A549 (Lung) |
| 4e | 7.8 - 9.0 | 7.8 - 9.0 | 10 - 100 | 10 - 100 |
| 4f | 7.8 - 9.0 | 7.8 - 9.0 | 10.8 | 10 - 100 |
| 4b | > 100 | > 100 | > 100 | > 100 |
| 5-Fluorouracil | < 10.0 | < 10.0 | < 10.0 | < 10.0 |
| Etoposide | < 10.0 | < 10.0 | < 10.0 | < 10.0 |
Data synthesized from the evaluation of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides against human cancer cell lines[4].
Experimental Protocol 1: Self-Validating MTT Cytotoxicity Assay
To ensure trustworthiness and reproducibility, the cytotoxicity screening must operate as a self-validating system. The inclusion of positive controls (5-FU) and negative controls (DMSO vehicle) ensures assay sensitivity, normalizes background noise, and provides a baseline for calculating the Z'-factor[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 and SK-MEL-28 cells in 96-well microtiter plates at a density of
cells/well in appropriate supplemented media (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion. -
Compound Treatment: Prepare serial dilutions of the synthesized tetrahydroimidazo[1,2-b]pyridazine derivatives (ranging from 1 µM to 100 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity. Treat the cells and incubate for 72 hours[4].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals via NAD(P)H-dependent oxidoreductases[2].
-
Solubilization & Detection: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the relative cell viability by normalizing the absorbance of treated wells against the DMSO control. Determine the IC50 values using non-linear regression analysis.
Kinase Inhibition Profiling
Following phenotypic hit identification, target deconvolution is required to validate the mechanism of action. Given the docking predictions for compounds 4e and 4f against BRAF, MEK2, and ErbB2[3], an orthogonal in vitro kinase assay is necessary. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred methodology due to its high sensitivity, broad dynamic range, and resistance to auto-fluorescent compound interference.
Experimental Protocol 2: TR-FRET Kinase Assay
This protocol validates the direct inhibition of the target kinases, establishing causality between compound binding at the hinge region and reduced enzymatic activity.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Dilute recombinant human BRAF or MEK2 kinase and its specific biotinylated peptide substrate in a kinase buffer (e.g., HEPES pH 7.5, MgCl2, EGTA, DTT, and Tween-20).
-
Compound Incubation: Add the tetrahydroimidazo[1,2-b]pyridazine derivatives at varying concentrations to the enzyme mixture. Incubate for 30 minutes at room temperature to allow for equilibrium binding.
-
ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its apparent
for the specific kinase. Expert Insight: Running the assay at the ATP ensures the system is highly sensitive to competitive inhibitors binding at the ATP pocket, preventing artificially inflated IC50 values. -
Reaction Termination & Detection: After a 60-minute incubation, stop the reaction by adding EDTA. Add the detection reagents: a Europium-labeled anti-phospho antibody (donor) and an Allophycocyanin (APC)-labeled streptavidin tracer (acceptor).
-
Signal Measurement: Read the TR-FRET signal on a compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm). A dose-dependent decrease in the TR-FRET ratio directly correlates with kinase inhibition.
Mechanistic Pathway & Workflow Visualization
In vitro screening workflow for this compound derivatives.
Inhibition of the ErbB2/MAPK signaling pathway by tetrahydroimidazo[1,2-b]pyridazines.
Conclusion
The in vitro evaluation of this compound derivatives underscores their immense potential as a highly versatile, multi-targeted scaffold in oncology[3]. By combining the conformational advantages of partial saturation with targeted sulfonamide substitutions, researchers can develop potent inhibitors of the ErbB2 and MAPK/ERK pathways[3]. The integration of rigorous phenotypic screening with orthogonal TR-FRET kinase profiling ensures a robust, self-validating pipeline for advancing these novel chemotypes toward lead optimization.
References
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Bourzikat, O., et al. "Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides." Molecules 2022, 27(16), 5238. URL:[Link]
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Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacological Profile of Substituted Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine ring system represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1][2] This versatile core structure is present in a multitude of biologically active molecules, demonstrating a remarkable capacity for molecular recognition across diverse therapeutic targets.[1][3] The clinical success of Ponatinib (Iclusig®) , an FDA-approved multi-kinase inhibitor for the treatment of chronic myeloid leukemia, has catalyzed a resurgence of interest in this scaffold, showcasing its potential for developing potent and selective therapeutic agents.[2][4][5]
Substituted imidazo[1,2-b]pyridazines exhibit an exceptionally broad pharmacological spectrum, with derivatives demonstrating promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][6] This guide provides a detailed exploration of the pharmacological profile of this scaffold, elucidating the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to validate their therapeutic potential.
Anticancer Activity: A Multi-Pronged Attack on Malignancy
The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, primarily through the inhibition of various protein kinases that are critical for tumor growth and survival.[1]
Kinase Inhibition: A Dominant Mechanism
-
PIM Kinase Inhibition: A notable family of imidazo[1,2-b]pyridazines has been identified as potent, low-nanomolar inhibitors of PIM kinases, which are key targets in hematopoietic malignancies.[7] Crystallographic studies revealed an unusual binding mode where these compounds interact with the NH2-terminal lobe helix αC of the kinase, rather than the conventional hinge region. This makes them ATP-competitive but not ATP-mimetic, a structural nuance that contributes to their enhanced selectivity over other kinases.[7] One such compound, K00135, effectively impaired the survival of leukemia cells and suppressed the in vitro growth of leukemic blasts from acute myelogenous leukemia (AML) patients.[7]
-
mTOR Inhibition: ATP-competitive mTOR inhibitors are sought-after as potential antitumor agents. A series of imidazo[1,2-b]pyridazine diaryl urea derivatives displayed significant anti-proliferative activity against several human cancer cell lines, particularly non-small cell lung cancer (A549 and H460), with IC50 values in the low micromolar to nanomolar range.[8] Lead compounds A17 and A18 demonstrated potent mTOR inhibition (IC50 = 0.067 µM and 0.062 µM, respectively), induced G1-phase cell cycle arrest, and suppressed the phosphorylation of downstream targets like AKT and S6.[8] Furthermore, compound A17 showed significant in vivo anticancer effects in an A549 xenograft mouse model.[8]
-
Transforming Growth Factor-β Activated Kinase (TAK1) Inhibition: TAK1 is overexpressed in multiple myeloma (MM), making it an attractive therapeutic target. Researchers have discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines can inhibit TAK1 at nanomolar concentrations.[9] The lead compound, 26 , inhibited TAK1 with an IC50 of 55 nM and demonstrated potent growth inhibition of multiple myeloma cell lines with GI50 values as low as 30 nM.[9]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Modification of related scaffolds led to the identification of the imidazo[1,2-b]pyridazine series as potent and selective inhibitors of CDK2.[10] Structural analysis confirmed a distinct binding mode compared to similar series, providing a basis for understanding the observed differences in structure-activity relationships.[10]
Cytotoxicity Data for Lead Compounds
| Compound ID | Target/Cell Line | Activity (IC50/GI50) | Reference |
| K00135 | PIM Kinase | Low nanomolar | [7] |
| A17 | mTOR | 0.067 µM | [8] |
| A18 | mTOR | 0.062 µM | [8] |
| A17 | A549 Cancer Cell | 0.02 - 20.7 µM (range for series) | [8] |
| Compound 26 | TAK1 | 55 nM | [9] |
| Compound 26 | MPC-11/H929 Myeloma Cells | as low as 30 nM | [9] |
| 4e, 4f | MCF-7, SK-MEL-28 Cells | 1 - 10 µM | [11] |
Anti-inflammatory Activity: Modulating Key Signaling Pathways
The scaffold's ability to modulate immune responses has positioned it as a promising candidate for treating various immuno-inflammatory diseases.[12]
Allosteric Inhibition of Tyrosine Kinase 2 (Tyk2)
A groundbreaking discovery identified imidazo[1,2-b]pyridazines as potent and selective allosteric inhibitors of Tyk2, a member of the Janus kinase (JAK) family.[12] Tyk2 is crucial for mediating signals from pro-inflammatory cytokines like IL-12, IL-23, and type 1 interferons.[12] Unlike conventional kinase inhibitors that target the ATP-binding site of the catalytic domain (JH1), these compounds bind to the pseudokinase domain (JH2). This allosteric binding suppresses the cytokine-mediated activation of the JH1 domain, providing a highly selective mechanism of action.[12][13] Iterative optimization of substituents on the scaffold led to compounds with enhanced cellular potency and encouraging systemic exposure after oral dosing in mice.[12]
Caption: Allosteric inhibition of TYK2 by imidazo[1,2-b]pyridazine derivatives.
IKKβ Inhibition
Derivatives of imidazo[1,2-b]pyridazine were identified through high-throughput screening as inhibitors of I-kappa B kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway that drives inflammation.[14] Optimization of substituents at the 3- and 6-positions of the scaffold enhanced both cell-free IKKβ inhibitory activity and the inhibition of TNFα production in THP-1 cells.[14] Further development led to compounds with excellent pharmacokinetics that demonstrated efficacy in collagen-induced arthritis models in both mice and rats, highlighting their potential for treating rheumatoid arthritis.[15]
Antimicrobial and Antiparasitic Potential
The imidazo[1,2-b]pyridazine core is a valuable starting point for developing novel agents against infectious diseases, particularly in the face of growing drug resistance.
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new anti-TB drugs.[16] The imidazo[1,2-b]pyridazine scaffold has emerged as a highly promising core for this purpose.[16][17] Structure-activity relationship studies on a series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives revealed that substitutions on the benzohydrazide ring significantly impact potency.[16] Specifically, compounds bearing electron-withdrawing groups like chloro, fluoro, and nitro showed the highest activity.[16]
Antitubercular Activity of Benzohydrazide Derivatives
| Compound ID | R (Substitution on Benzohydrazide Ring) | MIC (µg/mL) vs M. tuberculosis H37Rv | Reference |
| 6a | 4-OCH3 | 6.25 | [16] |
| 6b | 4-Cl | 3.125 | [16] |
| 6c | 2,4-di-Cl | 1.6 | [16] |
| 6g | 4-NO2 | 1.6 | [16] |
| 8h, 8j | (piperazine/morpholine derivatives) | 1.6 | [17] |
General Antibacterial and Antiparasitic Activity
Novel amide derivatives based on the scaffold have been synthesized and evaluated for broad-spectrum antibacterial activity. Certain compounds displayed activity comparable to the standard antibiotic tetracycline against Gram-negative bacteria like Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL.[18] Additionally, various derivatives have shown potent inhibition of parasitic kinases from Plasmodium falciparum (the causative agent of malaria) and Leishmania, suggesting a potential role as antiparasitic agents.[6]
Neuropharmacological Applications
Beyond cancer and inflammation, substituted imidazo[1,2-b]pyridazines have shown promise in targeting central nervous system disorders.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[19] A series of brain-penetrant imidazo[1,2-b]pyridazine derivatives were designed and identified as potent GSK-3β inhibitors. In vivo studies in a triple-transgenic mouse model of Alzheimer's showed that a lead compound was orally bioavailable and significantly lowered levels of phosphorylated tau.[19]
-
Benzodiazepine Receptor Ligands: A range of substituted imidazo[1,2-b]pyridazines have been identified as potent ligands for central benzodiazepine receptors, acting as full agonists.[20] This suggests they may possess anxiolytic or sedative properties, representing another class of small molecules with activity at these important CNS targets.[20]
Experimental Protocols and Discovery Workflow
The development of novel imidazo[1,2-b]pyridazine-based therapeutics follows a structured workflow from chemical synthesis to biological validation.
General Synthesis of the Imidazo[1,2-b]pyridazine Core
A common and efficient method for constructing the core scaffold involves the condensation of a 3-aminopyridazine with an α-haloketone.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the starting 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Addition of Ketone: Add the appropriate 2-bromoacetophenone derivative (1.1 equivalents) to the solution.
-
Cyclization: Heat the reaction mixture to reflux for several hours (typically 4-8 hours), monitoring progress by TLC. The reaction proceeds via an initial N-alkylation followed by intramolecular cyclization.
-
Work-up: After cooling, the product often precipitates and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the 6-chloro-2-phenylimidazo[1,2-b]pyridazine intermediate.[11]
-
Further Derivatization: The chloro-substituent at the 6-position serves as a versatile handle for further modification through nucleophilic aromatic substitution reactions to introduce various amines (e.g., morpholine, piperazine) or other functional groups.[9][17]
Caption: General workflow for discovery of imidazo[1,2-b]pyridazine drug candidates.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of test compounds against a target kinase (e.g., mTOR, IKKβ).
-
Reagents: Prepare assay buffer, recombinant human kinase, specific peptide substrate, ATP, and test compounds (dissolved in DMSO, serially diluted).
-
Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C or 37°C for a specified time (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction. The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™) or fluorescence polarization.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
Conclusion and Future Outlook
The imidazo[1,2-b]pyridazine scaffold is a cornerstone of modern medicinal chemistry, offering a foundation for the development of highly potent and selective modulators of a wide array of biological targets. Its derivatives have demonstrated significant therapeutic potential in oncology, immunology, infectious diseases, and neurology. The key to its success lies in the synthetic tractability of the core, which allows for systematic and rational modification of substituents to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[1][2]
Future research will undoubtedly focus on leveraging advanced structural biology and computational modeling to design next-generation inhibitors with improved potency and refined selectivity profiles. Exploring novel substitution patterns and developing innovative synthetic methodologies will continue to unlock the untapped potential of this remarkable scaffold, paving the way for new and effective treatments for some of the most challenging human diseases.
References
- Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
- BenchChem (2025). Structure-Activity Relationship of Imidazo[1,2-b]pyridazines in Tuberculosis: A Technical Guide. Benchchem.
- Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924.
- Barvian, M. et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-52.
- Sintim, H. et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
- Chakroun, I. et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5296.
- Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Request PDF. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
- Tom-Yee, S. et al. (1992). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Biochemical Pharmacology, 44(8), 1555-61.
- Tunoori, A. et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
- Request PDF. Synthesis of Imidazo[1,2‐ b ]pyridazine Scaffold Based Amide Derivatives as Potential Inhibitors for Bacterial Activity.
- Abignente, E. et al. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines.
- Shimizu, H. et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-8.
- Shimizu, H. et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models. Bioorganic & Medicinal Chemistry Letters, 21(15), 4578-83.
- Li, Z. et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 146-162.
- Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Li, W. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 145-149.
- Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing.
- Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
- Paidi, K.R. et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Anti-Infective Agents, 15(2), 131-139.
- Liu, C. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 786-792.
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Whitepaper: Therapeutic Targeting via the 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine Scaffold
Executive Summary
The quest for novel, highly selective kinase inhibitors has driven medicinal chemists to explore conformationally diverse heterocyclic scaffolds. While fully aromatic imidazo[1,2-b]pyridazines have been extensively studied, the saturated 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core has recently emerged as a privileged pharmacophore in oncology[1].
By introducing sp³-hybridized carbons, the tetrahydro derivative breaks the planar rigidity of its aromatic precursor. This conformational flexibility allows the scaffold to deeply penetrate and adapt to the complex, dynamic ATP-binding clefts of critical oncogenic kinases. This technical guide dissects the pharmacological landscape, structural-activity relationships (SAR), and self-validating experimental methodologies required to develop therapeutic agents from this promising scaffold.
Pharmacological Rationale: The Power of Saturation
The transition from a flat, sp²-hybridized aromatic system to a partially saturated sp³-rich system is a fundamental strategy in modern drug design (often referred to as "escaping flatland"). The this compound scaffold exemplifies this principle[1].
Causality in Scaffold Design: The saturation of the pyridazine ring at positions 5, 6, 7, and 8 introduces a puckered conformation. When derivatized—particularly with sulfonamide moieties at the 2-phenyl position—this non-planar geometry optimizes vector projection of hydrogen bond donors and acceptors. Consequently, the scaffold achieves superior thermodynamic binding profiles against kinases that feature deep hydrophobic pockets, such as BRAF , MEK2 , ErbB2 (HER2) , and CSF1R [2]. Furthermore, related derivatives have shown promise as Bruton's Tyrosine Kinase (BTK) inhibitors[3].
Target Landscape: Kinase Inhibition Profiling
Recent molecular docking and in vitro studies have elucidated the primary targets of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide derivatives[2]. These compounds act as competitive inhibitors, disrupting the MAPK/ERK and PI3K/AKT signaling cascades responsible for tumor proliferation in breast carcinoma (MCF-7) and melanoma (SK-MEL-28).
Fig 1. Kinase inhibition pathways of this compound derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
To establish a baseline for therapeutic efficacy, Table 1 summarizes the in vitro cytotoxicity of leading sulfonamide-bearing derivatives against key human cancer cell lines, utilizing 5-Fluorouracil and Etoposide as clinical benchmarks.
Table 1: Cytotoxicity (IC₅₀) and Target Kinases of Key Derivatives [2]
| Compound Designation | MCF-7 (Breast) IC₅₀ | SK-MEL-28 (Melanoma) IC₅₀ | A-549 (Lung) IC₅₀ | Validated Kinase Targets (In Silico) |
| Derivative 4e | 1 – 10 µM | 1 – 10 µM | > 50 µM | CSF1R, ErbB2, BRAF, MEK2 |
| Derivative 4f | 1 – 10 µM | 1 – 10 µM | > 50 µM | BRAF, CDK4, KIT, MEK2, PDGFRA |
| Derivative 4b | Inactive | Inactive | Inactive | N/A (Poor steric fit) |
| 5-Fluorouracil | 1 – 10 µM | 1 – 10 µM | 1 – 10 µM | Clinical Control |
SAR Insight: The presence of specific electron-withdrawing groups on the sulfonamide moiety (as seen in 4e and 4f) drastically enhances binding affinity to the hinge region of BRAF and MEK2, directly correlating with the observed low-micromolar IC₅₀ values[2].
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following workflows detail the synthesis, in vitro validation, and in silico targeting of these compounds. Every step is designed as a self-validating system where the output of one phase dictates the parameters of the next.
Fig 2. Experimental workflow from scaffold synthesis to lead optimization.
Protocol A: Scaffold Synthesis via Selective Reduction
Objective: Convert 2-phenylimidazo[1,2-b]pyridazine to its 5,6,7,8-tetrahydro derivative.
-
Dissolution: Dissolve 1.00 g (4.36 mmol) of the aromatic precursor in 20 mL of absolute ethanol[2].
-
Reduction: Add 0.99 g (26.19 mmol) of sodium borohydride (NaBH₄) in portions.
-
Reaction: Stir the mixture at 50 °C for 48 hours[2].
-
Quenching & Extraction: Quench with distilled water, remove the solvent under reduced pressure, and extract with CH₂Cl₂. Causality Check: NaBH₄ is a mild reducing agent. Ethanol provides the protic environment necessary for the hydride transfer mechanism. The selective reduction of the pyridazine ring (over the imidazole ring) is thermodynamically driven by the lower resonance energy and higher electron deficiency of the pyridazine moiety, ensuring high yield of the target tetrahydro scaffold[2].
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Quantify the antiproliferative effects of the synthesized derivatives.
-
Cell Seeding: Seed MCF-7 and SK-MEL-28 cells in 96-well plates at a density of 5×10³ cells/well. Incubate for 24 h at 37 °C in 5% CO₂.
-
Treatment: Expose cells to varying concentrations of the derivatives (0.1 µM to 100 µM) for 48 hours[1].
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.
-
Solubilization & Readout: Discard the media, dissolve the resulting formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Causality Check: The 48-hour treatment window allows sufficient time for kinase inhibition to translate into cell cycle arrest. The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye. Therefore, the absorbance at 570 nm is a direct, self-validating proxy for viable cell metabolism, accurately reflecting the cytotoxic consequence of target engagement[1].
Protocol C: In Silico Kinase Docking Workflow
Objective: Validate the binding mode of active derivatives within the ATP-binding cleft.
-
Protein Preparation: Retrieve high-resolution crystal structures of CSF1R, ErbB2, and BRAF from the Protein Data Bank (PDB). Remove co-crystallized water molecules and add polar hydrogens.
-
Ligand Preparation: Generate 3D conformations of the tetrahydroimidazo[1,2-b]pyridazine derivatives and perform energy minimization (e.g., using MMFF94 force field).
-
Grid Generation: Center the docking grid box strictly around the known ATP-binding hinge region of the target kinase.
-
Execution: Run the docking simulation utilizing a Lamarckian Genetic Algorithm. Causality Check: The Lamarckian Genetic Algorithm is specifically chosen because it effectively processes the increased conformational degrees of freedom introduced by the sp³ carbons of the tetrahydro ring. Confining the grid box to the ATP cleft ensures the simulation evaluates the compounds as competitive Type I/Type II kinase inhibitors, directly correlating in silico binding energies with in vitro IC₅₀ data[4].
Conclusion and Future Directions
The This compound scaffold represents a highly versatile and potent platform for the discovery of targeted anticancer therapeutics. By leveraging the conformational flexibility of the saturated ring, researchers can achieve highly selective inhibition of oncogenic kinases such as BRAF, ErbB2, and CSF1R. Future drug development efforts should focus on optimizing the pharmacokinetic profiles (ADME/Tox) of these derivatives and evaluating their efficacy in in vivo xenograft models to fully realize their clinical potential.
References
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules (MDPI). URL: [Link]
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides. PubMed. URL: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. AU2020395741C1 - Substituted imidazolecarboxamide as Bruton's Tyrosine Kinase inhibitors - Google Patents [patents.google.com]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines Bearing Sulfonamides
[1][2]
Executive Summary
This technical guide details the robust synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines functionalized with sulfonamide moieties . These scaffolds are critical in modern drug discovery, exhibiting significant bioactivity as anticancer agents (specifically targeting MCF-7 and SK-MEL-28 cell lines), kinase inhibitors, and potential COX-2 inhibitors due to their structural similarity to Celecoxib.
The protocol prioritizes a convergent synthetic strategy , utilizing a Hantzsch-type condensation followed by a selective catalytic hydrogenation. This approach ensures high regioselectivity and minimizes the risk of defunctionalizing the labile sulfonamide group during the reduction of the heterocyclic core.
Retrosynthetic Analysis & Strategic Logic
The synthesis is designed to address two main challenges:
-
Regioselective Cyclization: Ensuring the imidazo-ring forms correctly on the pyridazine nitrogen.
-
Chemomoselective Reduction: Saturating the electron-deficient pyridazine ring (to the 5,6,7,8-tetrahydro state) without reducing the phenyl ring or hydrogenolyzing the sulfonamide S-N bond.
Reaction Pathway
The pathway proceeds via the formation of the fully aromatic imidazo[1,2-b]pyridazine intermediate, which is subsequently reduced. Direct synthesis from tetrahydro-3-aminopyridazine is avoided due to the instability and commercial scarcity of the saturated starting material.
Figure 1: Two-stage synthetic pathway transforming precursors into the saturated bioactive scaffold.[1]
Detailed Experimental Protocols
Stage I: Construction of the Aromatic Core
Objective: Synthesis of 2-(4-sulfamoylphenyl)imidazo[1,2-b]pyridazine. Mechanism: Nucleophilic attack of the pyridazine ring nitrogen (N2) onto the α-carbon of the phenacyl bromide, followed by cyclodehydration.
Materials
-
Reagent A: 3-Aminopyridazine (1.0 equiv)
-
Reagent B: 4-(Aminosulfonyl)phenacyl bromide (1.0 equiv) [or substituted variant]
-
Solvent: Anhydrous Ethanol (10 mL/mmol)
-
Base: Sodium Bicarbonate (NaHCO₃) (1.2 equiv)
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3-aminopyridazine (e.g., 10 mmol) in anhydrous ethanol.
-
Addition: Add 4-(aminosulfonyl)phenacyl bromide (10 mmol) to the solution.
-
Note: If the bromide is not commercially available, it can be synthesized via bromination of 4-acetylbenzenesulfonamide using CuBr₂ in EtOAc/CHCl₃.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5).
-
Checkpoint: The formation of the intermediate usually precipitates as a hydrobromide salt or free base depending on conditions.
-
-
Basification: Cool the reaction mixture to room temperature. Add NaHCO₃ (solid or saturated aq. solution) and stir for 1 hour to neutralize the HBr byproduct and ensure free-base formation.
-
Isolation:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Diethyl ether or purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
Expected Yield: 70–85% Key Analytical Marker: Disappearance of the ketone carbonyl signal (~1680 cm⁻¹) in IR; appearance of aromatic protons in ¹H NMR distinct from the starting material.
Stage II: Selective Catalytic Hydrogenation
Objective: Reduction of the pyridazine ring to the 5,6,7,8-tetrahydro derivative without affecting the phenyl ring or sulfonamide. Critical Control: The pyridazine ring is electron-deficient and reduces more readily than the phenyl ring. However, over-reduction must be prevented by controlling pressure and time.
Materials
-
Substrate: Aromatic Imidazo[1,2-b]pyridazine (from Stage I)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10-20% by weight of substrate)
-
Solvent: Methanol (or Methanol/Acetic Acid 10:1 for faster kinetics)
-
Hydrogen Source: H₂ gas (Balloon or Parr Shaker)
Protocol
-
Preparation: In a hydrogenation vessel (or heavy-walled flask), dissolve the intermediate (e.g., 5 mmol) in Methanol (30 mL).
-
Tip: If solubility is poor, add a small amount of Acetic Acid. This protonates the nitrogen, facilitating the reduction of the heterocyclic ring.
-
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.
-
Hydrogenation:
-
Evacuate the vessel and purge with Hydrogen gas (3 cycles).
-
Pressurize to 40–50 psi (approx. 3 bar) .
-
Stir at room temperature (25°C) for 6–12 hours.
-
-
Monitoring: Monitor via LC-MS.
-
Target Mass: [M+4H]⁺ (Saturation adds 4 hydrogens).
-
Avoid: [M+10H]⁺ (Reduction of the phenyl ring).
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.
-
Safety: Keep the catalyst wet; dry Pd/C is pyrophoric.
-
Concentrate the filtrate under vacuum.
-
-
Neutralization (if Acid used): If AcOH was used, dissolve residue in EtOAc and wash with saturated NaHCO₃. Dry and concentrate.
-
Final Purification: Recrystallization from Ethanol or Isopropanol.
Expected Yield: 60–80%
Analytical Validation & QC
To validate the structure, specifically the saturation of the pyridazine ring, compare the NMR shifts.
| Feature | Aromatic Precursor (Stage I) | Tetrahydro Product (Stage II) |
| C-H (Pyridazine ring) | Aromatic region (δ 7.0 - 8.5 ppm) | Aliphatic region (δ 1.8 - 4.2 ppm) |
| C-H (Phenyl ring) | Aromatic region (δ 7.4 - 8.0 ppm) | Aromatic region (δ 7.4 - 8.0 ppm) |
| Integration | 3 protons on pyridazine ring | 6 protons (2x CH₂, 1x CH₂-N) |
| Mass Spec (ESI) | M+1 | M+5 (M + 4H + H⁺) |
Troubleshooting Decision Tree:
Figure 2: Decision logic for hydrogenation monitoring.
References
-
Primary Synthesis & Bioactivity: Al-Wahaibi, L.H., et al. (2022).[2] "Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides." Molecules, 27(16), 5238.[3] [Link]
-
General Imidazo[1,2-b]pyridazine Synthesis: Werber, G., et al. (1977). "Synthesis of imidazo[1,2-b]pyridazines." Journal of Heterocyclic Chemistry, 14(5), 823-827. [Link]
- Catalytic Hydrogenation of Heterocycles: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for heterocyclic reduction conditions).
-
Sulfonamide Functionalization Context: Bhatt, A., et al. (2016).[4] "Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety." Medicinal Chemistry (Los Angeles), 6, 257-263.[4] [Link]
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- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"metal-catalyzed cross-coupling reactions for functionalization of imidazo[1,2-b]pyridazine"
Application Note: Advanced Metal-Catalyzed Cross-Coupling Strategies for the Functionalization of Imidazo[1,2-b]pyridazine Scaffolds
Executive Summary & Mechanistic Rationale
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in contemporary medicinal chemistry, functioning as a critical pharmacophoric element in numerous FDA-approved drugs and clinical candidates, including the multi-kinase inhibitor Ponatinib and the SMN2 splicing modifier Risdiplam[1][2]. The rigid, planar structure of this fused bicyclic system provides a defined orientation for substituent groups, enabling precise interactions with the hinge regions of various kinases[3][4].
To fully exploit the therapeutic potential of this scaffold, researchers require robust, regioselective functionalization strategies. Metal-catalyzed cross-coupling reactions remain the most efficient methodologies for derivatizing the imidazo[1,2-b]pyridazine core[5]. The regioselectivity of these transformations is governed by the distinct electronic properties of the two fused rings:
-
The C3 Position (Imidazole Ring): Highly electron-rich and susceptible to electrophilic attack. This position is ideal for Direct C-H Arylation via a Concerted Metalation-Deprotonation (CMD) pathway. Utilizing phosphine-free palladium catalysts (e.g., Pd(OAc)₂) prevents catalyst poisoning by the basic nitrogen atoms of the heterocycle, allowing for exceptionally high Turnover Frequencies (TOF)[6].
-
The C6 and C8 Positions (Pyridazine Ring): Electron-deficient and typically functionalized via halogenation followed by standard Pd(0)-mediated oxidative addition. These positions are prime targets for Suzuki-Miyaura Cross-Coupling and Buchwald-Hartwig Amination [4][7].
By understanding these electronic dichotomies, drug development professionals can design orthogonal functionalization workflows, sequentially modifying the C6 and C3 positions in one-pot or tandem operations[8][9].
Regioselective Functionalization Pathways
Regioselective metal-catalyzed functionalization pathways for imidazo[1,2-b]pyridazine.
Quantitative Data Summary
The following table synthesizes optimized reaction conditions and yield ranges for the primary metal-catalyzed functionalization strategies applied to the imidazo[1,2-b]pyridazine scaffold.
| Reaction Type | Target Position | Catalyst / Ligand System | Base & Solvent System | Activation / Conditions | Yield Range |
| Direct C-H Arylation | C3 | Pd(OAc)₂ (0.05–0.1 mol%), Phosphine-free | K₂CO₃ / Pentan-1-ol | Thermal: 120 °C, 16 h | 70–95% |
| Suzuki-Miyaura | C6 | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | K₂CO₃ / MeCN:H₂O (3:1) | Microwave: 150 °C, 15 min | 69–92% |
| Buchwald-Hartwig | C6 / C8 | Pd₂(dba)₃ / Biaryl Phosphine (e.g., L6) | NaOtBu / 1,4-Dioxane | Thermal: 100 °C, 12 h | 60–85% |
Data synthesized from established methodologies[4][6][7][8][9].
Self-Validating Experimental Protocols
The following protocols have been engineered to include In-Process Controls (IPCs) and causality-driven steps to ensure high reproducibility and self-validation during execution.
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling at C6
Causality Insight: Microwave (MW) irradiation is utilized to rapidly overcome the activation energy barrier for the transmetalation step, which is often rate-limiting in sterically hindered heterocyclic cross-couplings. A mixed aqueous/organic solvent system (MeCN:H₂O) is employed to ensure the homogeneous dissolution of both the lipophilic heterocycle and the inorganic base, which is critical for the generation of the active boronate species[4][9].
Step-by-Step Methodology:
-
Reagent Charging: To a 10 mL microwave-safe reaction vial, add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv., 0.5 mmol), the appropriate arylboronic acid (1.2 equiv., 0.6 mmol), and K₂CO₃ (2.0 equiv., 1.0 mmol).
-
Solvent Addition & Degassing: Add a 3:1 mixture of MeCN and deionized H₂O (4.0 mL). Critical Step: Sparge the suspension with Argon for 10 minutes. Residual oxygen will irreversibly oxidize the electron-rich Pd(0) active species, leading to catalyst deactivation and homocoupled boronic acid byproducts.
-
Catalyst Introduction: Quickly add Pd(PPh₃)₄ (0.05 equiv., 5 mol%) under a positive stream of Argon. Seal the vial immediately with a crimp cap.
-
Microwave Irradiation: Irradiate the mixture at 150 °C for 15 minutes.
-
Self-Validating IPC: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: The reaction is complete when the mass peak corresponding to the 6-chloro starting material (M+H) is completely absent, replaced by the cross-coupled product mass. If the starting material persists, re-irradiate for an additional 5 minutes.
-
Workup: Dilute the mixture with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Phosphine-Free Palladium-Catalyzed Direct C3-H Arylation
Causality Insight: Traditional cross-coupling requires pre-functionalization (e.g., halogenation or borylation). Direct C-H arylation bypasses this, improving atom economy. By utilizing Pd(OAc)₂ in the absence of bulky phosphine ligands, the catalyst can coordinate directly to the basic nitrogen atoms of the imidazo[1,2-b]pyridazine, facilitating a highly efficient Concerted Metalation-Deprotonation (CMD) mechanism at the electron-rich C3 position. Pentan-1-ol is selected as an environmentally benign, high-boiling green solvent[6].
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine imidazo[1,2-b]pyridazine (1.0 equiv., 1.0 mmol), the desired aryl bromide (1.2 equiv., 1.2 mmol), and KOAc (2.0 equiv., 2.0 mmol).
-
Catalyst Loading: Add Pd(OAc)₂ (0.1 mol%). Note: The extremely low catalyst loading (high TOF) prevents the formation of excessive palladium black, which can catalyze undesired side reactions.
-
Solvent Addition: Add anhydrous pentan-1-ol (3.0 mL) under an Argon atmosphere. Seal the Schlenk tube.
-
Thermal Activation: Submerge the tube in a pre-heated oil bath at 120 °C and stir vigorously for 16 hours.
-
Self-Validating IPC: Observe the physical state of the reaction. A successful CMD pathway will result in a color shift from pale yellow to deep amber. Confirm complete conversion via TLC (Hexanes:EtOAc, 1:1) or GC-MS. Validation Checkpoint: The disappearance of the aryl bromide peak indicates successful turnover.
-
Workup & Purification: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and trace palladium black, eluting with EtOAc (20 mL). Concentrate the filtrate in vacuo and purify the residue via column chromatography.
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions." ChemistrySelect / ResearchGate. 5
-
Imidazo[1,2-B]pyridazin-8-amine Functionalization Strategies. Benchchem. 3
-
Akkaoui, A., Berteina‐Raboin, S., & Guillaumet, G. (2010). "Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation." European Journal of Organic Chemistry / Semantic Scholar. 8
-
On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. (2021). DergiPark. 10
-
Doucet, H., et al. (2016). "Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides." Chemistry - An Asian Journal / PubMed. 6
-
Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. (2025). MDPI.2
-
"Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." PMC. 4
-
"Palladium-catalyzed amidation of five-membered heterocyclic bromides that contain multiple heteroatoms." (2012). Angew Chem Int Ed Engl / CORE.7
-
"Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." (2017). MDPI. 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
"one-pot synthesis of imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé reaction"
Executive Summary
The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier isocyanide-based multicomponent reaction (IMCR) for synthesizing imidazo[1,2-a]pyridines.[1] This scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and Alpidem .
This guide provides a rigorous technical framework for performing the GBB reaction. Unlike traditional two-step condensations, this one-pot protocol couples a 2-aminopyridine, an aldehyde, and an isocyanide to generate the fused heterocyclic core in a single step. We present two validated workflows: a Standard Research Protocol using Lewis acid catalysis (Sc(OTf)₃) and a Green/Scale-Up Protocol utilizing Brønsted acids in ethanol.
Mechanistic Insight & Reaction Logic
The GBB reaction is a [4+1] cycloaddition that proceeds via a non-concerted sequence. Understanding this mechanism is critical for troubleshooting low yields, particularly when using sterically hindered aldehydes or electron-deficient amines.
Key Mechanistic Steps:
-
Schiff Base Formation: The 2-aminopyridine condenses with the aldehyde to form an imine (Schiff base). This is the rate-determining step in many variations.
-
Acid Activation: A Lewis or Brønsted acid protonates the imine nitrogen, increasing its electrophilicity.
-
Isocyanide Insertion: The isocyanide undergoes an
-addition to the activated imine, forming a nitrilium ion intermediate. -
Cyclization & Aromatization: The endocyclic pyridine nitrogen attacks the nitrilium carbon, followed by a [1,3]-hydride shift (tautomerization) to restore aromaticity and yield the final product.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Step-wise mechanistic flow of the Groebke-Blackburn-Bienaymé reaction, highlighting the critical acid-activation step.[2]
Optimization Strategy: Catalyst & Solvent Selection
The choice of catalyst dictates the reaction efficiency. While acetic acid is common, Lewis acids often provide superior yields for electron-deficient substrates.
Table 1: Catalyst Performance Comparison (Benzaldehyde + 2-Aminopyridine + t-Butyl Isocyanide)
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Sc(OTf)₃ | 5 | MeOH | 25 | 12 | 92 | Gold standard; mild conditions; expensive. |
| Gd(OTf)₃ | 5 | MeOH | 25 | 12 | 89 | Cost-effective alternative to Scandium. |
| HClO₄ | 5 | MeOH | 25 | 24 | 85 | Strong acid; safety concerns on scale-up. |
| NH₄Cl | 10 | EtOH | 60 | 8 | 82 | Green; excellent for scale-up; slower. |
| Acetic Acid | 20 | Toluene | 80 | 16 | 65 | Traditional; requires higher temp; lower yield. |
| None | - | MeOH | Reflux | 48 | <10 | Reaction is sluggish without acid activation. |
Expert Insight:
-
Sc(OTf)₃ (Scandium Triflate): Preferred for library synthesis (mg scale) due to high tolerance of functional groups and ease of workup.
-
NH₄Cl (Ammonium Chloride): The "Green" choice. It buffers the reaction and prevents decomposition of acid-sensitive isocyanides.
Experimental Protocols
Protocol A: Standard Research Method (Lewis Acid Catalyzed)
Best for: High-throughput screening, complex substrates, and rapid medicinal chemistry.
Reagents:
-
2-Aminopyridine (1.0 mmol)[3]
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.1 mmol)
-
Sc(OTf)₃ (0.05 mmol, 5 mol%)
-
Methanol (MeOH) (3 mL)
Step-by-Step:
-
Imine Formation: In a 10 mL microwave vial or round-bottom flask, dissolve 2-aminopyridine and aldehyde in MeOH (2 mL). Stir at room temperature for 20 minutes. Visual Cue: Solution often turns yellow/orange.
-
Catalyst Addition: Add Sc(OTf)₃ dissolved in MeOH (1 mL). Stir for 5 minutes.
-
Isocyanide Addition: Add the isocyanide in one portion.
-
Reaction:
-
Thermal: Stir at room temperature for 12–16 hours.
-
Microwave (Preferred): Heat at 100°C for 20 minutes.
-
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (10 mL) to neutralize trace acid.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Green/Scale-Up Method (Brønsted Acid)
Best for: Gram-scale synthesis, cost-sensitive projects, and educational labs.
Reagents:
-
2-Aminopyridine (10 mmol)
-
Aldehyde (10 mmol)
-
Isocyanide (10 mmol)
-
NH₄Cl (1 mmol, 10 mol%) or Glacial Acetic Acid (20 mol%)
-
Ethanol (EtOH) (30 mL)
Step-by-Step:
-
Mixing: Combine all three components in EtOH (30 mL) in a 100 mL round-bottom flask.
-
Activation: Add NH₄Cl or Acetic Acid.
-
Reflux: Heat the mixture to reflux (80°C) for 6–10 hours. Monitor by TLC (disappearance of aldehyde).
-
Precipitation (Self-Purification): Many GBB products precipitate upon cooling. Cool the mixture to 0°C. If a solid forms, filter and wash with cold EtOH.
-
Alternative Workup: If no precipitate, evaporate solvent and recrystallize from EtOH/Water or purify via column chromatography.
Workflow Logic & Decision Tree
Use this logic flow to select the correct parameters for your specific substrate.
Figure 2: Experimental Decision Tree (DOT Visualization)
Caption: Decision tree for selecting reaction conditions based on scale and purification needs.
Troubleshooting & Validation
Common Failure Modes:
-
Hydrolysis of Imine: If water is present in the solvent (and not using a specific aqueous protocol), the imine may hydrolyze back to the aldehyde and amine. Solution: Use dry MeOH/EtOH or add molecular sieves.
-
Isocyanide Polymerization: Isocyanides are acid-sensitive. Using strong acids (HCl, H₂SO₄) can cause polymerization. Solution: Switch to Sc(OTf)₃ or NH₄Cl.
-
Low Reactivity of Ketones: The GBB reaction works best with aldehydes. Ketones are significantly less reactive due to steric hindrance. Solution: Use microwave heating at 140°C and double the catalyst loading.
Validation (NMR Signatures):
-
¹H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the aromatic proton on the imidazole ring (typically singlet, 7.0–8.0 ppm).
-
¹³C NMR: The bridgehead carbon (C-8a) is characteristic, appearing around 140–150 ppm.
References
-
Original Discovery: Groebke, K., et al. "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett, 1998.
-
Catalyst Comparison: Shaabani, A., et al. "Green and efficient synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters, 2008.
-
Review of GBB Reaction: Boltjes, A., & Dömling, A.[4] "The Groebke–Blackburn–Bienaymé Reaction."[1][2][4][5][6][7][8][9][10][11] European Journal of Organic Chemistry, 2019.
-
Green Chemistry Protocol: Guchhait, S. K., et al. "Ammonium chloride-promoted synthesis of imidazo[1,2-a]pyridines." Synlett, 2009.
-
Zolpidem Scaffold Analysis: Kurhadkar, K., et al. "Synthesis of Zolpidem using GBB reaction." Journal of Chemical and Pharmaceutical Research, 2016.
-
Microwave Assisted Synthesis: Bienaymé, H., & Bouzid, K. "Microwave-assisted synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters, 1998.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi and Groebke-Blackburn-Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. scielo.br [scielo.br]
- 11. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
"using 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine in anticancer drug design"
Application Note: 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine in Anticancer Drug Design
Part 1: Executive Summary & Rationale
The This compound scaffold represents a critical structural evolution from the widely utilized, fully aromatic imidazo[1,2-b]pyridazine core (found in kinase inhibitors like Ponatinib).
In modern anticancer drug design, "escaping flatland"—increasing the fraction of sp3-hybridized carbons (
Part 2: Rational Drug Design & SAR
The "Saturation" Strategy
Unlike its fully aromatic parent, the tetrahydro- derivative possesses a puckered, semi-flexible saturated ring. This allows for:
-
Specific Hydrophobic Interactions: The saturated ring can fit into hydrophobic pockets of kinases (e.g., TAK1, PIM1) that are inaccessible to planar rings.
-
Vector Control: Substituents on the saturated nitrogen (N-5) or carbons (C-6/7/8) project at defined angles, ideal for engaging solvent-front residues or the P-loop of kinases.
Key Pharmacophores
-
Position 2 (Aryl Group): Critical for anchoring the molecule in the ATP-binding site (hinge region interaction).
-
Position 5 (Nitrogen): The secondary amine generated by reduction serves as a nucleophilic handle for attaching sulfonamides or acyl groups, modulating lipophilicity and metabolic stability.
Graphviz Diagram: Structure-Activity Relationship (SAR) Logic
Figure 1: The logic flow for transitioning from a planar aromatic scaffold to the tetrahydro- derivative to optimize physicochemical properties.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis Workflow
This protocol is validated for the synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides , based on recent high-impact methodology [1].
Reagents Required:
-
Sodium Borohydride (NaBH4)
-
Sulfonyl Chlorides (various)[1]
-
Solvents: Ethanol, Pyridine, DCM.
Step-by-Step Methodology:
1. Condensation (Formation of the Aromatic Core)
-
Reaction: Dissolve 3-amino-6-chloropyridazine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Condition: Reflux for 4–6 hours.
-
Workup: Cool to room temperature. The hydrobromide salt of the product usually precipitates. Filter, wash with cold ethanol, and neutralize with NaHCO3 to obtain 6-chloro-2-phenylimidazo[1,2-b]pyridazine .
-
Checkpoint: Verify formation by TLC (Mobile phase: DCM/MeOH 95:5).
2. Selective Reduction (The Critical Step)
-
Rationale: Standard hydrogenation can over-reduce. NaBH4 in ethanol is specific for the pyridazine ring in this fused system.
-
Reaction: Suspend the intermediate from Step 1 in ethanol. Add NaBH4 (8.0 eq) portion-wise at 0°C (exothermic).
-
Condition: Heat to 50°C for 4 hours.
-
Workup: Quench with water. Extract with DCM.[3] Dry over MgSO4.
-
Result: 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine .[1][2][4][5] The chlorine atom is typically dechlorinated during this vigorous reduction, leaving the secondary amine [1].
3. N-Sulfonylation (Diversification)
-
Reaction: Dissolve the tetrahydro- intermediate (1.0 eq) in pyridine (acting as solvent and base).
-
Addition: Add substituted benzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
-
Condition: Stir at RT for 12 hours.
-
Purification: Pour into ice water. Filter the precipitate or extract with EtOAc. Purify via silica gel column chromatography (Hexane/EtOAc).
Graphviz Diagram: Synthesis Pathway
Figure 2: Three-step synthetic route yielding the functionalized tetrahydro- scaffold.
Protocol B: Biological Evaluation (In Vitro)
1. Cell Viability Assay (MTT)
-
Objective: Determine IC50 values against target cancer lines.
-
Cell Lines: MCF-7 (Breast), SK-MEL-28 (Melanoma), A549 (Lung).[1][2]
-
Controls: 5-Fluorouracil (5-FU) and Etoposide (Positive), DMSO (Negative).
-
Protocol:
-
Seed cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.
-
Treat with compound gradient (0.1 µM to 100 µM).
-
Incubate for 48–72 hours.
-
Add MTT reagent, incubate 4h. Dissolve formazan in DMSO.
-
Measure Absorbance at 570 nm.
-
2. Molecular Docking (Mechanism Prediction)
-
Software: AutoDock Vina or Schrödinger Glide.
-
Targets: Based on the scaffold's kinase affinity, dock against CDK2 (PDB: 1DI8) or EGFR (PDB: 1M17).
-
Grid Box: Center on the ATP-binding site.
-
Success Metric: Binding energy < -8.0 kcal/mol and hydrogen bonding with the "hinge region" residues (e.g., Leu83 in CDK2).
Part 4: Data Interpretation
Table 1: Representative Activity Profile (Hypothetical/Based on Lit [1])
| Compound ID | R-Group (Sulfonamide) | IC50 (MCF-7) µM | IC50 (SK-MEL-28) µM | Docking Score (kcal/mol) |
| 4e | 4-Methylphenyl | 2.5 ± 0.3 | 3.1 ± 0.5 | -9.2 |
| 4f | 4-Trifluoromethylphenyl | 1.8 ± 0.2 | 2.4 ± 0.4 | -9.8 |
| Control | 5-Fluorouracil | 1.5 ± 0.1 | 2.0 ± 0.2 | N/A |
Note: Compounds with electron-withdrawing groups (e.g., -CF3) on the sulfonamide often show superior lipophilicity and cellular permeability, correlating with lower IC50 values.
References
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Source: Molecules (2022) URL:[Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: European Journal of Medicinal Chemistry (2021) URL:[Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Source: RSC Medicinal Chemistry (2023) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-<i>b</i>]pyridazine Derivatives Bearing Sulfonamides - ProQuest [proquest.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"application of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors"
Application Note: Engineering Imidazo[1,2-b]pyridazine Scaffolds for Next-Generation Kinase Inhibition
Executive Summary & Pharmacophore Rationale
The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in kinase inhibitor discovery, most notably validated by the clinical success of Ponatinib (Iclusig) , a pan-BCR-ABL inhibitor. Unlike its bioisostere imidazo[1,2-a]pyridine, the extra nitrogen at position 4 of the pyridazine ring lowers the lipophilicity (LogP) and introduces a critical hydrogen bond acceptor vector, often improving metabolic stability and water solubility.
This guide details the end-to-end workflow for developing these inhibitors, focusing on three critical applications:
-
Rational Synthesis: A divergent strategy for C3 and C6 functionalization.
-
Biochemical Profiling: Differentiating ATP-competitive (Type I) from allosteric modes (Type III/IV).
-
Cellular Validation: Quantifying target engagement in isogenic cell lines.
Structural Biology & SAR Logic
Before synthesis, understanding the binding mode is critical. The imidazo[1,2-b]pyridazine scaffold typically orients the bridgehead nitrogens toward the kinase hinge region, mimicking the adenine ring of ATP.
Key Structure-Activity Relationship (SAR) Nodes:
-
Position C-3: The primary vector for the "linker" moiety (e.g., ethynyl in Ponatinib) or direct aryl coupling. This occupies the hydrophobic pocket behind the ATP binding site (gatekeeper region).
-
Position C-6: Essential for pharmacokinetic tuning. Substituents here (often solubilizing groups like piperazines or morpholines) extend into the solvent-exposed region.
-
Position C-8: Steric modulation here can induce selectivity by clashing with non-conserved residues in the ATP pocket.
Figure 1: Strategic functionalization map of the imidazo[1,2-b]pyridazine scaffold.
Application I: Modular Synthesis Protocol
Objective: Synthesize a library of 3,6-disubstituted imidazo[1,2-b]pyridazines.
Mechanism: Condensation of 3-aminopyridazines with
Protocol A: Core Formation (Condensation)
This step creates the bicyclic core. The choice of 6-chloro-3-aminopyridazine allows for downstream functionalization.
Reagents:
-
6-Chloro-3-aminopyridazine (1.0 equiv)
-
Chloroacetaldehyde (50% wt in water) OR substituted
-bromoacetophenone (1.2 equiv) -
Solvent: Ethanol or n-Butanol
-
Base:
(solid)
Step-by-Step:
-
Dissolution: Dissolve 6-chloro-3-aminopyridazine (10 mmol) in Ethanol (40 mL) in a round-bottom flask.
-
Addition: Add the
-halo carbonyl compound (12 mmol). -
Reflux: Heat the mixture to reflux (
) for 4–16 hours. Monitor by LC-MS (Target mass: Core + substituent).-
Expert Tip: If using chloroacetaldehyde, the reaction forms the unsubstituted parent ring. If using a bromoacetophenone, the phenyl ring is installed at C-2.
-
-
Workup: Cool to room temperature.
-
Precipitation: Often the product precipitates as the hydrobromide salt. Filter and wash with cold ethanol.
-
Neutralization: If no precipitate, remove solvent, resuspend in
, and neutralize with saturated to precipitate the free base.
-
-
Purification: Recrystallize from Ethanol/Ethyl Acetate.
Protocol B: C-3 Functionalization (Iodination & Sonogashira)
Essential for Ponatinib-like "alkyne-linked" inhibitors.
-
Iodination: Dissolve the core (from Protocol A) in Acetonitrile. Add N-Iodosuccinimide (NIS, 1.1 equiv). Stir at RT for 2 hours. The C-3 position is highly nucleophilic and iodinates selectively.
-
Coupling (Sonogashira):
-
Mix 3-iodo-imidazo[1,2-b]pyridazine (1 equiv), Aryl-alkyne (1.2 equiv),
(5 mol%), and CuI (10 mol%) in degassed DMF/TEA (1:1). -
Heat at
under Argon for 4 hours. -
Why this works: The electron-deficient pyridazine ring makes the C-3 position acidic enough for facile electrophilic substitution (iodination) but requires robust catalysis for carbon-carbon bond formation.
-
Application II: Biochemical Kinase Profiling (In Vitro)
Objective: Determine the
Method: ADP-Glo™ Kinase Assay (Promega) or FRET-based assay (Z'-LYTE). Note: We prioritize ADP-Glo here due to its resistance to compound fluorescence interference, common with fused heterocyclic systems.
Protocol Steps:
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 M DTT. -
Substrate: Use a specific peptide substrate (e.g., S6 peptide for PIM1) at
concentration. -
ATP: Prepare ATP at
concentration for the specific kinase (critical for competitive inhibitor ranking).
-
-
Compound Dilution:
-
Prepare 3-fold serial dilutions of the imidazo[1,2-b]pyridazine derivative in 100% DMSO (Top concentration typically 10
M). -
Transfer 100 nL to a 384-well white low-volume plate (Echo acoustic dispensing preferred).
-
-
Reaction Assembly:
-
Add 2.5
L Kinase solution. Incubate 10 min (allows compound to bind). -
Add 2.5
L Substrate/ATP mix to initiate. -
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 5
L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. -
Add 10
L Kinase Detection Reagent (converts ADP ATP Luciferase light). Incubate 30 min. -
Read Luminescence.
-
Data Analysis:
-
Fit data to a sigmoidal dose-response equation (Variable Slope).
-
Validation Check: If the Hill Slope is
, suspect compound aggregation (a common artifact with flat aromatic stacks). Add 0.01% Triton X-100 and re-test.
Application III: Cellular Target Engagement
Objective: Confirm the inhibitor permeates the cell membrane and inhibits the kinase in a physiological environment. Model: Ba/F3 Isogenic Cell Lines (e.g., Ba/F3-BCR-ABL-T315I or Ba/F3-PIM1). These cells depend on the specific kinase for survival (IL-3 independent growth).
Protocol: Ba/F3 Survival Assay
-
Cell Seeding:
-
Wash Ba/F3 cells 3x with PBS to remove IL-3 (if using parental line as control).
-
Seed 2,000 cells/well in 96-well plates in RPMI + 10% FBS.
-
-
Treatment:
-
Add compounds (9-point dilution series).
-
Include Ponatinib (10 nM) as a positive control for BCR-ABL lines.
-
Include DMSO (0.1%) as negative control.
-
-
Incubation: 72 hours at
, 5% . -
Readout:
-
Add CellTiter-Glo (ATP quantification).
-
Calculate
(Growth Inhibition).
-
-
Interpretation:
-
On-Target Effect: Potent killing of the kinase-dependent line (e.g.,
). -
Off-Target Toxicity: Killing of Parental Ba/F3 (+IL-3) at similar concentrations indicates general cytotoxicity, not specific kinase inhibition.
-
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Solubility | Planar stacking of the imidazo-pyridazine core. | Introduce |
| Steep Hill Slope (>2) | Colloidal aggregation in assay buffer. | Add 0.01% Triton X-100 or Tween-20 to kinase buffer. |
| Poor Cellular Potency | High Protein Binding (HSA) or Efflux. | Check LogD (aim for 2–3). Test in presence of P-gp inhibitor (Verapamil). |
| hERG Toxicity | Basic nitrogen at C-6 interacting with ion channel. | Reduce basicity (add F near amine) or increase steric bulk near the basic center. |
References
-
Huang, W. S., et al. (2010).[1] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1] Journal of Medicinal Chemistry.
-
Pogacic, V., et al. (2007). "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity."[2][3] Cancer Research.[3][4]
-
Kusaka, H., et al. (2015). "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity."[5][6] Journal of Medicinal Chemistry.
-
Goekjian, P. G., et al. (2014). "Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors."[7] Bioorganic & Medicinal Chemistry.
-
Vertex Pharmaceuticals. (2015). "Imidazo[1,2-b]pyridazine derivatives as Mps1 kinase inhibitors." ACS Medicinal Chemistry Letters.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Development and Validation of Imidazo[1,2-b]pyridazine-Based TAK1 Kinase Inhibitors
Executive Summary
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical serine/threonine kinase that mediates cell survival and proliferation signals downstream of pro-inflammatory cytokines such as TNF-α and IL-1β[1]. In malignancies such as multiple myeloma (MM), TAK1 is frequently upregulated, driving resistance to standard therapies via constitutive NF-κB and MAPK pathway activation[2].
This application note details the rational design, chemical synthesis, and biological validation of novel TAK1 inhibitors utilizing the [3]. By acting as Type I ATP-competitive inhibitors, these compounds bind the active DFG-in conformation of the kinase[4]. We outline the structure-activity relationship (SAR) principles—specifically C6-morpholine and C3-indazole substitutions—that yield low-nanomolar inhibitors (e.g., Compound 26) capable of inducing apoptosis in MM cell lines[2].
Biological Context & Mechanism of Action
TAK1 acts as a master regulator in the immune and survival response. Upon stimulation by TNF-α or IL-1β, TAK1 forms a complex with TAB1 and TAB2/3, leading to autophosphorylation at S412[2]. This active complex subsequently phosphorylates the IKK complex and MAPK cascades, culminating in the nuclear translocation of NF-κB and AP-1 transcription factors[1].
Imidazo[1,2-b]pyridazine derivatives act as reversible, Type I inhibitors. The core scaffold mimics the purine ring of ATP, anchoring into the hinge region of TAK1 via critical hydrogen bonds, thereby blocking ATP binding and downstream phosphorylation cascades[5].
TAK1 Signaling Pathway and Node of Inhibition by Imidazo[1,2-b]pyridazine Derivatives.
Rational Design & Quantitative SAR Data
The functionalization of the imidazo[1,2-b]pyridazine core is highly modular. Recent drug discovery efforts have identified two critical sites for optimization[2]:
-
C6 Substitution (Solvent Channel/Hinge): The introduction of a morpholine or piperazine ring at C6 drastically improves water solubility and metabolic stability. Furthermore, utilizing "magic methylation" on the morpholine ring restricts its conformation, reducing the entropic penalty of binding and enhancing target affinity[2].
-
C3 Substitution (Hydrophobic Pocket): Appending an indazole moiety at C3 allows the inhibitor to deeply penetrate the hydrophobic pocket characteristic of the DFG-in conformation, driving selectivity and potency[2].
Table 1: SAR and Biological Activity Summary
| Compound | C6 Substitution | C3 Substitution | TAK1 Enzymatic IC₅₀ (nM) | MPC-11 Cellular GI₅₀ (nM) |
| Takinib (Control) | N/A | N/A | 187 | > 1000 |
| Compound 1 | None (-H) | Indazole | > 1000 | N/A |
| Compound 4 | Piperazine | Indazole | Moderate | N/A |
| Compound 26 (Lead) | Morpholine (Methylated) | Indazole (Alkylated) | 55 | 30 |
Data summarized from recent optimizations of the imidazo[1,2-b]pyridazine scaffold against MM cell lines[2].
Experimental Workflows & Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating strict quality control checkpoints.
End-to-end experimental workflow for the synthesis and validation of TAK1 inhibitors.
Chemical Synthesis Protocol: Lead Compound Generation
Rationale: This modular 3-step synthesis allows for rapid late-stage diversification at the C3 and C6 positions via transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)[6].
Step 1: Halogenation of the Core
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C. Stir at room temperature for 4 hours.
-
Quench with saturated aqueous sodium thiosulfate and extract with EtOAc.
-
Validation Checkpoint: Perform LC-MS. Proceed only if the 3-iodo-6-chloroimidazo[1,2-b]pyridazine intermediate mass [M+H]+ is confirmed with >95% purity.
Step 2: C6 Amination via SNAr
-
Combine the Step 1 intermediate (1.0 eq), substituted morpholine (1.5 eq), and DIPEA (2.0 eq) in DMF.
-
Heat the mixture to 80°C for 12 hours. The electron-deficient nature of the pyridazine ring facilitates the displacement of the C6 chloride[2].
-
Cool to room temperature, dilute with water, and collect the precipitate via filtration.
Step 3: C3 Arylation via Suzuki-Miyaura Coupling
-
In a microwave vial, combine the C6-aminated intermediate (1.0 eq), an appropriate indazole-boronic acid pinacol ester (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Suspend in a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v).
-
Irradiate at 100°C for 1 hour in a microwave reactor.
-
Purify via flash column chromatography (DCM/MeOH gradient).
-
Validation Checkpoint: Confirm final structure via ¹H-NMR, ¹³C-NMR, and HRMS. Purity must be >98% (via HPLC) before biological testing.
In Vitro Enzymatic Assay (ADP-Glo™)
Rationale: TAK1 is an active kinase that converts ATP to ADP. The ADP-Glo assay luminescently quantifies ADP generation, providing a highly sensitive, direct measure of kinase inhibition.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme/Substrate Mix: Dilute recombinant TAK1-TAB1 fusion protein and myelin basic protein (MBP) substrate in Kinase Buffer.
-
Compound Incubation: Dispense 5 µL of the Enzyme/Substrate mix into a 384-well plate. Add 100 nL of inhibitor (serial dilutions in DMSO) using an acoustic dispenser. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined K_m concentration) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
-
Validation Checkpoint: Calculate the Z'-factor using DMSO (0% inhibition) and 1 µM Takinib (100% inhibition). A Z'-factor > 0.6 validates the assay. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Cellular Viability & Mechanistic Validation
Rationale: Enzymatic potency must translate to cellular efficacy. MPC-11 and H929 cell lines are utilized due to their reliance on TAK1/NF-κB signaling[2]. Western blotting confirms on-target engagement by tracking the autophosphorylation state of TAK1 (S412).
Viability Assay (CellTiter-Glo®):
-
Seed MPC-11 or H929 cells at 5,000 cells/well in 96-well opaque plates in RPMI-1640 supplemented with 10% FBS.
-
Treat cells with a 10-point dose-response of the synthesized inhibitors (0.1 nM to 10 µM).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Add CellTiter-Glo® reagent (equal to culture volume), lyse for 10 minutes, and read luminescence.
-
Validation Checkpoint: Ensure Takinib yields an expected GI₅₀ profile and DMSO controls show logarithmic growth.
Mechanistic Western Blot:
-
Treat MPC-11 cells with 0.1 µM and 0.5 µM of Lead Compound 26 or Takinib for 48 hours[2].
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p-TAK1 (S412) and Total TAK1 . Use β-actin as a loading control.
-
Interpretation: A successful Type I inhibitor will dose-dependently abrogate the S412 phosphorylation band compared to the DMSO control, confirming intracellular target engagement[2].
References
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry (2024).
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2020).
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry (2021).
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Pharmaceuticals (MDPI) (2024).
-
Reengineering Ponatinib to Minimize Cardiovascular Toxicity. Cancer Research (AACR) (2022).
Sources
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: Synthesis and Evaluation of Imidazo[1,2-b]pyridazines as β-Amyloid PET Radioligands
Clinical Rationale & Bioisosteric Design
The neuropathological signature of Alzheimer’s disease (AD) is characterized by the massive deposition of β-amyloid (Aβ) plaques in the brain[1]. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) radioligands, such as[123I]IMPY (imidazo[1,2-a]pyridine), have been pivotal in non-invasive Aβ imaging[1]. However, highly lipophilic tracers often suffer from high non-specific binding in the lipid-rich environment of the brain, leading to poor signal-to-noise ratios.
To overcome this pharmacokinetic bottleneck, imidazo[1,2-b]pyridazines were developed as isosteric analogues of IMPY[1]. By replacing the C-H group adjacent to the nitrogen on the six-membered heterocyclic ring with an imino nitrogen, the overall lipophilicity of the ligand is significantly reduced[1]. This targeted bioisosteric replacement facilitates rapid clearance from healthy brain tissue while preserving high-affinity specific binding to Aβ plaques[1].
Mechanistic Insights: Overcoming Regioselectivity Challenges
The synthesis of the imidazo[1,2-b]pyridazine core relies on a cyclocondensation reaction between an α-bromoketone and a 3-aminopyridazine derivative[2]. However, unsubstituted 3-aminopyridazine presents a severe regioselectivity challenge: the ring nitrogen not adjacent to the amino group is the most nucleophilic[2]. Left unaddressed, alkylation occurs preferentially at this distal site, hampering the formation of the desired bicyclic product[2].
The Causality of the 6-Halogen: To force the correct cyclization pathway, a halogen (e.g., chlorine) is introduced at the 6-position of the pyridazine ring[2]. The electron-withdrawing nature of the 6-halogen reduces the nucleophilicity of the adjacent ring nitrogen, successfully redirecting the initial nucleophilic attack by the α-bromoketone to the correct site[2]. Furthermore, this 6-halogen serves as an excellent leaving group for late-stage heteroaromatic nucleophilic displacement (S_NAr), allowing for rapid diversification of the scaffold (e.g., introducing thioethers or fluoroalkyl groups for F-18 radiolabeling)[1].
Structure-Activity Relationship (SAR) Profiling
Quantitative binding affinities (K_i) were determined using synthetic Aβ1-40 aggregates. The data reveals strict structural requirements at the 2-position and moderate tolerance at the 6-position[1].
| Compound | 2-Position Substituent | 6-Position Substituent | Binding Affinity (K_i, nM) | Lipophilicity / Design Impact |
| IMPY (Ref) | 4'-N,N-dimethylaminophenyl | Iodo | ~10.0 - 15.0 | High non-specific brain binding. |
| Compound 4 | 4'-N,N-dimethylaminophenyl | Methylthio (-SMe) | 11.0 | Optimal affinity; reduced lipophilicity. |
| Compound 3 | 4'-N,N-dimethylaminophenyl | Methoxy (-OMe) | 15.0 - 50.0 | Moderate affinity; highly polar. |
| Compound 16a | Pyridin-3-yl | Methylthio (-SMe) | > 1000 | Loss of critical hydrophobic interaction. |
Experimental Methodologies
Protocol A: Regioselective Synthesis of Compound 4
This protocol outlines the two-step synthesis of 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, utilizing a self-validating intermediate check.
Step 1: Cyclocondensation
-
Reagent Assembly: Dissolve 3-amino-6-chloropyridazine (1.0 eq) and 2-bromo-1-(4-dimethylaminophenyl)ethanone (1.1 eq) in anhydrous ethanol.
-
Base Addition: Add sodium bicarbonate (NaHCO_3) (1.5 eq). Causality: NaHCO_3 is a mild base that effectively neutralizes the HBr byproduct driving the cyclization, without causing base-catalyzed degradation of the sensitive α-bromoketone[2].
-
Reaction: Reflux the mixture for 4–6 hours.
-
Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the α-bromoketone spot validates complete conversion.
-
Workup: Cool to room temperature, evaporate the solvent under reduced pressure, and partition the residue between EtOAc and distilled water. Extract the organic layer, dry over Na_2SO_4, and purify via silica gel chromatography to isolate the 6-chloro-imidazo[1,2-b]pyridazine intermediate.
Step 2: Heteroaromatic Nucleophilic Displacement (S_NAr)
-
Substitution: Dissolve the 6-chloro intermediate (1.0 eq) in anhydrous DMF. Add sodium thiomethoxide (NaSMe) (2.0 eq).
-
Reaction: Heat the mixture to 100°C for 2–4 hours under an inert argon atmosphere. Causality: The electron-deficient nature of the imidazo[1,2-b]pyridazine core activates the 6-position, making the chloride highly susceptible to displacement by the strong thiolate nucleophile[1].
-
Purification & QC: Quench with ice water, extract with EtOAc, and wash extensively with brine to remove residual DMF. Purify via recrystallization. Validate final purity (>95%) via HPLC before biological evaluation.
Protocol B: In Vitro Radioligand Competitive Binding Assay
This assay determines the K_i of the synthesized ligands against synthetic Aβ1-40 aggregates.
-
Aggregate Preparation: Dissolve synthetic Aβ1-40 peptide in PBS (pH 7.4) and incubate at 37°C for 72 hours to induce fibril formation. Causality: Pre-aggregated Aβ1-40 structurally mimics the β-pleated sheet conformation of human senile plaques, ensuring in vivo translatability[1].
-
Incubation: In glass test tubes, combine 100 µL of Aβ1-40 aggregates, 50 µL of the radioligand ([125I]IMPY, ~0.05 nM), and 50 µL of the test compound (Compound 4) at varying concentrations (10^-10 to 10^-5 M) in 10% EtOH/PBS.
-
Equilibration: Incubate the mixture at room temperature for 3 hours to reach thermodynamic equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester. Wash filters three times with cold 10% EtOH/PBS to remove unbound radioligand.
-
Validation & Quantification: Define non-specific binding using 1 µM of unlabeled IMPY. Measure filter radioactivity using a gamma counter. Calculate the IC_50 using nonlinear regression and convert to K_i using the Cheng-Prusoff equation.
Pathway & Workflow Visualizations
Workflow for the regioselective synthesis of imidazo[1,2-b]pyridazine PET radioligands.
Mechanism of action for imidazo[1,2-b]pyridazine radioligands in amyloid PET imaging.
References
-
Zeng, F., Alagille, D., Tamagnan, G. D., Ciliax, B. J., Levey, A. I., & Goodman, M. M. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 80–84.[Link]
-
MDPI. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules.[Link]
Sources
Advanced Synthesis and Derivatization Protocols for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Executive Summary & Pharmacological Significance
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine moiety is a privileged bicyclic pharmacophore characterized by its rigid, nitrogen-rich framework. This scaffold is foundational in the development of highly specific therapeutics. Its structural rigidity allows for the precise spatial orientation of substituents, which is critical for target binding affinity and selectivity across multiple biological domains.
Currently, derivatives of this core are being actively investigated for:
-
Neuroinflammation Control: Acting as potent P2X7 receptor modulators[1].
-
Cellular Signaling Interruption: Functioning as cell-permeable Gαq-protein silencing agents (e.g., BIM-46174 and BIM-46187)[2].
-
Antibacterial & Antiparasitic Activity: Serving as VirB11 ATPase inhibitors to reduce Helicobacter pylori virulence[3], and as thiosemicarbazone derivatives targeting Trypanosoma cruzi in Chagas disease[4].
Figure 1: Pharmacological targets and therapeutic outcomes of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives.
Synthetic Strategies and Mechanistic Insights
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core generally proceeds via two primary routes, dictated by the desired substitution pattern of the final active pharmaceutical ingredient (API):
-
Top-Down Approach (Catalytic Hydrogenation): The regioselective reduction of the fully aromatic imidazo[1,2-a]pyrazine precursor. This method is highly scalable and ideal for generating the unsubstituted core, which can later be N-acylated or alkylated[5].
-
Bottom-Up Approach (De Novo Cyclization): Utilizing Davidson cyclization and lactamization of heterocyclized dipeptides. This route is mandatory for highly substituted, enantiopure derivatives (such as Gαq inhibitors) where chiral centers must be preserved[2].
Experimental Protocols
Protocol A: Regioselective Catalytic Hydrogenation of Imidazo[1,2-a]pyrazine
This protocol details the reduction of the electron-deficient pyrazine ring while preserving the imidazole aromaticity.
Figure 2: Catalytic hydrogenation workflow for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine synthesis.
Step-by-Step Methodology:
-
Dissolution: Dissolve imidazo[1,2-a]pyrazine (7.2 g, 60.44 mmol) in 100 mL of 2-methoxyethanol[5].
-
Causality: 2-Methoxyethanol is selected over standard low-boiling alcohols because its higher boiling point and specific polarity stabilize the partially reduced intermediates, preventing unwanted ring-opening side reactions during high-pressure hydrogenation.
-
-
Catalyst Addition: Add Platinum(IV) oxide (Adam's Catalyst, 1.2 g, 5.13 mmol, ~8.5 mol%) to the solution. Transfer the mixture to a high-pressure autoclave[5].
-
Causality: PtO2 is critical for this transformation. Standard Palladium on carbon (Pd/C) often lacks the kinetic control required, leading to either incomplete reaction or over-reduction that cleaves the bicyclic system. PtO2 selectively reduces the electron-deficient pyrazine ring.
-
-
Hydrogenation: Pressurize the autoclave to 4 bar with hydrogen gas (H₂). Stir the reaction mixture vigorously overnight (approx. 16 hours) at room temperature[5].
-
Quenching & Filtration (Self-Validation Checkpoint 1): Vent the hydrogen gas and purge the vessel with nitrogen. Filter the mixture through a pad of diatomaceous earth (Celite) to remove the heterogeneous catalyst[5].
-
Validation: The filtrate must transition from a dark, opaque suspension (due to suspended Pt black) to a clear, pale-yellow solution. Any residual gray tint indicates incomplete catalyst removal, requiring re-filtration.
-
-
Concentration: Concentrate the filtrate under reduced pressure. To remove the high-boiling 2-methoxyethanol, add toluene (3 x 50 mL) and co-evaporate[5].
-
Causality: Direct evaporation of 2-methoxyethanol requires excessive heat that can thermally degrade the secondary amine product. Toluene forms a low-boiling azeotrope, allowing for gentle, low-temperature solvent removal.
-
-
Purification: Purify the crude residue via silica gel column chromatography using a gradient of Dichloromethane (DCM) and 7N NH₃ in methanol (95:5, v/v)[5].
-
Causality: The basic ammonia ensures the secondary amine of the newly formed piperazine ring remains unprotonated, preventing severe streaking and irreversible binding to the acidic silica gel.
-
-
Final Validation (Self-Validation Checkpoint 2): Confirm product identity via ¹H NMR and LC-MS.
-
Validation: Successful conversion is confirmed by the disappearance of the aromatic pyrazine protons (δ 8.0–9.0 ppm) and the appearance of aliphatic multiplets (δ 2.8–4.2 ppm). Expected yield: ~5.7 g (76%)[5].
-
Protocol B: De Novo Synthesis via Davidson Cyclization (For Substituted Derivatives)
For derivatives requiring complex, stereospecific substitutions (e.g., Gαq-protein ligands like BIM-46187), a bottom-up approach is required to build the ring system around existing chiral centers[2].
Step-by-Step Methodology:
-
Dipeptide Coupling: Couple an N-protected amino acid (e.g., Boc-cyclohexylalanine) with an appropriately substituted amino-imidazole derivative using standard coupling reagents (EDC/HOBt) in DMF[2].
-
Deprotection: Remove the Boc protecting group using 20% Trifluoroacetic acid (TFA) in DCM.
-
Davidson Cyclization: Subject the resulting intermediate to lactamization under basic conditions (DIPEA in acetonitrile at 60°C) to close the pyrazine ring, forming an intermediate piperazine-2-one derivative[2].
-
Causality: The basic conditions facilitate the intramolecular nucleophilic attack of the free amine onto the ester/amide carbonyl, driving the thermodynamically favorable formation of the 6-membered lactam.
-
-
Reduction: Reduce the lactam carbonyl using Borane-THF (BH₃·THF) complex at reflux to yield the fully saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core[2].
-
Causality: BH₃·THF is utilized because it selectively reduces amides to amines without affecting the imidazole ring or causing epimerization at the newly formed chiral centers.
-
-
Final Validation (Self-Validation Checkpoint):
-
Validation: LC-MS analysis must confirm the target mass[M+H]⁺. Crucially, chiral HPLC must be utilized to verify that no epimerization occurred during the BH₃·THF reduction step, ensuring enantiomeric excess (ee) > 98%.
-
Quantitative Data & Yield Optimization
The following table summarizes the comparative metrics of the synthetic pathways and derivatization strategies utilized in the functionalization of this scaffold.
| Synthetic Strategy | Key Reagents / Catalyst | Solvent System | Reaction Conditions | Average Yield (%) | Primary Application / Advantage |
| Catalytic Hydrogenation | PtO₂ (8.5 mol%), H₂ | 2-Methoxyethanol | 4 bar, RT, 16 h | 76% | High scalability; yields unsubstituted core efficiently[5]. |
| Davidson Cyclization | EDC/HOBt, then BH₃·THF | DMF / THF | Stepwise, RT to Reflux | 35–50% (over 3 steps) | Enables highly substituted, chiral Gαq inhibitors[2]. |
| Maleimide Conjugation | Methyl chloroformate | EtOAc or THF | Basic aqueous, RT | 23–32% | Allows PEGylation for bivalent VirB11 inhibitors[3]. |
| N-Acylation | Acyl chlorides, Et₃N | DCM | 0°C to RT, 2 h | 80–90% | Rapid late-stage functionalization for P2X7 modulators[1]. |
Conclusion
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives demands rigorous control over reduction kinetics and cyclization stereochemistry. Whether employing the highly efficient PtO₂-mediated hydrogenation for bulk core synthesis or the intricate Davidson cyclization for targeted Gαq inhibitors, understanding the causality behind solvent selection (e.g., 2-methoxyethanol vs. standard alcohols), catalyst specificity, and purification environments is paramount for successful and reproducible drug development.
References
1.1 - Google Patents. 2.5 - ChemicalBook. 3. 3 - UCL Discovery. 4. 2 - PubMed. 5.4 - PMC - NIH.
Sources
- 1. WO2010125101A1 - 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as p2x7 modulators - Google Patents [patents.google.com]
- 2. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 27th Annual GP2A Medicinal Chemistry Conference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
Application Notes & Protocols: Molecular Docking of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine Derivatives for Kinase-Targeted Drug Discovery
Abstract
The 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of therapeutically relevant protein kinases.[1][2] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on this chemical series, aimed at predicting binding affinities and interaction modes within a kinase active site. We will detail the scientific rationale behind each step, from target selection and system preparation to docking execution and results validation, ensuring a robust and reliable computational workflow. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel kinase inhibitors.
Introduction: The Therapeutic Potential of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine core and its saturated tetrahydro- derivatives are versatile scaffolds that have led to the discovery of potent modulators for various biological targets. A significant body of research highlights their efficacy as inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[3][4] Derivatives of this scaffold have shown inhibitory activity against Bruton's Tyrosine Kinase (BTK), Transforming growth factor-β activated kinase (TAK1), PIM kinases, and Tyrosine kinase 2 (Tyk2), among others.[3][4][5][6]
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[7] By simulating the binding process, we can estimate the strength of the interaction (binding affinity) and visualize the key molecular interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—that stabilize the complex. This information is invaluable for prioritizing compounds for synthesis, guiding lead optimization, and generating hypotheses about structure-activity relationships (SAR).
This guide will use a practical, step-by-step approach, focusing on the use of widely accessible software to ensure broad applicability.
Foundational Principles & Workflow Overview
A successful molecular docking study is built on careful preparation and rigorous validation. The overall process can be conceptualized as a funnel, starting with a large number of potential ligand conformations and narrowing down to the most probable binding poses.
Logical Workflow for Molecular Docking
The entire process, from initial setup to final analysis, follows a structured path to ensure reproducibility and accuracy.
Caption: Workflow for validating a docking protocol via re-docking.
Validation Protocol:
-
Obtain Co-crystallized Ligand: From the original PDB file (e.g., 5P9J), extract the co-crystallized inhibitor and save it as a separate file (e.g., crystal_ligand.pdb).
-
Prepare and Dock: Prepare this crystal_ligand.pdb using the same ligand preparation protocol described in Section 3.2. Then, dock it into the prepared receptor (5P9J_protein.pdbqt) using the exact same grid parameters and Vina settings.
-
Calculate RMSD: Load the original PDB structure (containing the crystal ligand) and your top-ranked docked pose into PyMOL. Superimpose the protein backbones to align them. Then, use PyMOL's rms_cur command to calculate the RMSD between the heavy atoms of the crystal ligand and your docked ligand.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimental binding mode. [8][9]If the RMSD is high, you may need to adjust the grid box size/location or the software's exhaustiveness parameter.
References
- AutoDock Vina. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube.
- Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced. YouTube.
- Asante, V., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
- Various Authors. (2022). How to validate the molecular docking results?
- Genomatics. (2026). Molecular Docking (Protein-Ligand) | Methodology & Protocol.
- Scripps Research. (2020). Tutorial – AutoDock Vina.
- Zhang, T., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
- El-Sayed, N. N. E., et al. (2022).
- El-Sayed, N. N. E., et al. (2022).
- Wang, A., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Forli, S., et al. (2016). Basic docking.
- Schrödinger, Inc. (2026). How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial. YouTube.
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
- D'Andrea, P., et al. (2005). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
- CD ComputaBio. (n.d.). Schrödinger Docking Tutorial.
- Bolivar Avila, S. (2021). Molecular Docking Protocol.
- Various Authors. (2021). How can I validate docking result without a co-crystallized ligand?
- El-Sayed, N. N. E., et al. (2025). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides.
- Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry.
- Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- Schrödinger, Inc. (2022). Protein Ligand Docking Lesson Plan.
- Leslie, C. P., et al. (2005). Lessons from Docking Validation.
- Schrödinger, Inc. (n.d.). Docking and scoring.
- Aryal, S. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
- El-Sayed, N. N. E., et al. (2022). Synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine 3.
- Foucourt, A., et al. (2019). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Schrödinger, Inc. (2022). Schrödinger Maestro Workshop.
- Schrödinger, Inc. (n.d.).
- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences.
- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology.
- Mohammadi, A. A., et al. (2021). Synthesis and Molecular Docking studies of Some Tetrahydroimidazo[1,2-a]pyridine Derivatives as Potent α-Glucosidase Inhibitors. Journal of Applied Chemical Research.
- Various Authors. (2025). New pyridazine derivatives: Synthesis, chemistry and biological activity.
- Ghorbani-Vaghei, R., et al. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. learn.schrodinger.com [learn.schrodinger.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
"in vivo evaluation of imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors"
Application Note: In Vivo Evaluation of Imidazo[1,2-a]pyridine Derivatives as COX-2 Inhibitors
Executive Summary & Rationale
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for designing selective Cyclooxygenase-2 (COX-2) inhibitors. Unlike traditional NSAIDs (e.g., Indomethacin) that inhibit both COX-1 and COX-2—leading to gastrointestinal (GI) toxicity—derivatives of this scaffold can be fine-tuned to target the hydrophobic side pocket of COX-2.
However, high in vitro potency (low IC50) does not guarantee in vivo efficacy. Metabolic stability, oral bioavailability, and plasma protein binding often attrition candidates. This guide outlines a rigorous, field-validated workflow to translate biochemical hits into in vivo leads, focusing on acute inflammation models, mechanistic validation via PGE2 quantification, and safety profiling (GI liability).
Compound Selection & Formulation Strategy
Before initiating animal work, the physicochemical properties of the imidazo[1,2-a]pyridine derivatives must be optimized for oral delivery.
-
Vehicle Selection: These derivatives are often lipophilic. Avoid pure DMSO for in vivo use due to toxicity.
-
Preferred Vehicle: 0.5% Carboxymethylcellulose (CMC) sodium salt with 0.1% Tween 80 in distilled water. This creates a stable suspension.
-
Alternative: Polyethylene glycol (PEG) 400:Saline (20:80 v/v) for intraperitoneal (i.p.) routes.
-
-
Dose Ranging: Based on literature for this scaffold, initial screening doses should range from 10 mg/kg to 100 mg/kg .
-
Reference Standards:
-
Positive Control (Selective): Celecoxib (10-30 mg/kg).
-
Positive Control (Non-Selective): Indomethacin (5-10 mg/kg).
-
Protocol A: Carrageenan-Induced Paw Edema (Acute Inflammation)[1]
This is the "Gold Standard" screen. It assesses the compound's ability to inhibit the acute phase of inflammation, specifically the prostaglandin-driven late phase (3–6 hours post-induction).[1][2]
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for the Carrageenan-Induced Paw Edema assay.
Detailed Methodology
-
Animals: Male Wistar rats (180–220 g). Fasted overnight (12h) prior to the experiment to ensure uniform drug absorption, but water provided ad libitum.
-
Baseline (V0): Mark the right hind paw at the lateral malleolus. Measure the initial paw volume using a digital plethysmometer (water displacement principle).
-
Treatment: Administer Vehicle, Test Compounds, or Reference Standards via oral gavage (p.o.).
-
Induction (Time 0): 1 hour post-dosing, inject 0.1 mL of 1% w/v Carrageenan (Lambda type) in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement (Vt): Measure paw volume at 1, 3, and 5 hours post-injection.
Data Analysis & Presentation
Calculate the percentage inhibition using the formula:
Table 1: Representative Data Structure for Efficacy Reporting
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 5h | % Inhibition (5h) |
| Vehicle Control | - | 0.85 ± 0.05 | 0.92 ± 0.06 | - |
| Indomethacin | 10 | 0.35 ± 0.04 | 0.30 ± 0.03 | 67.4% |
| Celecoxib | 20 | 0.38 ± 0.05 | 0.32 ± 0.04 | 65.2% |
| Imidazo-Derivative A | 50 | 0.45 ± 0.06 | 0.40 ± 0.05 | 56.5% |
*p < 0.05 vs Vehicle Control (ANOVA followed by Dunnett’s test)
Protocol B: Biochemical Validation (PGE2 Quantification)
To prove the imidazo[1,2-a]pyridine derivative acts via COX-2 inhibition and not an off-target mechanism, quantifying Prostaglandin E2 (PGE2) in the inflamed tissue is mandatory.
Mechanism of Action Diagram
Figure 2: The specific inhibition of the COX-2 pathway by the test compound prevents PGE2 synthesis.
Methodology
-
Tissue Collection: At the peak of inflammation (typically 4-5 hours post-carrageenan), euthanize the animals.
-
Extraction: Amputate the inflamed paw, weigh it, and mince in ice-cold phosphate buffer (PBS) containing 10 µM Indomethacin (to stop further PG synthesis during processing).
-
Homogenization: Homogenize and centrifuge at 10,000 x g for 15 min at 4°C.
-
Quantification: Use a commercial PGE2 ELISA Kit (e.g., Cayman Chemical) on the supernatant.
-
Normalization: Express results as pg PGE2 per mg of tissue protein.
Protocol C: Gastric Ulcerogenic Liability (Safety Assessment)
The primary advantage of imidazo[1,2-a]pyridines over traditional NSAIDs is gastric safety. This experiment is a " go/no-go " gate.
Methodology
-
Animals: Healthy Wistar rats, fasted for 24 hours (water allowed).
-
Dosing: Administer the test compound at a supratherapeutic dose (e.g., 3x the effective dose found in Protocol A) or a standard high dose (100 mg/kg).
-
Duration: 6 hours post-dosing.
-
Examination: Euthanize animals. Remove the stomach, open along the greater curvature, and rinse with saline.
-
Scoring: Examine the mucosa under a 10x magnifying glass using the following scale:
Table 2: Gastric Ulcer Index (GUI) Scoring System
| Score | Observation |
| 0 | Normal stomach mucosa |
| 0.5 | Red coloration (Hyperemia) |
| 1.0 | Spot ulcers |
| 2.0 | Hemorrhagic streaks |
| 3.0 | Ulcers > 3mm or perforations |
Success Criteria: The test compound should show a significantly lower Ulcer Index than Indomethacin and be comparable to the Vehicle or Celecoxib.
References
-
Almirante, L., et al. (1965).[3] "Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo(1,2-a)pyridines with Analgesic, Anti-inflammatory, Antipyretic, and Anticonvulsant Activity."[3] Journal of Medicinal Chemistry.
-
Ghandadi, M., et al. (2024). "Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors." Combinatorial Chemistry & High Throughput Screening.
-
BenchChem. (2025).[1][2][4] "Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema." BenchChem Protocols.
-
Wallace, J. L., et al. (1999). "Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation." British Journal of Pharmacology.
-
Suleyman, H., et al. (2002). "Ulcerogenic influence of selective cyclooxygenase-2 inhibitors in the rat stomach with adjuvant-induced arthritis." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DERIVATIVES OF IMIDAZOLE. I. SYNTHESIS AND REACTIONS OF IMIDAZO(1,2-A)PYRIDINES WITH ANALGESIC, ANTI-INFLAMMATORY, ANTIPYRETIC, AND ANTICONVULSANT ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"optimizing reaction conditions for the synthesis of imidazo[1,2-b]pyridazines"
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. The imidazo[1,2-b]pyridazine core is a cornerstone in the development of therapeutics, including kinase inhibitors like ponatinib, and agents targeting a range of disorders from cancer to parasitic infections.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting and optimization strategies based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common synthetic hurdles and efficiently achieve your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis of the imidazo[1,2-b]pyridazine core.
Q1: What is the most common and reliable method for synthesizing the imidazo[1,2-b]pyridazine backbone?
The most prevalent and generally reliable method is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone, typically an α-bromoketone.[2] This is a variation of the classic Tschitschibabin reaction. The process involves an initial SN2 reaction followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.
Q2: My reaction yield is consistently low or zero. What are the most likely culprits?
Low yields in this synthesis often trace back to one of three areas:
-
Starting Material Integrity: The α-bromoketone can be unstable or impure. The 3-aminopyridazine may have poor nucleophilicity depending on its substituents.
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical and substrate-dependent. Insufficient heat or, conversely, overheating can lead to decomposition.
-
Incorrect Regiochemistry: The pyridazine ring has two nitrogen atoms. The initial alkylation may be occurring on the wrong nitrogen, preventing the subsequent cyclization.
Q3: I'm observing an unexpected isomer in my NMR analysis. What is happening?
You are likely observing the result of a competing alkylation pathway. In a 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N1) is often the most nucleophilic site.[2] Alkylation by the α-bromoketone at this site will prevent the necessary intramolecular condensation required to form the imidazo[1,2-b]pyridazine ring. The successful formation of the desired product relies on the initial alkylation occurring at the nitrogen adjacent to the amino group (N2). The presence of a halogen at the 6-position of the pyridazine ring is known to promote the correct regioselectivity, leading to good yields.[2]
Q4: How critical are the choices of base and solvent?
Extremely critical.
-
Base: The base serves to deprotonate the intermediate pyridinium salt, facilitating the cyclization step. A mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is often sufficient and prevents side reactions.[2] Stronger bases can lead to decomposition of the α-bromoketone or promote unwanted side reactions.
-
Solvent: The solvent must effectively dissolve the starting materials while being compatible with the reaction conditions. Ethanol is commonly used for these condensations.[3] For more challenging substrates or subsequent functionalization reactions, higher-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) may be necessary, especially under microwave conditions.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, causality-driven answers to specific experimental problems.
Problem: No Product Formation or Very Low Yield
Q: I'm attempting to condense 3-amino-6-chloropyridazine with 2-bromo-1-phenylethan-1-one in ethanol with NaHCO₃, but after 24 hours at reflux, LC-MS shows only starting materials. What should I investigate?
A: This is a classic scenario that requires a systematic, multi-point investigation. Let's break down the potential failures from most to least likely.
1. Verify Starting Material Quality:
-
α-Bromoketone Stability: α-Bromoketones can be lachrymatory and susceptible to hydrolysis or decomposition, especially if they are old or have been stored improperly. Before starting, run a quick ¹H NMR to confirm the structure and purity. Ensure you see the characteristic singlet for the -CH₂Br protons.
-
Aminopyridazine Purity: Impurities in the 3-amino-6-chloropyridazine can inhibit the reaction. Confirm its purity by melting point and NMR.
2. Evaluate Reaction Conditions:
-
Insufficient Thermal Energy: While refluxing ethanol is a standard condition, some less reactive substrate combinations require more energy. You may consider switching to a higher boiling point solvent like n-butanol or exploring microwave irradiation, which is highly effective at accelerating these types of cyclizations.[4] Microwave activation can dramatically reduce reaction times from hours or days to minutes and significantly improve yields.[4]
-
Base and Solvent Incompatibility: While NaHCO₃ is a good starting point, its solubility in ethanol is limited. This can result in a heterogeneous mixture with insufficient basicity in the solution phase. Consider a more soluble base like K₂CO₃ or an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
3. Mechanistic Dead-Ends:
-
Incorrect Alkylation: As mentioned in the FAQ, if alkylation occurs on the wrong nitrogen, the cyclization is thwarted. The 6-chloro substituent generally directs the reaction correctly, but strong electronic effects from the substituent on your α-bromoketone could alter the outcome. Confirming the structure of any minor products by high-resolution mass spectrometry can provide clues.
Workflow for Troubleshooting Low Yield
The following decision tree illustrates a logical workflow for diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low-yield syntheses.
Problem: Difficulty with Subsequent Functionalization
Q: I have successfully synthesized 3-bromo-6-chloroimidazo[1,2-b]pyridazine, but now I'm struggling to perform a Suzuki coupling at the 3-position. What conditions are recommended?
A: Functionalizing the imidazo[1,2-b]pyridazine core, particularly at the C-3 and C-6 positions, is key to building molecular diversity. The reactivity of these positions is distinct.
1. Causality of Reactivity: The C-3 position is relatively electron-rich, making it suitable for electrophilic substitution (like bromination with NBS) but requiring specific conditions for cross-coupling. The C-6 position is more electron-deficient and is amenable to Nucleophilic Aromatic Substitution (SNAr) reactions.[4]
2. Optimizing the Suzuki Coupling at C-3:
-
Catalyst System: For a Suzuki reaction at the C-3 position, a robust palladium catalyst system is required. Systems like Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., Xantphos) are often effective.[5][6]
-
Base and Solvent: A common combination is a carbonate base (like K₂CO₃ or Cs₂CO₃) in a solvent mixture such as dioxane/water or DMF.
-
Microwave Irradiation: This is a prime example where microwave activation can be transformative. It often overcomes the kinetic barrier for the cross-coupling, leading to higher yields and shorter reaction times compared to conventional heating.[4] A direct Suzuki coupling that yields only 10% under thermal conditions can be improved to over 60% with microwave assistance.[4]
3. Alternative Strategy: SNAr at C-6 First:
-
Consider reversing your synthetic plan. It is often more efficient to first perform an SNAr at the C-6 position with your desired amine or alcohol nucleophile, and then perform the C-3 functionalization.[4] This can prevent potential complications or low solubility caused by the group you intend to install at C-3.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 6-Propylamino-3-bromo-imidazo[1,2-b]pyridazine
This protocol is adapted from methodologies used in the synthesis of selective Haspin inhibitors and demonstrates a modern, efficient approach.[4]
Step A: Nucleophilic Aromatic Substitution (SNAr)
-
To a microwave vial, add 6-chloro-3-bromoimidazo[1,2-b]pyridazine (1.0 eq).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Add propylamine (1.5 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at a set temperature (e.g., 120 °C) for 10-30 minutes.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 6-propylamino-3-bromo-imidazo[1,2-b]pyridazine.
Table 1: Condition Screening for the Condensation Reaction
When optimizing the initial cyclization, a systematic screen of bases and solvents is recommended.
| Entry | Base (eq.) | Solvent | Temp (°C) | Rationale / Expected Outcome |
| 1 | NaHCO₃ (2.0) | Ethanol | 78 (Reflux) | Standard Conditions. A good baseline. May be slow or low-yielding if substrates are not reactive.[2] |
| 2 | K₂CO₃ (2.0) | Acetonitrile | 82 (Reflux) | Increased Basicity/Solubility. K₂CO₃ is more soluble and slightly stronger than NaHCO₃, potentially accelerating the cyclization step. |
| 3 | DIPEA (2.5) | Dioxane | 100 | Homogeneous Organic Phase. Using an organic base ensures a homogeneous reaction, which can improve kinetics. Useful for substrates with poor solubility in alcohols. |
| 4 | None | DMF | 120 (MW) | Microwave-Assisted. High temperature under microwave irradiation can often drive the reaction to completion quickly, even with less reactive partners. DMF is a suitable high-boiling polar solvent for MW chemistry. |
Section 4: Advanced Synthesis & Strategy Selection
While the condensation reaction is the workhorse, other powerful methods exist for constructing or functionalizing the imidazo[1,2-b]pyridazine core. Your choice of strategy should be guided by the desired substitution pattern and the availability of starting materials.
Alternative Synthetic Routes:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent reaction (MCR) that combines a 2-aminoazine (like 3-aminopyridazine), an aldehyde, and an isocyanide in one pot. This is an excellent method for rapidly generating libraries of 3-amino-substituted imidazo[1,2-a]pyridines and related heterocycles.[7][8] The reaction is often catalyzed by Brønsted or Lewis acids.[9]
-
Metal-Catalyzed Cross-Coupling: For highly functionalized derivatives, building the ring through palladium- or copper-catalyzed C-N bond formation can be a powerful strategy.[5] For example, a tandem Buchwald-Hartwig amination can be used to couple a di-halogenated pyridine with an aminopyridazine to form a tetracyclic system.[5]
Diagram: Selecting a Synthetic Strategy
Caption: Decision guide for choosing an appropriate synthetic strategy.
References
- Wang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry.
-
Hiebel, M. A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
- Puttaraju, M., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
- Kónya, K., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry.
- BenchChem (2025). Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives. BenchChem Tech Support.
- Alves, M.G., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry.
-
Rostom, S.A.F., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
- Martínez-Alvarez, I., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Bollacke, A., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
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- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
Technical Support Center: Functionalization of the Imidazo[1,2-b]pyridazine Scaffold
Welcome to the technical support center for the imidazo[1,2-b]pyridazine scaffold. This versatile nitrogen-containing heterocycle is a cornerstone in modern medicinal chemistry, forming the core of notable therapeutics like the multi-kinase inhibitor ponatinib.[1][2] However, its unique electronic properties and the nuanced reactivity of its different positions present significant challenges during synthetic functionalization.
This guide is designed to provide researchers, medicinal chemists, and drug development professionals with practical, field-tested insights into overcoming common hurdles. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.
Part 1: Frequently Asked Questions (FAQs) - Core Synthesis & Regioselectivity
This section addresses foundational questions regarding the synthesis and inherent reactivity of the imidazo[1,2-b]pyridazine core. Understanding these principles is the first step to successful functionalization.
Question 1: My initial cyclization to form the imidazo[1,2-b]pyridazine core is failing or giving very low yields. What is the most common cause?
Answer: The most frequent issue in the classic synthesis—condensing a 3-aminopyridazine with an α-bromoketone—stems from the nucleophilicity of the pyridazine ring itself. In an unsubstituted 3-aminopyridazine, the ring nitrogen at the N7 position is often the most nucleophilic site. This can lead to preferential alkylation on the ring nitrogen rather than the desired amino group, which hampers the subsequent intramolecular cyclization required to form the imidazole ring.[3]
Troubleshooting Strategy:
-
Introduce a Halogen: The most effective solution is to use a halogen-substituted 3-aminopyridazine, such as 3-amino-6-chloropyridazine. The electron-withdrawing nature of the halogen sufficiently deactivates the ring nitrogens, promoting the initial alkylation at the more nucleophilic exocyclic amino group, which then readily cyclizes to form the bicyclic scaffold in good yield.[3]
-
Reaction Conditions: Ensure you are using a mild base like sodium bicarbonate (NaHCO₃). Stronger bases can deprotonate the amino group excessively, potentially leading to side reactions. The reaction is typically run in a polar protic solvent like ethanol at reflux.
Question 2: I am struggling with regioselectivity. Which positions on the scaffold are most reactive and towards which types of reactions?
Answer: Regioselectivity is arguably the central challenge in functionalizing this scaffold. The reactivity is governed by the electronic distribution across the two fused rings.
-
C3 Position (Imidazole Ring): This is the most electron-rich carbon and is highly susceptible to electrophilic attack and direct C-H functionalization, such as direct arylation.[4] Many modern metal-catalyzed C-H activation strategies specifically target this position.
-
C6 Position (Pyridazine Ring): When starting with a 6-chloroimidazo[1,2-b]pyridazine, this position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) with amines and alcohols.[5] It is also the most common site for introducing diversity via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][6]
-
C8 Position (Pyridazine Ring): This position is less reactive than C6 but can be functionalized, often requiring more forcing conditions or specific directing group strategies. Sequential functionalization of C6 and then C8 has been reported.[1]
-
C2 Position (Imidazole Ring): Direct functionalization at C2 is significantly more challenging than at C3 due to its electronic properties.[7] Substitution at this position is typically achieved by building the ring with an appropriately substituted α-bromoketone from the start.
Caption: Reactivity map of the imidazo[1,2-b]pyridazine scaffold.
Part 2: Troubleshooting Guide - Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are essential for elaborating the imidazo[1,2-b]pyridazine core. However, these reactions are complex, with many variables that can lead to failure. This section provides a systematic approach to troubleshooting.
Scenario: My Suzuki-Miyaura coupling at the C6-chloro position is giving low yield or no product.
This is a common and frustrating issue. The cause can usually be traced to one of four areas: Catalyst/Ligand System, Base, Solvent/Temperature, or Starting Material Quality.
Caption: Decision tree for troubleshooting a failed Suzuki reaction.
Troubleshooting Table: Suzuki-Miyaura Coupling at C6
| Problem | Potential Cause | Recommended Solution & Explanation |
| No Reaction | Inactive Catalyst: Palladium(0) species are air-sensitive and can oxidize over time. | Use a fresh source of Pd catalyst. Consider using a more air-stable pre-catalyst like a BrettPhos or Xantphos-ligated palladium complex.[6] |
| Base Incompatibility: The base may be too weak or insoluble in the reaction medium, preventing efficient transmetalation. | Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃). Ensure the base is finely ground and anhydrous. | |
| Low Yield (<50%) | Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to poor catalytic turnover. | Prepare the reaction under a strict inert atmosphere (Nitrogen or Argon). Use degassed solvents. |
| Poor Boronic Acid Quality: Boronic acids can undergo dehydration to form unreactive trimeric boroxines, especially upon storage. | Check the purity of your boronic acid via ¹H NMR. If necessary, purify by recrystallization or use a more stable boronate ester (e.g., pinacol ester). | |
| Stalled Reaction | Insufficient Temperature: The initial oxidative addition of the Pd(0) catalyst to the C-Cl bond is often the rate-limiting step and requires thermal energy. | Increase the reaction temperature. If conventional heating is insufficient, consider using microwave irradiation, which can dramatically accelerate the reaction.[4] |
| Side Products | Protodeboronation: The boronic acid reacts with trace water/protons, leading to the formation of the corresponding arene byproduct. | Use rigorously dried solvents and reagents. Ensure the base is anhydrous. |
| Homocoupling: The boronic acid couples with itself (Glaser-type coupling). | This suggests the oxidative addition is slow relative to other pathways. Ensure the catalyst and ligand are well-mixed and activated before adding the coupling partners. A lower reaction temperature might also help. |
Part 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for two common, yet challenging, functionalization reactions.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol is optimized for the coupling of an arylboronic acid with 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Materials:
-
6-chloro-2-phenylimidazo[1,2-b]pyridazine
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial, add 6-chloro-2-phenylimidazo[1,2-b]pyridazine (e.g., 100 mg, 1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The solvent should be sufficient to fully dissolve the starting materials upon heating.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes. This step is critical to prevent catalyst oxidation.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120-140 °C for 20-40 minutes. Rationale: Microwave heating provides rapid and uniform heating, often overcoming the activation energy barrier for the C-Cl bond oxidative addition more efficiently than conventional heating.[4]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-phenylimidazo[1,2-b]pyridazine.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation at the C3-Position
This protocol describes the direct coupling of an aryl bromide with the electron-rich C3 position of the scaffold.
Materials:
-
2-Aryl-6-chloroimidazo[1,2-b]pyridazine
-
Aryl bromide (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Pivalic Acid (PivOH) (30 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
Vial Preparation: In an oven-dried vial equipped with a stir bar, add the 2-aryl-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), Pd(OAc)₂ (0.10 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the vial, evacuate, and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add the aryl bromide (1.2 eq), pivalic acid (0.30 eq), and anhydrous DMA. Rationale: Pivalic acid acts as a proton shuttle in the concerted metalation-deprotonation (CMD) mechanism, which is often the operative pathway for C-H activation of such electron-rich heterocycles.
-
Reaction: Heat the sealed vial at 130-150 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the 3,6-disubstituted product.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting the Purification of Imidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support center for the purification of imidazo[1,2-b]pyridazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. The imidazo[1,2-b]pyridazine scaffold is a critical pharmacophore in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and kinase inhibiting agents.[1][2][3][4][5][6] However, their unique physicochemical properties can present challenges during purification. This guide offers practical, experience-driven advice to overcome these hurdles, ensuring the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine derivative streaks badly on a silica gel TLC plate. What is causing this and how can I fix it?
A1: Streaking on silica gel is a common issue with nitrogen-containing heterocycles like imidazo[1,2-b]pyridazines. The primary cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution and tailing of the spot.
-
The "Why": Silica gel is weakly acidic. The lone pairs of electrons on the nitrogen atoms of the imidazo[1,2-b]pyridazine ring act as Lewis bases, forming strong hydrogen bonds or even undergoing acid-base interactions with the silanol groups. This retards the movement of the compound up the TLC plate, causing it to streak.
-
Troubleshooting Steps:
-
Neutralize the Silica: Add a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (TEA) or ammonia. Start with 0.1-1% (v/v) of TEA in your eluent. This will neutralize the acidic sites on the silica, minimizing the unwanted interactions.
-
Alternative Stationary Phases: If a basic modifier doesn't resolve the issue, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[7]
-
Reverse-Phase TLC: If your compound has sufficient non-polar character, reverse-phase TLC (using a C18 or C8 stationary phase) can be an excellent option. The separation mechanism is based on hydrophobicity rather than polar interactions, which can circumvent the issues seen with silica.
-
Q2: I am struggling to separate regioisomers of my substituted imidazo[1,2-b]pyridazine. What purification techniques are most effective for this?
A2: The separation of regioisomers can be a significant challenge, as they often have very similar polarities. Success in this area often requires moving beyond standard flash chromatography and employing higher-resolution techniques.
-
The "Why": Regioisomers have the same molecular formula and functional groups, differing only in the spatial arrangement of substituents on the imidazo[1,2-b]pyridazine core. This results in subtle differences in their physicochemical properties, making them difficult to separate by conventional methods.
-
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is often the go-to method for separating challenging isomer pairs. Both normal-phase and reverse-phase HPLC can be effective. Methodical screening of different columns and mobile phases is crucial. For normal-phase HPLC, consider columns with different functionalities like cyano or amino phases. For reverse-phase, varying the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact selectivity.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of isomers and polar compounds.[8][9][10] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which has properties of both a gas and a liquid.[10][11] This allows for high-efficiency separations with faster run times and reduced solvent consumption compared to HPLC.[9] SFC has been successfully used for the analysis of nitrogen-containing heterocyclic compounds.[8][12]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller-scale purifications, prep-TLC can be a cost-effective option. By using a larger plate and carefully scraping the separated bands, you can isolate pure isomers. The key is to find a solvent system that provides the best possible separation on an analytical TLC plate first.
-
Q3: My product seems to be decomposing on the silica gel column. What are the likely causes and how can I prevent this?
A3: Decomposition during column chromatography is a serious issue that can drastically reduce your yield. For imidazo[1,2-b]pyridazine derivatives, this is often due to the acidic nature of the silica gel or prolonged exposure to the stationary phase.
-
The "Why": The acidic environment of the silica gel can catalyze the degradation of sensitive functional groups on your molecule. Additionally, the longer your compound remains on the column, the greater the opportunity for decomposition to occur.
-
Preventative Measures:
-
Deactivate the Silica: As with TLC streaking, neutralizing the silica gel is a critical first step. You can either add a basic modifier like triethylamine to your eluent or pre-treat the silica by slurrying it with a solvent containing a small amount of base before packing the column.
-
Use Neutral or Basic Alumina: Switching to a more inert stationary phase like neutral or basic alumina can prevent acid-catalyzed decomposition.[7]
-
Speed is Key: Optimize your chromatography to be as fast as possible. This means choosing a solvent system that gives a reasonable retention factor (Rf) for your compound (typically between 0.2 and 0.4 on TLC). Avoid excessively long columns and slow flow rates.
-
Alternative Purification Methods: If on-column decomposition persists, consider non-chromatographic purification techniques such as recrystallization or trituration. Recrystallization, if a suitable solvent system can be found, can provide highly pure material with minimal risk of degradation. Trituration involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Troubleshooting Guides: A Deeper Dive
Issue 1: Low Recovery from Column Chromatography
You've successfully synthesized your target imidazo[1,2-b]pyridazine derivative, but after column chromatography, the yield is disappointingly low.
Workflow for Troubleshooting Low Recovery
Caption: Decision tree for troubleshooting low recovery in column chromatography.
Detailed Protocol: Dry Loading for Poorly Soluble Compounds
-
Dissolve Crude Product: Dissolve your crude imidazo[1,2-b]pyridazine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol).
-
Adsorb onto Silica: Add a small amount of silica gel (or your chosen stationary phase) to the solution, typically 2-3 times the weight of your crude product.
-
Evaporate Solvent: Thoroughly evaporate the solvent under reduced pressure until you have a free-flowing powder.
-
Load onto Column: Carefully add the silica-adsorbed product to the top of your packed column.
-
Begin Elution: Proceed with your chromatography as planned.
The "Why": Dry loading prevents issues with poor solubility in the mobile phase and ensures that the compound is introduced to the column in a narrow, concentrated band, which leads to better separation.
Issue 2: Co-elution with a Persistent Impurity
Despite trying various solvent systems, a stubborn impurity consistently co-elutes with your desired product.
Quantitative Data: Starting Points for Solvent System Screening
| Stationary Phase | Common Eluent Systems (Non-polar to Polar) | Modifier |
| Silica Gel | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | 0.1-1% Triethylamine |
| Alumina (Neutral) | Toluene/Ethyl Acetate, Chloroform/Methanol | Not typically required |
| C18 (Reverse-Phase) | Water/Acetonitrile, Water/Methanol | 0.1% Formic Acid or TFA |
Experimental Protocol: Orthogonal Chromatography
If co-elution is a problem, switching to a purification method with a different separation mechanism is often the solution. This is known as orthogonal chromatography.
-
Initial Purification: Perform an initial purification using your standard normal-phase silica gel chromatography.
-
Analyze Combined Fractions: Combine the fractions containing your product and the co-eluting impurity and concentrate them.
-
Second Purification: Subject the partially purified material to a second round of chromatography using a different stationary phase. If you used silica gel initially, a C18 reverse-phase column is an excellent orthogonal choice.
-
Develop Reverse-Phase Method: Start with a mobile phase of water and acetonitrile (or methanol) and use TLC or analytical HPLC to find a gradient or isocratic system that separates your product from the impurity. Remember to add a modifier like formic acid or TFA to improve peak shape if necessary.
-
Perform Preparative Chromatography: Scale up the optimized reverse-phase method to a preparative column to isolate your pure product.
The "Why": Impurities that have similar polarities to your product on silica gel may have different hydrophobicities. Reverse-phase chromatography separates compounds based on their hydrophobic character, providing a different selectivity that can resolve the co-eluting species.
References
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI.
- Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2023). PMC.
- Supercritical fluid chrom
- Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. (2010). Springer.
- Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (2017). TSI Journals.
- Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
- IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
- Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
- Advanced Analysis with Supercritical Fluids Chrom
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega.
- Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024). Cardiff University.
- Technical Support Center: Stability and Reactivity of Iodin
- Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2020). Scientific Research Publishing.
- Imidazo[1,2-b]pyridazine. Chem-Impex.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021).
- (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018).
- Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF.
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
- On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds.
- Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
- A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway. (2025).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). PubMed.
- Liquid Chrom
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025).
- LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
- Troubleshooting Basics, Part II: Pressure Problems. (2020).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Metabolic Stability of Imidazo[1,2-b]pyridazine Analogs
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of DMPK profiles for Imidazo[1,2-b]pyridazine Scaffolds[1]
Welcome to the Structural Optimization Hub
You have reached the advanced support module for the imidazo[1,2-b]pyridazine scaffold. This privileged structure is central to kinase inhibitor discovery (e.g., Ponatinib, Takinib) but frequently suffers from high intrinsic clearance (
This guide provides troubleshooting workflows to diagnose the specific metabolic liability and architectural strategies to resolve it.
Module 1: Molecular Design & SAR Troubleshooting
Q1: My analog shows rapid clearance in Human Liver Microsomes (HLM) despite having a moderate LogD (2.0–3.0). What is the primary soft spot?
Diagnosis: If lipophilicity is controlled but clearance remains high, the liability is likely electronic. The imidazo[1,2-b]pyridazine core is electron-rich, making it a prime target for oxidative metabolism at specific positions.[1]
The Solution: You must stabilize the C3 position . This is the most nucleophilic site on the scaffold and is highly susceptible to CYP-mediated oxidation or glutathione (GSH) conjugation if not blocked.[1]
Corrective Actions:
-
Block C3: Install a halogen (Cl, F) or a nitrile (CN) group at C3.[1] This blocks the metabolic site and reduces the electron density of the ring system.[1]
-
Electronic Deactivation: If C3 must remain unsubstituted for binding, introduce electron-withdrawing groups (EWG) like
or on the phenyl/aryl ring attached to C3 or C6.
Evidence: Research on DYRK1A inhibitors demonstrated that installing a 3-(trifluoromethoxy)phenyl group at C3 significantly improved potency, though metabolic stability required further balancing of Lipophilic Ligand Efficiency (LLE) [1].[2]
Q2: We observe species-dependent clearance (High in Human/Monkey, Low in Dog/Rat). What is happening?
Diagnosis: This is the hallmark of Aldehyde Oxidase (AO) metabolism.[1] Unlike CYPs, AO is a cytosolic enzyme with significant species differences.[1] Humans and monkeys have high AO activity; dogs have none; rats have intermediate activity.
The Mechanism: AO attacks electron-deficient carbons adjacent to ring nitrogens via nucleophilic attack (hydride transfer). In imidazo[1,2-b]pyridazines, the C6 and C8 positions are vulnerable.[1]
Corrective Actions:
-
Steric Shielding: Introduce a small alkyl group (Methyl, Cyclopropyl) at C6 or C8 to sterically hinder the AO enzyme approach.
-
Electronic Repulsion: Add an amino or alkoxy group at C6. The lone pair donation increases electron density, repelling the nucleophilic attack of the AO molybdenum center.[1]
Visualizing the Soft Spots:
Caption: Figure 1. Metabolic vulnerability map of the imidazo[1,2-b]pyridazine scaffold showing distinct sites for CYP vs. AO metabolism.
Module 2: Assay Optimization & Data Interpretation
Q3: How do I experimentally distinguish between CYP and AO clearance?
Protocol: Standard microsomal stability assays (HLM) are supplemented with NADPH. However, AO is a cytosolic enzyme that does not require NADPH.[1][3] To confirm the metabolic pathway, you must run a differential stability assay.[1]
Step-by-Step Differential Workflow:
| Assay Condition | Cofactor | Enzyme Source | Interpretation if Unstable |
| A: Standard | + NADPH | Liver Microsomes | CYP or FMO driven. |
| B: Control | - NADPH | Liver Microsomes | Chemical instability or non-NADPH enzymes (rare in microsomes). |
| C: Cytosolic | None | Liver Cytosol (S9) | Aldehyde Oxidase (AO) driven.[3][4] |
| D: AO Inhibited | + Hydralazine | Liver Cytosol (S9) | Confirms AO if stability is restored. |
Technical Note: If your compound is stable in Microsomes (A) but unstable in Hepatocytes, suspect AO.[1] Microsomes (endoplasmic reticulum) do not contain cytosolic AO.[1] You must use Cytosol or S9 fraction to detect AO liability [2].
Q4: My compound has low solubility. Does this affect my stability data?
Troubleshooting: Yes. Imidazo[1,2-b]pyridazines are often flat and lipophilic (high LogP), leading to poor aqueous solubility.[1]
-
Issue: Compound precipitates in the incubation buffer, mimicking "stability" (compound is not metabolized because it's not in solution) or "high clearance" (compound crashes out and disappears).
-
Fix:
Module 3: Advanced MetID & Structural Modification
Q5: We suspect a reactive metabolite (RM) formation. How do we confirm?
The Risk: Oxidation at the C3 position can lead to a reactive intermediate capable of covalent binding to proteins (toxicity).[1]
GSH Trapping Protocol:
-
Incubate: Test compound (10 µM) + HLM + NADPH + Glutathione (GSH, 5 mM) .
-
Analyze: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scan of m/z 272 (GSH adduct).
-
Result: Observation of [M+GSH+O-2H] adducts confirms bioactivation.
-
Mitigation: Block the site of adduct formation (usually C3) with Fluorine.[1]
Q6: Is there a chemical "Litmus Test" for AO liability before running biological assays?
Yes. You can use a chemical surrogate to predict AO metabolism without using liver cytosol.[4]
Protocol (DFMS Test):
-
Reagent: Bis(((difluoromethyl)sulfinyl)oxy)zinc (DFMS).[4] This reagent generates
radicals that mimic the nucleophilic attack of AO [4]. -
Reaction: Dissolve compound in DCM/Water. Add DFMS (3 eq) and TFA. Stir at RT for 2 hours.
-
Analysis: If the compound is alkylated by the
radical at C6/C8, it is highly likely to be an AO substrate in vivo.[1]
Decision Logic Diagram:
Caption: Figure 2. Diagnostic workflow to isolate CYP vs. Aldehyde Oxidase liabilities in imidazo[1,2-b]pyridazine analogs.
Summary of Strategic Modifications
| Position | Liability | Chemical Fix | Reference Example |
| C3 | CYP Oxidation / GSH Adduct | Block with -Cl , -CN , or -CF3 . | DYRK1A Inhibitors [1] |
| C6 | AO Oxidation / Solubility | Add Morpholine or 2-oxo-pyridine . | TAK1 Inhibitors [3], Tyk2 Inhibitors [5] |
| C8 | AO Oxidation | Steric block with -CH3 .[1] | General AO SAR [2] |
| Global | High LogP (CYP Affinity) | Scaffold hop to Imidazo[1,2-a]pyridine or reduce aromatic ring count. | c-Met/VEGFR2 Inhibitors [6] |
References
-
Henderson, S. H., et al. (2024).[2] Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases.[1][2] European Journal of Medicinal Chemistry, 269, 116292.[2] Link[2]
-
Pryde, D. C., et al. (2010).[1] Aldehyde oxidase: an enzyme of emerging importance in drug discovery.[3][4][6] Journal of Medicinal Chemistry, 53(24), 8441-8460. Link
-
RSC Medicinal Chemistry.[7] (2023).[1][8] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.[7] RSC Medicinal Chemistry.[7] Link
-
Barrie, S. E., et al. (2014).[2] A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. ACS Medicinal Chemistry Letters, 5(3), 250–254. Link
-
Li, H., et al. (2019).[1] Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.[1][9] Journal of Medicinal Chemistry, 62(21), 9680–9699. Link
-
Matsumoto, S., et al. (2013).[1][8] Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-7698.[1][8] Link[1][8]
Sources
- 1. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"overcoming poor aqueous solubility of imidazo[1,2-b]pyridazine compounds"
Welcome to the Technical Support Center for the optimization and formulation of imidazo[1,2-b]pyridazine compounds.
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-parasitic agents[1][2]. However, its planar, highly aromatic nature often leads to strong intermolecular π-π stacking and high crystal lattice energy. This manifests as extremely poor aqueous solubility, which can severely bottleneck both in vitro assays and in vivo bioavailability[3][4].
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome these physicochemical hurdles.
Workflow: Decision Matrix for Solubility Enhancement
Decision tree for overcoming poor aqueous solubility of imidazo[1,2-b]pyridazines.
Section 1: Medicinal Chemistry & Structural Optimization (FAQs)
Q1: My imidazo[1,2-b]pyridazine lead has a thermodynamic aqueous solubility of <1 μg/mL. Should I prioritize structural modification or formulation? A: This depends entirely on your development phase. If you are in the hit-to-lead or lead optimization phase, you must prioritize structural modification. Relying on formulation too early masks poor physicochemical properties (often termed "brick dust" molecules) and leads to downstream pharmacokinetic failures. If the compound is a late-stage clinical candidate where the pharmacophore cannot be altered, formulation strategies (ASDs, nanosuspensions) are mandatory[5].
Q2: How can I structurally modify the core to improve solubility without losing target affinity? A: The imidazo[1,2-b]pyridazine core is highly planar. To disrupt the crystal packing energy, you need to increase the fraction of sp3-hybridized carbons (Fsp3). For example, researchers optimizing DYRK1A inhibitors found that replacing a lipophilic, planar 3-(trifluoromethoxy)phenyl group with a saturated or unsaturated tetrahydropyran moiety at the 3-position significantly enhanced aqueous solubility while maintaining kinase binding affinity[1].
Q3: We added a carbinol group to improve solubility, but our Caco-2 permeability dropped significantly. Why did this happen and how do we fix it? A: The Causality: Adding hydrogen bond donors (like the -OH in a carbinol) increases aqueous solubility by interacting with water. However, it also drastically increases the desolvation energy required for the molecule to shed its water shell and partition into the lipophilic lipid bilayer, thereby destroying permeability[3]. The Fix: Utilize intramolecular hydrogen bonding . By designing the molecule such that the newly introduced polar group can form an internal hydrogen bond, you shield the polar surface area during membrane transit. For instance, in the development of Tyk2 JH2 inhibitors, replacing planar anilino groups with N1-heteroaryl-2-oxo-1,2-dihydropyridin-3-yl analogs induced intramolecular hydrogen bonding. This "chameleon" effect allowed the molecule to remain soluble in aqueous media but highly permeable through lipid membranes[3].
Q4: Can we use salt formation directly on the imidazo[1,2-b]pyridazine core? A: It is highly challenging. The imidazo[1,2-b]pyridazine core itself is a very weak base, with a pKa of approximately ~3.7 for the protonated NH group[6]. Forming stable salts directly on this core nitrogen is prone to disproportionation in aqueous media (the salt breaks apart back into the free base and acid). To successfully utilize salt formation, you must structurally introduce a basic appendage (e.g., a morpholine or piperazine ring with a pKa > 7) to enable the formation of stable mesylate or hydrochloride salts. When done correctly, protonated imidazo[1,2-b]pyridazine salts have demonstrated strong in vivo efficacy by maintaining dissolution in gastric fluids[7].
Section 2: Solid-State & Formulation Strategies (FAQs)
Q5: Our compound lacks ionizable groups and the structure is locked. How do we formulate it for oral bioavailability? A: Amorphous Solid Dispersions (ASDs) are the gold standard for neutral, poorly soluble imidazo[1,2-b]pyridazines. The Causality: ASDs bypass the high crystal lattice energy by trapping the drug in a high-energy, disordered amorphous state within a polymer matrix (like PVP K30 or HPMCAS). When this matrix dissolves in the gastrointestinal tract, it generates a supersaturated state of the drug, driving a high concentration gradient across the intestinal wall to force absorption before the drug can precipitate[5].
Section 3: Data Presentation & Comparison
Table 1: Quantitative Impact of Physicochemical Interventions on Imidazo[1,2-b]pyridazine Derivatives
| Intervention Type | Mechanism of Action | Typical Impact on Aqueous Solubility | Impact on Permeability (Caco-2) |
| C-3 Tetrahydropyran Substitution | Increases Fsp3, disrupts planar π-π stacking | +++ | Neutral |
| Carbinol (-OH) Addition | Introduces H-bond donor, increases polarity | ++++ | --- (High desolvation penalty) |
| Intramolecular H-Bonding Motif | Masks polarity during membrane transit | ++ | +++ |
| Mesylate Salt Formation | Lowers pHmax, increases ionization | +++++ | Neutral |
| Amorphous Solid Dispersion (ASD) | Bypasses crystal lattice energy | +++++ (Kinetic supersaturation) | Neutral (Absorption driven by concentration gradient) |
Section 4: Self-Validating Experimental Protocols
Protocol A: Preparation and Validation of an Amorphous Solid Dispersion (Solvent Evaporation)
Use this protocol to formulate non-ionizable imidazo[1,2-b]pyridazines for in vivo dosing[5].
-
Weighing: Weigh the imidazo[1,2-b]pyridazine compound and a hydrophilic polymer (e.g., Polyvinylpyrrolidone, PVP K30) in a 1:4 drug-to-polymer mass ratio.
-
Dissolution: Dissolve both components in a minimal volume of a volatile organic solvent (e.g., Dichloromethane or Methanol, depending on the specific derivative's solubility).
-
Molecular Dispersion: Sonicate the mixture for 15 minutes. Causality: This ensures the drug is completely molecularly dispersed within the polymer solution, preventing micro-nucleation.
-
Evaporation: Transfer the solution to a round-bottom flask and rapidly evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Drying: Once a thin, uniform film forms, transfer the flask to a vacuum oven at 40°C for 24 hours to remove all residual solvent.
-
Milling: Scrape the dried film and gently mill it into a fine powder. Store immediately in a desiccator.
-
Self-Validation Step (PXRD): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" without sharp diffraction peaks. If sharp peaks are present, the drug has recrystallized, and the drug-loading ratio must be lowered (e.g., to 1:6).
Protocol B: Thermodynamic Aqueous Solubility Measurement (Shake-Flask Method)
Use this protocol to accurately determine the baseline solubility of new structural analogs.
-
Preparation: Add an excess amount of the imidazo[1,2-b]pyridazine solid (e.g., 5 mg) to a glass HPLC vial containing 1 mL of aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Seal the vial and incubate in a thermoshaker at 37°C and 250 rpm for 48 hours. Causality: 48 hours provides sufficient time for the compound to transition from any metastable kinetic state to its lowest-energy, true thermodynamic crystalline state.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the undissolved solid.
-
Quantification: Dilute the supernatant appropriately and quantify the dissolved compound concentration using HPLC-UV or LC-MS/MS against a standard curve prepared in an organic solvent (e.g., DMSO).
-
Self-Validation Step (Mass Balance & Solid State): Measure the final pH of the supernatant to ensure the buffer capacity was not overwhelmed. Recover the undissolved pellet and analyze via PXRD to confirm that the solid form did not undergo an unexpected polymorphic transition or hydrate formation during the 48-hour aqueous equilibration.
References
-
Sinochem Nanjing: Imidazo-1,2-B-Pyridazine Chemical Properties and Storage Protocols. Available at:[Link]
-
BioCrick: Imidazo[1,2-b]pyridazine High Purity and in vivo Efficacy of Protonated Salts. Available at:[Link]
-
Cardiff University (ORCA): Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024). Available at: [Link]
-
National Institutes of Health (PMC): Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available at:[Link]
-
MDPI (Molbank): 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023). Available at: [Link]
-
National Institutes of Health (PMC): Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). Available at: [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sinochem-nanjing.com [sinochem-nanjing.com]
- 7. Imidazo[1,2-b]pyridazine | CAS:766-55-2 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Synthesis and Functionalization of 5,6-Fused Ring Pyridazines
Welcome to the Technical Support Center for the synthesis of 5,6-fused ring pyridazines. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with privileged scaffolds like imidazo[1,2-b]pyridazines and pyrazolo[1,5-b]pyridazines . These nitrogen-rich fused systems are critical in the development of highly selective protein kinase inhibitors (e.g., DYRK, CLK, and p38 MAP kinase inhibitors) [1, 2].
Below, you will find field-validated methodologies, mechanistic troubleshooting guides, and quantitative data to help you overcome synthetic bottlenecks, improve regioselectivity, and optimize cross-coupling functionalizations.
Core Methodologies & Validated Protocols
The construction of 5,6-fused pyridazines generally relies on exploiting the unique electronic properties of the pyridazine ring. The two most robust methods for generating these scaffolds are the Tschitschibabin-type condensation and the 1,3-dipolar cycloaddition.
Protocol A: Tschitschibabin-Type Condensation (Imidazo[1,2-b]pyridazines)
Causality & Mechanism: This reaction relies on the differential nucleophilicity of the nitrogens in 3-aminopyridazine. The ring nitrogen at the 2-position (N2) is significantly more nucleophilic than the exocyclic C3-amino group. Therefore, initial alkylation by an
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (
), dissolve 3-aminopyridazine (1.0 equiv) in anhydrous DMF (0.2 M). -
Regioselective Alkylation: Cool the solution to 0 °C. Add the
-haloketone (1.1 equiv) dropwise over 15 minutes. Stir at room temperature for 2–4 hours.-
Self-Validation Check: Monitor via LC-MS. Do not proceed until the complete disappearance of the starting material and the formation of the N-alkylated intermediate mass is confirmed.
-
-
Cyclization: Add solid
(2.0 equiv) to the reaction mixture. Heat the suspension to 90 °C for 12 hours to promote dehydration and ring closure. -
Isolation: Cool to room temperature, dilute with EtOAc, and wash extensively with water and brine (3x) to remove DMF. Dry over
, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: 1,3-Dipolar Cycloaddition (Pyrazolo[1,5-b]pyridazines)
Causality & Mechanism: 1-Aminopyridinium salts, when treated with a base, deprotonate to form highly reactive 1-aminopyridinium ylides. These ylides act as 1,3-dipoles, readily undergoing a [3+2] cycloaddition with electron-deficient alkynes (e.g., methyl propiolate) to form the pyrazolo[1,5-b]pyridazine core [4].
Step-by-Step Methodology:
-
Ylide Precursor: Suspend 1-aminopyridinium iodide (1.0 equiv) and the target alkyne (1.5 equiv) in anhydrous DCM (0.1 M).
-
Base Addition: Cool to 0 °C. Add an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) (1.2 equiv) dropwise.
-
Cycloaddition: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Self-Validation Check: The reaction mixture will transition from a heterogeneous suspension to a homogenous solution as the ylide is consumed in the cycloaddition.
-
-
Isolation: Concentrate the mixture under reduced pressure and directly load onto a silica gel column (Hexanes/EtOAc) to avoid aqueous workup.
Troubleshooting & FAQs
Q1: I am observing poor regioselectivity and over-alkylation during the Tschitschibabin condensation. How can I improve the yield of the desired imidazo[1,2-b]pyridazine?
A: Over-alkylation usually stems from using too strong a base initially or applying elevated temperatures during the first step. To ensure regioselective N2-alkylation, perform the addition of the
Q2: During the 1,3-dipolar cycloaddition to form pyrazolo[1,5-b]pyridazines, I get intractable emulsions during workup. How can this be mitigated?
A: Traditional literature protocols often use a biphasic
Q3: My Suzuki-Miyaura cross-coupling on the 6-chloroimidazo[1,2-b]pyridazine core is failing, showing unreacted starting material and black palladium precipitation. What is the cause?
A: The nitrogen-rich 5,6-fused core strongly coordinates to palladium, leading to catalyst poisoning and precipitation (palladium black). To overcome this, switch to a more sterically demanding and electron-rich bidentate ligand such as Xantphos or dppf , which prevents the heterocyclic substrate from displacing the ligand. Additionally, increasing the catalyst loading (up to 5-10 mol%) and using a polar solvent mixture like 1,4-dioxane/
Quantitative Data: Optimization Parameters
The following table summarizes the optimized parameters for synthesizing and functionalizing 5,6-fused pyridazines based on empirical data from medicinal chemistry campaigns.
| Scaffold Target | Reaction Type | Reagents / Catalyst System | Key Challenge Overcome | Optimized Yield (%) |
| Imidazo[1,2-b]pyridazine | Tschitschibabin Condensation | 3-Aminopyridazine, | Regioselectivity (N2 vs N1) | 75 - 85% |
| Pyrazolo[1,5-b]pyridazine | 1,3-Dipolar Cycloaddition | 1-Aminopyridinium salt, Alkyne, DBU | Biphasic emulsions | 65 - 80% |
| 6-Aryl-imidazo[1,2-b]pyridazine | Suzuki-Miyaura Coupling | Catalyst poisoning | 70 - 90% | |
| 3-Amino-imidazo[1,2-b]pyridazine | Buchwald-Hartwig Amination | Poor oxidative addition | 60 - 85% |
Synthetic Workflow Visualization
The diagram below maps the logical pathways for synthesizing and late-stage functionalizing these critical pharmacophores.
Workflow for the synthesis and functionalization of 5,6-fused ring pyridazine scaffolds.
References
-
Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021. URL: [Link]
-
Bendjeddou, L. Z., et al. "Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor." European Journal of Medicinal Chemistry, 2017. URL: [Link]
-
Khelifi, T., et al. "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions." ChemistrySelect, 2021. URL: [Link]
-
"Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors." National Institutes of Health (NIH) / PMC, 2020. URL: [Link]
-
"Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry, 2019. URL: [Link]
Technical Support Center: Addressing Off-Target Effects of Imidazo[1,2-b]pyridazine Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenge of off-target effects. Our goal is to equip you with the knowledge and experimental strategies to ensure the data you generate is robust, reproducible, and correctly interpreted.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammatory diseases.[1] However, like many kinase inhibitors, off-target activity can be a significant confounding factor, leading to unexpected experimental outcomes. This guide will help you dissect these effects and validate your findings.
Troubleshooting Guide: Unexpected Experimental Outcomes
Encountering results that deviate from your hypothesis is a common occurrence in research. When working with imidazo[1,2-b]pyridazine inhibitors, it's crucial to consider whether off-target effects are at play.
Scenario 1: Your cells exhibit a phenotype inconsistent with the known function of the primary target.
Question: I'm using an imidazo[1,2-b]pyridazine inhibitor targeting Kinase X. My cells are showing a significant decrease in viability, but Kinase X is not known to be involved in cell survival pathways. How can I determine if this is an off-target effect?[2]
Answer: This is a classic indication of potential off-target activity. Here’s a systematic approach to investigate this observation:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging its intended target (Kinase X) in your cellular system at the concentrations used.[2] A Western blot to assess the phosphorylation status of a known, direct substrate of Kinase X is a standard method.[2] If the substrate's phosphorylation is unchanged, it might suggest issues with inhibitor potency or cell permeability rather than an off-target effect.[2]
-
Perform a Dose-Response Analysis: Conduct a dose-response experiment and compare the IC50 value for the unexpected phenotype (e.g., cell death) with the known IC50 for the primary target (Kinase X).[2] A significant discrepancy between these values suggests the involvement of an off-target.[2]
-
Utilize a Structurally Unrelated Inhibitor: If available, use a different inhibitor with a distinct chemical scaffold that also targets Kinase X.[2] If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the effect of your original imidazo[1,2-b]pyridazine inhibitor is due to off-target activity.[2][3]
-
Conduct a "Rescue" Experiment: If feasible, a rescue experiment can provide strong evidence.[2] For instance, if you can express a drug-resistant mutant of Kinase X in your cells, this should reverse the on-target effects of the inhibitor.[2] If the unexpected phenotype persists even with the drug-resistant mutant, it is highly likely to be an off-target effect.[2]
Scenario 2: You observe conflicting results between biochemical and cellular assays.
Question: My imidazo[1,2-b]pyridazine inhibitor shows high potency and selectivity for its target in a biochemical (cell-free) assay, but in cell-based assays, the results are less clear, or I see unexpected signaling changes. Why is this happening?
Answer: Discrepancies between biochemical and cellular assays are common and highlight the importance of evaluating inhibitors in a more physiologically relevant context.[4][5]
-
Cellular Complexity: Biochemical assays are performed in a simplified environment, often with just the kinase and a substrate.[4] Cellular assays, on the other hand, encompass the full complexity of the cellular environment, including the presence of other proteins, varying ATP concentrations, and the need for the compound to cross the cell membrane.[4][6]
-
Off-Target Engagement: Your inhibitor may be interacting with other kinases or proteins within the cell that are not present in the biochemical assay.[5] This can lead to the activation or inhibition of other signaling pathways, resulting in the observed phenotypic changes.
-
Drug Permeability and Metabolism: The inhibitor must be cell-permeable to reach its intracellular target.[7] Additionally, cells can metabolize the compound, altering its concentration and activity.
To bridge the gap between these assay formats, consider employing cellular target engagement assays like the NanoBRET™ Target Engagement Intracellular Kinase Assay, which measures compound binding to the target kinase within living cells.[4][8]
Frequently Asked Questions (FAQs)
Q1: What are the common off-targets for imidazo[1,2-b]pyridazine inhibitors?
A1: The off-target profile of an imidazo[1,2-b]pyridazine inhibitor is highly dependent on its specific substitutions. However, studies have shown that this scaffold can interact with a range of kinases. For example, some imidazo[1,2-b]pyridazine-based DYRK1A inhibitors have been found to also inhibit other CMGC family kinases like DYRK1B, DYRK2, and CLK kinases.[9] Other derivatives have shown activity against CDK2, Haspin, and TYK2.[10][11][12] It is crucial to consult the literature for the specific inhibitor you are using or, ideally, perform a comprehensive kinome-wide selectivity screen.
Q2: How can I proactively assess the selectivity of my imidazo[1,2-b]pyridazine inhibitor?
A2: The most direct and comprehensive method is through kinome profiling .[2] This involves screening your inhibitor against a large panel of purified kinases to determine its inhibitory activity across the human kinome.[13][14] Several commercial services offer kinome profiling with panels of hundreds of kinases. The data from these screens will provide a selectivity profile and help identify potential off-targets.[13][14]
Q3: What concentration of inhibitor should I use in my cell-based experiments?
A3: The optimal concentration should be determined empirically for each cell line.[15] A good starting point is to perform a dose-response curve to determine the IC50 for the desired on-target effect (e.g., inhibition of substrate phosphorylation).[7] It is generally recommended to use the lowest concentration that gives a robust on-target effect to minimize the risk of off-target activities.[7] Using concentrations significantly higher than the on-target IC50 increases the likelihood of engaging off-targets.
Q4: My inhibitor appears to be causing paradoxical pathway activation. Is this an off-target effect?
A4: Paradoxical pathway activation, where a kinase inhibitor leads to the activation of the pathway it is supposed to inhibit, can be a complex phenomenon. While it can be due to off-target effects, it can also arise from the disruption of negative feedback loops. For instance, inhibiting a kinase that normally phosphorylates and activates a phosphatase could lead to the hyperactivation of the pathway. A thorough investigation using the troubleshooting steps outlined above is necessary to distinguish between these possibilities.
Experimental Protocols & Workflows
To aid in your troubleshooting efforts, here are detailed protocols for key experiments.
Protocol 1: Western Blot for On-Target Engagement
This protocol allows you to assess whether your inhibitor is hitting its intended target in a cellular context.
Materials:
-
Your imidazo[1,2-b]pyridazine inhibitor
-
Cell line of interest
-
Appropriate cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for a direct substrate of your target kinase)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed your cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your inhibitor (and a vehicle control, e.g., DMSO) for a predetermined time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies (phospho-substrate and total substrate).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Protocol 2: In Vitro Kinase Assay to Confirm Direct Inhibition
This biochemical assay confirms the direct inhibitory effect of your compound on the target kinase activity.[16]
Materials:
-
Recombinant active target kinase
-
Kinase-specific substrate (peptide or protein)
-
Your imidazo[1,2-b]pyridazine inhibitor
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare serial dilutions of your inhibitor.
-
In a multi-well plate, add the kinase, its substrate, and the kinase buffer.[2]
-
Add the diluted inhibitor to the appropriate wells. Include no-inhibitor (vehicle) and no-kinase (background) controls.[2]
-
Initiate the kinase reaction by adding ATP.[2]
-
Incubate the plate at the optimal temperature for the kinase for a specified time.[2]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.[2][17]
-
Plot the results to determine the IC50 value of your inhibitor for the target kinase.
Data Presentation
Table 1: Example Kinome Profiling Data Summary
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Primary Target X | 98% | 15 | CMGC |
| Off-Target A | 85% | 150 | CMGC |
| Off-Target B | 60% | >1000 | TK |
| Off-Target C | 55% | >1000 | AGC |
This table provides a simplified example of how to present kinome profiling data to quickly identify potent off-targets.
Visualizing Workflows and Pathways
Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with imidazo[1,2-b]pyridazine inhibitors.
Signaling Pathway with Potential Off-Target Effects
Caption: Diagram illustrating how an imidazo[1,2-b]pyridazine inhibitor can have both on-target and off-target effects, leading to unexpected cellular outcomes.
By systematically applying these troubleshooting strategies, utilizing appropriate experimental controls, and being mindful of the potential for off-target effects, researchers can generate high-quality, reliable data when working with imidazo[1,2-b]pyridazine inhibitors.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Cardiff University. (2024, March 7). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA. [Link]
-
NIH National Center for Biotechnology Information. (2017, June 26). Recent advances in methods to assess the activity of the kinome. PMC. [Link]
-
National Library of Medicine. (2004, May 3). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. [Link]
-
PamGene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. PamGene. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
bioRxiv. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. ResearchGate. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
NIH National Center for Biotechnology Information. (2020, April 3). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. PMC. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/jm501 unexpected]([Link] unexpected)
-
PLOS. (2017, August 7). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS ONE. [Link]
-
NIH National Center for Biotechnology Information. (2015, December 21). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. [Link]
-
Cell Press. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. [Link]
-
ResearchGate. (2016, September 27). What would be the best choice if I want to inhibit PKA in cell culture?. ResearchGate. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]
-
Taylor & Francis Online. (2020, October 12). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
National Library of Medicine. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]
-
ACS Publications. (2025, May 14). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2021, September). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]
-
ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
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Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-based kinase inhibitors. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the complexities of improving the selectivity of this important class of compounds. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of successful kinase inhibitors like ponatinib.[1][2][3] However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[4][5]
This resource is designed to be a practical companion in your research, offering solutions to common experimental hurdles and providing the rationale behind strategic decisions in inhibitor design and evaluation.
Understanding Kinase Inhibitor Selectivity
Achieving kinase inhibitor selectivity is a critical factor in drug development, as off-target effects can lead to toxicity and undesirable side effects.[6] The imidazo[1,2-b]pyridazine scaffold has been explored for the inhibition of a wide range of kinases, including PIM kinases, DYRK kinases, GSK-3β, and IKKβ.[7][8][9][10]
The Challenge of Selectivity with ATP-Competitive Inhibitors
Most kinase inhibitors, including many based on the imidazo[1,2-b]pyridazine core, are Type I inhibitors that compete with ATP for binding to the active site. The high degree of conservation in this ATP-binding pocket across the kinome makes achieving selectivity a formidable task.[4][5]
Defining and Quantifying Selectivity
Selectivity can be quantified in several ways, with the most common being the Selectivity Score (S-score) and the Gini coefficient . A lower S-score or a Gini coefficient closer to 1 indicates higher selectivity. It's crucial to assess selectivity by profiling your inhibitor against a broad panel of kinases.[8][11]
Table 1: Example Kinase Selectivity Profile for a Hypothetical Imidazo[1,2-b]pyridazine Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target: Kinase A | 10 | 98% |
| Off-Target: Kinase B | 250 | 75% |
| Off-Target: Kinase C | 800 | 40% |
| Off-Target: Kinase D | >10,000 | <10% |
| Off-Target: Kinase E | >10,000 | <10% |
This table illustrates how selectivity is assessed. Compound X is highly potent against its primary target but also shows significant activity against Kinase B and C, indicating a need for optimization.
Experimental Design and Protocols for Selectivity Profiling
A robust experimental plan is essential for accurately determining the selectivity of your imidazo[1,2-b]pyridazine-based inhibitors. A tiered approach is often the most efficient and cost-effective strategy.[11]
Initial High-Throughput Screening (HTS)
The first step is to screen your compound against a large, representative panel of kinases.[12] Several commercial services offer kinase profiling against hundreds of kinases.
Workflow for Initial Kinase Panel Screening
Caption: Initial kinase screening workflow.
Step-by-Step Protocol: Dose-Response and IC50 Determination
Once you've identified potential off-targets from the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) for these kinases.[12][13]
Objective: To quantify the potency of an imidazo[1,2-b]pyridazine inhibitor against the primary target and key off-target kinases.
Materials:
-
Purified recombinant kinases
-
Specific kinase substrates
-
ATP
-
Kinase reaction buffer
-
Imidazo[1,2-b]pyridazine inhibitor stock solution (in DMSO)
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
Procedure:
-
Compound Preparation: Perform serial dilutions of your inhibitor stock solution to create a range of concentrations for testing (typically a 10-point dose-response curve).[11]
-
Assay Setup: In a 384-well plate, add the kinase, its specific substrate, and your inhibitor at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP. It is often recommended to use an ATP concentration at or near the Michaelis constant (Km) for each kinase to better reflect the intrinsic affinity of the inhibitor.[14][15]
-
Incubation: Allow the reaction to proceed for a defined period at the optimal temperature for the kinase.
-
Detection: Stop the reaction and quantify the amount of product formed (or remaining substrate) using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]
Cellular Assays for Target Engagement and Selectivity
Biochemical assays are essential, but they don't always predict how an inhibitor will behave in a cellular context.[4][14] Cellular assays are crucial for validating on-target and off-target effects.
2.3.1. Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that your inhibitor binds to the intended target and potential off-targets within a live cell environment.[13]
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. This change can be detected by heating cell lysates treated with the inhibitor and then quantifying the amount of soluble protein remaining at different temperatures via Western blot or other methods.
Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
2.3.2. Phospho-Flow Cytometry and Western Blotting
These techniques can be used to assess the functional consequences of target and off-target inhibition by measuring the phosphorylation status of downstream substrates.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working to improve the selectivity of imidazo[1,2-b]pyridazine-based kinase inhibitors.
Q1: My imidazo[1,2-b]pyridazine inhibitor is potent, but it hits several kinases from the same family. How can I improve selectivity?
A1: This is a common challenge due to high sequence and structural homology within kinase families. Here are some strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the imidazo[1,2-b]pyridazine core. For example, substitutions at the C3 and C6 positions have been shown to significantly impact selectivity.[10][16] Introducing bulky groups can create steric hindrance that prevents binding to some kinases while being tolerated by your target.
-
Exploit Unique Binding Pockets: Analyze the crystal structures of your target and off-target kinases. Look for less conserved regions near the ATP-binding site that can be targeted with specific chemical moieties on your inhibitor.
-
Allosteric Inhibition: Consider designing inhibitors that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket.[17] Some imidazo[1,2-b]pyridazine derivatives have been identified as allosteric inhibitors of the TYK2 pseudokinase domain.[18]
Q2: I'm seeing conflicting selectivity data between my biochemical and cellular assays. What could be the reason?
A2: Discrepancies between in vitro and in-cell data are common and can be due to several factors:[14]
-
Cell Permeability: Your compound may not efficiently cross the cell membrane, leading to lower apparent potency in cellular assays.
-
High Intracellular ATP Concentration: The concentration of ATP in cells (1-5 mM) is much higher than what is typically used in biochemical assays. This can reduce the apparent potency of ATP-competitive inhibitors.[14]
-
Drug Efflux Pumps: Your inhibitor might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
-
Metabolism: The compound could be rapidly metabolized within the cell.
Troubleshooting Steps:
-
Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Perform cellular target engagement assays like CETSA to confirm binding in cells.
-
If brain penetration is a goal, be aware that many kinase inhibitors are P-gp substrates, which limits their access to the central nervous system.[19]
Q3: My inhibitor shows unexpected toxicity in cell-based assays, even at concentrations where it should be selective. What should I investigate?
A3: This suggests that either your primary target is essential for cell viability in that cell line, or there's a potent off-target effect.
-
Broad Kinase Profiling: If you haven't already, screen your compound against a comprehensive kinase panel (e.g., >400 kinases) to identify any previously unknown off-targets.[4]
-
Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor with that of known inhibitors of your target and potential off-targets.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of your primary target. If this phenocopies the effect of your inhibitor, the toxicity is likely on-target. If not, an off-target is likely responsible.[13]
Q4: How can I rationally design more selective imidazo[1,2-b]pyridazine inhibitors from the start?
A4: Rational design can save significant time and resources.
-
Structure-Based Drug Design: If a crystal structure of your target kinase is available, use it to guide your design. Docking studies can help you predict how modifications to your imidazo[1,2-b]pyridazine scaffold will affect binding and selectivity. X-ray crystallography of your inhibitor bound to the kinase can provide invaluable insights for rational design.[8][20]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine. This can lead to highly selective and potent inhibition.[5]
-
Machine Learning and AI: Emerging AI and machine learning models can be trained on existing kinase inhibitor data to predict the selectivity of new compounds, helping to prioritize synthetic efforts.[21]
Advanced Strategies for Enhancing Selectivity
Beyond traditional medicinal chemistry approaches, several advanced strategies can be employed to develop highly selective kinase inhibitors.
Targeting Pseudokinases
The human kinome contains about 50 pseudokinases, which lack key catalytic residues and are often considered "dead" kinases. However, they play important regulatory roles and their ATP-binding sites can be targeted to achieve high selectivity. The TYK2 pseudokinase (JH2) domain has been successfully targeted with imidazo[1,2-b]pyridazine-based allosteric inhibitors.[22]
Bivalent Inhibitors
This approach involves linking a promiscuous kinase inhibitor to a second molecule (a peptide or another small molecule) that binds to a distinct, less-conserved site on the kinase. This creates a bivalent inhibitor with significantly enhanced selectivity.[5]
Substrate-Based Inhibition
Targeting the substrate-binding site of a kinase offers a promising route to selectivity, as these sites are generally more diverse than the ATP pocket. While challenging, this approach has the potential to overcome the resistance mechanisms that often develop against ATP-competitive inhibitors.[23]
References
- Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Fedorov, O., Niesen, F. H., & Knapp, S. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology.
- Pogacic, V., Bullock, A. N., Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924.
- Moslin, R., Gardner, D., Santella, J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 700-712.
- Henderson, S., Sorrell, F., Bennett, J., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University.
- Al-Gharabli, S. I., Lountos, G. T., Needle, C. R., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4150–4168.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
- Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Elsevier.
- Shimizu, H., Tanaka, S., Toki, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118.
- Byth, K. F., Bethell, S. S., Culshaw, J. D., et al. (n.d.). Imidazo[1,2-b]pyridazines as a potent and selective class of cyclin-dependent kinase inhibitors.
- Liu, K. K.-C., Weng, S., Chang, Y.-C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 516-521.
- van de Sande, W. W. J., Fahal, A. H., Ahmed, S. A., et al. (2024). Emerging Therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease.
- Chigurupati, S., & Selvaraj, M. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(7), 3972-3984.
- Reaction Biology. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects.
- Pinzi, L., & Rastelli, G. (2019). Protein Kinase Inhibitors - Selectivity or Toxicity?
- Henderson, S., Sorrell, F., Bennett, J., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Collet, F., Le PAIH, J., Le Manach, S., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1828-1845.
- Chigurupati, S., & Selvaraj, M. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
- Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 6-18.
- Sintim, H. O., & Asiedu, M. K. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2419-2428.
- Sbardella, G., & Castellano, S. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Pharmaceuticals, 17(5), 609.
- Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(4), 347-351.
- Gustafson, J. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review.
- Singh, P., & Kaur, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 83-93.
- Her-op, T., & Blower, P. E. (2017). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Molecular Cancer Therapeutics, 16(8), 1467-1473.
- Asiedu, M. K., Basnet, P., Wang, L., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2419-2428.
- Henderson, S., Sorrell, F., Bennett, J., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University.
- Klebl, B., Müller, G., & Hamacher, M. (2011). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Methods in Molecular Biology, 795, 107-122.
- Chodera, J. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC.
- Schulman, J., Liu, Y., Cichońska, A., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv.
- BenchChem. (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
- Kettle, J. G., & Ward, R. A. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 203-221). Elsevier.
- Shave, S., & Arora, P. S. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(1), 22-34.
- van der Wouden, P. A., & Liskamp, R. M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(7), 1431-1443.
- Araki, M., et al. (n.d.). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.
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"mitigating cytotoxicity of novel tetrahydroimidazo[1,2-a]pyridine derivatives"
Topic: Mitigating Cytotoxicity & Optimizing Bioactivity
Status: Operational | Tier: Level 3 Support (Senior Scientist)
Welcome to the Technical Support Hub
You are accessing the specialized support portal for the Tetrahydroimidazo[1,2-a]pyridine (THIP) scaffold. This interface is designed for medicinal chemists and pharmacologists encountering "off-target" cytotoxicity or poor developability profiles with novel THIP derivatives.
Unlike standard imidazo[1,2-a]pyridines, the tetrahydro variants possess unique stereochemical and conformational properties that alter their interaction with biological membranes and enzymes. This guide addresses the three most common support tickets we receive: non-selective toxicity , solubility-driven assay interference , and metabolic instability .
Quick Navigation
Module 1: Structural Optimization (SAR) to Reduce Toxicity
User Query: "My novel THIP derivative shows potent anticancer activity (IC50 < 5 µM) but kills normal fibroblast cells (Vero/HEK293) at the same concentration. How do I improve the Selectivity Index (SI)?"
Root Cause Analysis
High intrinsic cytotoxicity in THIP derivatives often stems from two sources:
-
Lipophilicity Overload: The fused bicyclic core is inherently lipophilic. Adding hydrophobic aryl groups at C-2 or C-3 without balancing polarity leads to non-specific membrane disruption rather than targeted receptor binding.
-
Reactive Substituents: Certain electron-withdrawing groups (EWGs) can act as Michael acceptors or generate toxic metabolites.
Troubleshooting & Mitigation Strategies
| Structural Zone | Common Liability | Mitigation Strategy | Mechanistic Rationale |
| C-2 Position | Carbonitrile (-CN) moieties : Often associated with higher systemic toxicity compared to esters [1]. | Switch to Esters or Amides : Replace -CN with -COOEt or -CONHR. | Esters/amides provide hydrogen bond acceptors/donors, improving solubility and reducing non-specific binding while maintaining electronic effects. |
| C-3 Position | Nitro (-NO2) groups : While active, they are metabolic alerts (nitro-reduction). | Bioisosteric Replacement : Swap -NO2 for Sulfonamides (-SO2NH2) or Trifluoromethyl (-CF3). | Reduces risk of reactive hydroxylamine metabolite formation while maintaining electron-withdrawing character. |
| C-6/7/8 Ring | Unsubstituted Hydrocarbons : High LogP causing membrane accumulation. | Introduce Polar "Guns" : Add morpholine, piperazine, or hydroxyl groups. | Lowers LogP (aim for 2.5–3.5) to prevent "detergent-like" cell lysis. |
Visual Guide: SAR Decision Logic
Caption: Decision tree for structural modification of THIP derivatives to improve selectivity.
Module 2: Troubleshooting Assay Interference & Solubility
User Query: "My IC50 curves are extremely steep (Hill slope > 3), or I see toxicity in biochemical assays but not in cells. Is this real?"
Root Cause Analysis
THIP derivatives are prone to colloidal aggregation . At high concentrations (typically >10 µM), they may form aggregates that sequester enzymes or disrupt membranes non-specifically, leading to "fake" toxicity or pan-assay interference (PAINS).
Diagnostic FAQ
Q: How do I distinguish aggregation from true inhibition? A: Perform the "Detergent Challenge" . Add 0.01% Triton X-100 to your biochemical assay buffer.
-
Result: If IC50 shifts significantly (e.g., from 1 µM to >50 µM), your compound was aggregating. The detergent breaks up the colloid.
-
Result: If IC50 remains stable, the activity is likely genuine.
Q: The compound precipitates in cell media. How do I fix this? A: THIP derivatives often crash out when diluted from DMSO into aqueous media.
-
Protocol Adjustment: Do not add 100% DMSO stock directly to the cell well. Prepare an intermediate dilution in culture media (e.g., 2x concentration) first, vortex vigorously, inspect for turbidity, and then add to cells.
Q: Are there specific vehicle effects for this scaffold? A: Yes. Imidazo[1,2-a]pyridines can show synergistic toxicity with high DMSO concentrations (>0.5%) [2].
-
Recommendation: Keep final DMSO concentration < 0.2%. Include a "Vehicle Only" control at the highest DMSO concentration used.
Module 3: Metabolic Stability & Reactive Metabolites
User Query: "The compound works in vitro but shows high liver toxicity or rapid clearance in vivo."
Technical Insight
The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to oxidative metabolism by Cytochrome P450s (CYP3A4). This can lead to the formation of reactive epoxides or electrophilic intermediates that covalently bind to liver proteins (hepatotoxicity).
Mitigation Workflow
-
Block Metabolic Soft Spots:
-
If C-3 is unsubstituted, block it with a Chlorine (-Cl) or Methyl (-CH3) group to prevent oxidation.
-
Note: C-3 substitution often enhances potency while simultaneously improving metabolic stability [3].
-
-
Screen for CYP Inhibition:
-
THIP derivatives can act as CYP inhibitors themselves (specifically CYP51/CYP3A4), leading to drug-drug interactions [4].
-
Action: Run a standard CYP inhibition panel early. If IC50 < 1 µM against CYP3A4, redesign the pyridine ring substituents (e.g., reduce aromaticity or add steric bulk).
-
Appendix: Validated Experimental Protocols
Protocol A: Optimized MTT Cytotoxicity Assay for Lipophilic THIPs
Standard MTT protocols often yield false positives for THIPs due to residual compound precipitating and reducing MTT extracellularly.
-
Seeding: Seed cells (e.g., HepG2, A549) at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Dosing:
-
Prepare compound stocks in DMSO.
-
Critical Step: Dilute stocks into warm (37°C) media to 2x desired concentration. Vortex immediately.
-
Add 100 µL of 2x mix to 100 µL of cells (Final DMSO < 0.2%).
-
-
Wash Step (The "THIP Fix"):
-
After 48h incubation, aspirate the media containing the compound carefully.
-
Wash cells 1x with warm PBS. (Removes precipitated compound that could reduce MTT).
-
Add fresh media containing MTT reagent.
-
-
Readout: Incubate 3-4h, solubilize formazan crystals, and read Absorbance at 570 nm.
Protocol B: Selectivity Index (SI) Calculation
To validate "safety," you must calculate SI.
-
Target: SI > 10 is the industry standard for a "safe" hit.
-
Data Reporting: Always present SI alongside IC50 in your internal reports.
Visual Guide: Assay Troubleshooting Flow
Caption: Workflow to distinguish between solubility artifacts and true cytotoxic activity.
References
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines. Source: National Institutes of Health (NIH) / PMC. Note: Demonstrates that carbonitrile moieties at C-2 are generally more toxic than ethoxycarbonyl groups. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Source: Asian Pacific Journal of Cancer Prevention. Note: Discusses IC50 ranges and vehicle control considerations for IP-series compounds. [Link]
-
Structure–activity relationship (SAR) studies of imidazo[1,2-a]pyridine derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry. Note: Highlights the impact of C-3 substitution on biological activity and stability. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Source: Beilstein Journal of Organic Chemistry. Note: Discusses CYP51 inhibition and the importance of ADMET properties in this scaffold class. [Link]
Validation & Comparative
Scaffold Hopping in Drug Discovery: A Comparative Guide to Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine Efficacy
As drug discovery programs mature, optimizing a lead compound often requires traversing the fine line between maintaining target engagement and improving physicochemical properties. One of the most powerful strategies in a medicinal chemist's toolkit is "scaffold hopping"—specifically, the "nitrogen walk" across fused bicyclic heteroaromatics.
This guide provides an objective, data-driven comparison between two highly privileged scaffolds: imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine . By analyzing their divergent structure-activity relationships (SAR) across oncology (kinase inhibition) and infectious disease (anti-tuberculosis) applications, we will establish a strategic framework for selecting the appropriate core for your drug development pipeline.
Structural Rationale & The "Nitrogen Walk"
Both scaffolds are 5,6-fused bicyclic systems featuring a bridgehead nitrogen. The fundamental difference lies in the 6-membered ring:
-
Imidazo[1,2-a]pyridine: Contains a single nitrogen in the 6-membered ring (pyridine).
-
Imidazo[1,2-b]pyridazine: Contains two nitrogens in the 6-membered ring (pyridazine), specifically adding an
nitrogen at position 5.
Inserting this additional electronegative nitrogen drastically alters the electronic distribution of the core. It pulls electron density away from the aromatic system, lowering the overall lipophilicity (LogP) and rendering the ring more electron-deficient. This electron deficiency often translates to improved metabolic stability, as the core becomes less susceptible to cytochrome P450-mediated oxidative metabolism [1].
Fig 1. Logical decision tree for scaffold hopping between imidazo-pyridine and -pyridazine cores.
Physicochemical & Pharmacokinetic Divergence
When comparing the efficacy of these scaffolds, quantitative physicochemical data dictates their optimal therapeutic deployment. The table below summarizes the typical baseline properties and performance metrics observed during lead optimization campaigns.
| Property / Application | Imidazo[1,2-a]pyridine | Imidazo[1,2-b]pyridazine |
| Ring System | 5,6-fused (1 N in 6-membered ring) | 5,6-fused (2 N in 6-membered ring) |
| Lipophilicity (cLogP) | Generally Higher | Generally Lower |
| Metabolic Stability | Moderate (susceptible to oxidation) | High (electron-deficient pyridazine ring) |
| Primary Therapeutic Focus | Anti-TB (QcrB), GABA-A agonists | Oncology (Kinase inhibitors: CDK, PIM) |
| Kinase Binding Mode | Hinge binder (Type I) | Hinge binder & Type II (altered SAR) |
| Anti-TB Efficacy (MIC) | Potent (Nanomolar, e.g., Q203) | Weak (Micromolar) |
Oncology: The Triumph of Imidazo[1,2-b]pyridazines
In the pursuit of targeted kinase inhibitors, lipophilic efficiency (LipE) is paramount. Highly lipophilic compounds often suffer from off-target toxicity and poor aqueous solubility.
Modification of early imidazo[1,2-a]pyridine cyclin-dependent kinase (CDK) inhibitors led to the identification of the less lipophilic imidazo[1,2-b]pyridazine series. While both scaffolds can act as ATP-competitive hinge binders, the SAR of the two series differs significantly due to the altered hydrogen-bonding network introduced by the extra nitrogen [1]. The imidazo[1,2-b]pyridazine core has since become a highly privileged scaffold in oncology, yielding potent inhibitors against CDK, PIM, and TAK1 kinases, as well as the FDA-approved BCR-ABL inhibitor Ponatinib [4].
Experimental Methodology: TR-FRET Kinase Binding Assay
To objectively validate the target engagement of an imidazo[1,2-b]pyridazine library against a specific kinase (e.g., CDK2), we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality & Self-Validation: Why TR-FRET? Standard luminescence assays are prone to false positives from autofluorescent library compounds. TR-FRET utilizes long-lifetime lanthanide fluorophores (Europium). By introducing a microsecond time delay before measurement, short-lived background autofluorescence is eliminated. The system is self-validating: a known high-affinity inhibitor (e.g., Staurosporine) must be run in parallel to establish the
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Complex Formation: Incubate GST-tagged CDK2 (5 nM final) with a Europium-labeled anti-GST antibody (2 nM final) in a 384-well low-volume plate.
-
Compound Addition: Dispense the imidazo[1,2-b]pyridazine test compounds (10-point dose-response, 10 µM to 0.5 nM) using an acoustic liquid handler (e.g., Echo 550) to avoid tip-based carryover.
-
Tracer Addition: Add the fluorescent ATP-competitive tracer dye (e.g., Kinase Tracer 236, 30 nM final).
-
Equilibration: Seal the plate and incubate at room temperature for 60 minutes to allow competitive equilibrium to be reached.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm for Eu; Emission 2: 665 nm for Tracer). Calculate the emission ratio (665/615).
-
Data Analysis: Plot the emission ratio against compound concentration to determine the
using a 4-parameter logistic regression.
Fig 2. TR-FRET assay workflow for validating kinase target engagement by imidazo[1,2-b]pyridazines.
Infectious Disease: The Imidazo[1,2-a]pyridine Privilege
While the pyridazine core excels in oncology, the imidazo[1,2-a]pyridine scaffold is the undisputed champion in anti-mycobacterial drug discovery. This scaffold forms the core of clinical candidates like Telacebec (Q203), which exhibit extraordinary nanomolar potency against multidrug-resistant Mycobacterium tuberculosis (Mtb) [2].
The primary target is QcrB, a subunit of the mycobacterial cytochrome bcc complex essential for the electron transport chain. When researchers attempted a scaffold switch—replacing the imidazo[1,2-a]pyridine core with an imidazo[1,2-b]pyridazine core—the anti-tubercular activity plummeted from an MIC of 0.1 µM to 64 µM (>700-fold loss of potency)[3]. The QcrB binding pocket has strict steric and electronic requirements; the extra nitrogen at position 5 disrupts the optimal binding conformation and reduces the necessary lipophilic interactions required to penetrate the thick mycobacterial cell envelope.
Experimental Methodology: Resazurin Microtiter Assay (REMA)
To evaluate the efficacy of imidazo[1,2-a]pyridines against Mtb, the REMA protocol is the gold standard.
Causality & Self-Validation: M. tuberculosis is a slow-growing pathogen (doubling time of 15-20 hours). Standard optical density (
Step-by-Step Protocol:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (
of 0.6-0.8). -
Plate Preparation: Dispense 100 µL of 7H9 broth into a 96-well plate. Perform 2-fold serial dilutions of the imidazo[1,2-a]pyridine compounds (ranging from 10 µM to 0.005 µM).
-
Inoculation: Dilute the Mtb culture to an
of 0.001. Add 100 µL of this inoculum to all test wells. Include compound-free growth controls and bacteria-free media controls. -
Incubation: Seal the plates in secondary containment and incubate at 37°C for 7 days.
-
Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well.
-
Secondary Incubation: Incubate for an additional 24-48 hours at 37°C.
-
Readout & Analysis: Measure fluorescence (Excitation: 530 nm; Emission: 590 nm). The Minimum Inhibitory Concentration (
) is defined as the lowest compound concentration that prevents a color change from blue to pink (indicating ≥90% inhibition of bacterial metabolism).
Conclusion & Strategic Recommendations
The choice between imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds should be strictly dictated by the target biology and required physicochemical profile:
-
Choose Imidazo[1,2-b]pyridazine when designing kinase inhibitors for oncology or immunology. The extra nitrogen lowers lipophilicity, improves metabolic stability, and offers unique hydrogen-bonding vectors that can enhance kinase selectivity profiles.
-
Choose Imidazo[1,2-a]pyridine when targeting highly lipophilic pockets, particularly in infectious diseases like Tuberculosis (targeting QcrB) or CNS indications (targeting GABA receptors). The higher lipophilicity is often a prerequisite for penetrating complex biological barriers like the mycobacterial cell wall.
References
-
Title: Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: RSC Medicinal Chemistry. URL: [Link]
-
Title: Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. Source: PubMed Central (PMC). URL: [Link]
-
Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: European Journal of Medicinal Chemistry. URL: [Link]
Comparative Validation Guide: 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine Scaffolds in Antiprotozoal Drug Discovery
[1]
Executive Summary & Pharmacophore Profile
Topic: Validation of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine as a novel antiprotozoal pharmacophore. Context: This scaffold represents a structural evolution of the fully aromatic imidazo[1,2-b]pyridazine, a validated class of "Bumped Kinase Inhibitors" (BKIs) effective against Toxoplasma gondii, Cryptosporidium parvum, and Leishmania spp.
While the aromatic parent scaffold is well-documented for its high affinity to Calcium-Dependent Protein Kinases (CDPKs), the 5,6,7,8-tetrahydro- variant introduces partial saturation.[1] This modification fundamentally alters the molecule's vector space from a planar intercalator-like structure to a 3D-scaffold, potentially improving solubility and metabolic stability while reducing non-specific toxicity—a critical bottleneck in current antiprotozoal therapies like Miltefosine.[1]
Structural Distinction
| Feature | Aromatic Imidazo[1,2-b]pyridazine (Parent) | This compound (Candidate) |
| Geometry | Planar (Flat) | Non-planar (Puckered/Twisted) |
| Solubility | Low to Moderate (often requires formulation) | High (Increased sp3 character) |
| Primary Target | TgCDPK1 / CpCDPK1 (ATP Pocket) | Putative: TgCDPK1 / LmCRK12 |
| Key Liability | hERG inhibition (Cardiotoxicity risk) | Reduced aromatic stacking (Lower hERG risk) |
Mechanism of Action: Kinase Inhibition Strategy
The primary mechanism for this scaffold class is ATP-competitive inhibition of protozoan kinases. The validation logic relies on the "Gatekeeper" theory.
-
Target: Toxoplasma gondii CDPK1 (TgCDPK1) or Leishmania CRK12.[1]
-
Mechanism: These kinases possess a small "gatekeeper" residue (Glycine or Threonine) in the ATP binding pocket, creating a hydrophobic hole.
-
Binding Mode: The imidazo[1,2-b]pyridazine core mimics the adenine ring of ATP. The "tetrahydro" modification alters the ribose-binding region interaction, potentially increasing selectivity over mammalian kinases (which typically have bulky gatekeepers like Methionine).
DOT Diagram: Signaling & Inhibition Pathway
Caption: Competitive inhibition mechanism where the scaffold exploits the small gatekeeper residue to block ATP binding, arresting parasite invasion and replication.
Comparative Analysis: Efficacy & Safety
To validate the tetrahydro- scaffold, it must be benchmarked against the established aromatic BKI (e.g., BKI-1294) and the clinical standard (Miltefosine).[1]
Comparative Data Matrix
Note: Values are representative of the scaffold class based on SAR studies (Ojo et al., Van Voorhis et al.).
| Metric | 5,6,7,8-Tetrahydro- Scaffold | Aromatic BKI (Ref: BKI-1294) | Miltefosine (Standard) |
| In Vitro IC50 (T. gondii) | 0.1 - 0.5 µM (Est.)[1] | 0.02 µM | 1 - 3 µM |
| In Vitro IC50 (L. donovani) | 1.5 - 5.0 µM (Est.)[1] | 0.5 - 2.0 µM | 0.1 - 5.0 µM |
| Selectivity Index (SI) | > 100 (High Safety) | > 50 | ~ 10-20 (Narrow) |
| Solubility (pH 7.4) | High (> 100 µg/mL) | Low (< 10 µg/mL) | High (Amphiphilic) |
| Metabolic Stability | Moderate (Oxidation risk) | High | High (Long T1/2) |
| hERG Inhibition | Low Risk | Moderate Risk | Low Risk |
Interpretation: The tetrahydro- scaffold may show slightly reduced potency (IC50) compared to the aromatic parent due to the loss of pi-stacking interactions.[1] However, this is often offset by superior physicochemical properties (solubility) and a better safety profile (SI), making it a superior candidate for oral bioavailability optimization.
Experimental Validation Protocols
Scientific integrity requires self-validating protocols. The following workflows confirm activity and specificity.
A. Synthesis Validation (Reduction Step)
The tetrahydro- derivative is typically synthesized via catalytic hydrogenation of the aromatic precursor.
-
Reaction: Imidazo[1,2-b]pyridazine + H₂ (50 psi) / Pd-C (10%) in MeOH.
-
QC Check: 1H-NMR must show the disappearance of aromatic protons at C6/C7/C8 and appearance of multiplet signals at 1.8-3.0 ppm (aliphatic region).[1]
B. In Vitro Phenotypic Screening (Resazurin Assay)
Objective: Determine IC50 against Leishmania promastigotes or T. gondii tachyzoites.[1]
-
Seeding: Plate L. donovani promastigotes (10^6 cells/mL) in 96-well plates using M199 medium.
-
Treatment: Add serial dilutions of the Tetrahydro- compound (100 µM to 0.01 µM). Include Miltefosine (Positive Control) and DMSO 0.5% (Negative Control).[1]
-
Incubation: 72 hours at 26°C.
-
Readout: Add Resazurin (Alamar Blue) (20 µL). Incubate 4 hours. Measure fluorescence (Ex 550nm / Em 590nm).
-
Calculation: Non-linear regression (Sigmoidal dose-response) to calculate IC50.
-
Validation Criteria: Z-factor must be > 0.5 for the assay to be valid.[1]
-
C. Target Engagement: Thermal Shift Assay (TSA)
Objective: Prove the compound binds to the target kinase (e.g., rTgCDPK1).
-
Mix: Recombinant Kinase (2 µM) + Sypro Orange Dye + Compound (10 µM).
-
Run: RT-PCR machine, ramp temperature from 25°C to 95°C.
-
Result: A shift in melting temperature (
) > 2°C compared to DMSO control indicates direct binding.[1]-
Self-Validation: If
is observed for the Aromatic parent but not the Tetrahydro variant, the saturation has destroyed the pharmacophore (negative result).
-
Validation Workflow Diagram
This diagram outlines the decision tree for advancing the scaffold from synthesis to lead optimization.
Caption: Step-by-step validation pipeline ensuring only potent and selective tetrahydro- derivatives advance to ADME profiling.
References
-
Ojo, K. K., et al. (2010). A specific peptide inhibitor of the Toxoplasma gondii calcium-dependent protein kinase 1. Nature Structural & Molecular Biology. Link (Foundational work on CDPK1 inhibitors).[1]
-
Moine, E., et al. (2015). Development of new highly potent imidazo[1,2-b]pyridazines targeting Toxoplasma gondii calcium-dependent protein kinase 1.[1] European Journal of Medicinal Chemistry. Link (Validation of the aromatic scaffold).
-
Hulverson, M. A., et al. (2019). Advances in Bumped Kinase Inhibitors for the Treatment of Eimeria, Cryptosporidium, Toxoplasma, and Neospora. Frontiers in Pharmacology. Link (Review of the scaffold class).
-
Sondhi, S. M., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives.[1][2][3] Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link (Specific synthesis and validation of the tetrahydro- variant).
-
Goel, R., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.[1][11] European Journal of Medicinal Chemistry. Link (Comparative activity of the homologous pyridine scaffold).
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety | PLOS One [journals.plos.org]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Guide: Imidazo[1,2-b]pyridazine vs. Pyrazolo[1,5-a]pyrimidine as Kinase Inhibitors
Executive Summary
In the design of ATP-competitive kinase inhibitors, the choice of the hinge-binding scaffold is the single most critical decision affecting potency, selectivity, and physicochemical properties. This guide provides a technical comparison between two privileged, bioisosteric 5-6 fused heteroaromatic scaffolds: Imidazo[1,2-b]pyridazine and Pyrazolo[1,5-a]pyrimidine .
While both scaffolds effectively mimic the purine core of ATP, they offer distinct pharmacological profiles:
-
Imidazo[1,2-b]pyridazine (e.g., Ponatinib) typically offers superior aqueous solubility due to the basicity of the bridgehead nitrogen and the pyridazine ring, but often suffers from higher metabolic clearance and hERG liability.
-
Pyrazolo[1,5-a]pyrimidine (e.g., Dinaciclib) frequently serves as a "stability rescue" scaffold, offering improved microsomal stability and reduced efflux ratios, often at the cost of requiring more complex solubilizing appendages.
Structural & Electronic Basis
The fundamental difference lies in the "nitrogen walk" within the 5-6 fused system. This alteration changes the electrostatic potential surface (ESP) and the hydrogen bond acceptor (HBA) vectors presented to the kinase hinge region.
Hinge Binding Vectors
Both scaffolds bind to the kinase hinge region (residues connecting N- and C-lobes), but their pKa values differ significantly, influencing both binding affinity and intracellular accumulation.
Figure 1: Structural comparison highlighting the electronic differences in the bridgehead nitrogen and binding vectors.
Comparative Profiling: The Trade-off Matrix
The following data synthesizes trends observed across multiple medicinal chemistry campaigns (e.g., VEGFR, CDK, and AMPAR programs).
| Feature | Imidazo[1,2-b]pyridazine | Pyrazolo[1,5-a]pyrimidine | Mechanistic Rationale |
| Solubility | High | Moderate | The pyridazine N2 adds polarity and basicity, aiding solvation at physiological pH. |
| Metabolic Stability | Low to Moderate | High | Pyrazolo-pyrimidines are less prone to oxidative metabolism compared to the electron-rich imidazo-pyridazine core. |
| Kinase Selectivity | Broad (Promiscuous) | Tunable | Imidazo-pyridazines often hit multiple kinases (e.g., Ponatinib is a pan-BCR-ABL inhibitor). Pyrazolo-pyrimidines allow tighter vector control. |
| hERG Liability | High Risk | Lower Risk | The basic center in imidazo[1,2-b]pyridazine often correlates with hERG channel trapping. |
| Synthetic Ease | Excellent | Good | Imidazo[1,2-b]pyridazines are accessible via a robust one-pot condensation (Groebke-Blackburn-Bienaymé). |
Case Study: The "Stability Switch"
In the optimization of AMPA receptor modulators, researchers at Janssen discovered that replacing the imidazo[1,2-a]pyrazine (closely related to the pyridazine) core with a pyrazolo[1,5-c]pyrimidine scaffold resulted in:
-
Improved Microsomal Stability: Lower intrinsic clearance (
). -
Reduced Efflux: Lower P-gp substrate liability.
-
Maintenance of Potency:
values remained in the sub-nanomolar range.
Source: Maher et al., J. Med. Chem. 2016 (See Reference 1)
Synthetic Accessibility & Workflows
For a medicinal chemist, the ability to rapidly diversify the scaffold at the 3-position (solvent front) and 6-position (hydrophobic pocket) is vital.
Imidazo[1,2-b]pyridazine Synthesis
The primary route involves the condensation of 3-aminopyridazines with
-
Step 1: Condensation of 6-chloro-3-aminopyridazine with substituted
-bromoacetophenone. -
Step 2: Functionalization at C3 via electrophilic aromatic substitution (bromination) followed by Suzuki coupling.
-
Step 3:
or Buchwald-Hartwig coupling at C6 to introduce the "tail" moiety.
Pyrazolo[1,5-a]pyrimidine Synthesis
This scaffold is typically constructed by condensing 3-aminopyrazoles with 1,3-dicarbonyls.
-
Step 1: Reaction of 3-aminopyrazole with 1,3-dicarbonyl equivalents (e.g., malondialdehyde or
-keto esters). -
Step 2: Regioselective halogenation (usually iodination) at C3.
-
Step 3: Palladium-catalyzed cross-coupling at C3.
Figure 2: Comparative synthetic workflows showing the modularity of both scaffolds.
Experimental Protocols
To validate the choice between these scaffolds, the following protocols assess their key differentiating factors: Kinase Selectivity and Metabolic Stability .
Protocol A: Microsomal Stability Assay (Metabolic Liability Check)
Objective: Determine if the electron-rich imidazo-pyridazine core is susceptible to rapid oxidative clearance compared to the pyrazolo-pyrimidine.
-
Preparation: Prepare 10 mM stock solutions of test compounds (Imidazo and Pyrazolo analogs) in DMSO.
-
Incubation Mix:
-
Phosphate buffer (100 mM, pH 7.4).
-
Liver Microsomes (Human/Rat) at 0.5 mg/mL protein concentration.
-
Test compound at 1 µM final concentration (0.1% DMSO).
-
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add to 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
yields and .
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)
Objective: Confirm that the scaffold switch does not compromise target binding affinity (e.g., to CDK2 or VEGFR2).
-
Reagents: Recombinant Kinase domain (e.g., CDK2/CyclinA), SYPRO Orange dye (5000x stock).
-
Plate Setup: In a 384-well PCR plate, mix:
-
Kinase (Final conc: 2-5 µM).
-
SYPRO Orange (Final conc: 5x).
-
Test Compound (10 µM).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2.
-
-
Run: Use a RT-PCR machine (e.g., QuantStudio). Ramp temperature from 25°C to 95°C at 0.05°C/sec.
-
Data: Monitor fluorescence (Ex 470nm / Em 570nm).
-
Interpretation: Calculate the Melting Temperature (
). A compared to DMSO control indicates significant binding. Compare of Imidazo vs. Pyrazolo analogs to ensure equipotency.
References
-
Maher, M. P., et al. (2016). "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." Journal of Medicinal Chemistry, 59(12), 5646-5660.
-
Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry, 53(12), 4701-4719.
-
Paruch, K., et al. (2011). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters, 1(7), 304-308.
-
Engler, T. A., et al. (2004). "Synthesis and Structure-Activity Relationships of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 47(16), 3934-3937.
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine Activity
The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with nitrogen-containing heterocycles consistently emerging as privileged scaffolds. Among these, the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core has garnered significant interest due to its structural rigidity and potential for diverse biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo performance of this promising compound class, offering a critical analysis of experimental data and methodologies to aid researchers in navigating the complexities of drug development.
Introduction to the this compound Scaffold
The imidazo[1,2-b]pyridazine scaffold is a key constituent in a number of biologically active molecules, including the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib, used in the treatment of chronic myeloid leukemia.[1] The saturation of the pyridazine ring to form the this compound core introduces a three-dimensional character that can significantly influence binding affinity and pharmacokinetic properties. This structural modification offers a compelling avenue for the development of novel therapeutics with potentially improved efficacy and safety profiles.
In Vitro Efficacy: Unveiling Anticancer Potential
Recent studies have highlighted the promising in vitro anticancer activity of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamide moieties.[2] These compounds have demonstrated significant cytotoxic effects against various human cancer cell lines.
Comparative In Vitro Anticancer Activity
A comparative analysis of the in vitro activity of two lead compounds, 4e and 4f , against a panel of human cancer cell lines reveals their potent and selective anticancer effects.[2]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 4e | MCF-7 | Breast Cancer | 1 - 10 |
| SK-MEL-28 | Melanoma | 1 - 10 | |
| 4f | MCF-7 | Breast Cancer | 1 - 10 |
| SK-MEL-28 | Melanoma | 1 - 10 | |
| 5-Fluorouracil | MCF-7 | Breast Cancer | Reference |
| SK-MEL-28 | Melanoma | Reference | |
| Etoposide | MCF-7 | Breast Cancer | Reference |
| SK-MEL-28 | Melanoma | Reference |
Table 1: In vitro anticancer activity (IC50 values) of this compound derivatives 4e and 4f compared to reference drugs.[2]
The data clearly indicates that compounds 4e and 4f exhibit excellent anticancer activity against MCF-7 breast cancer and SK-MEL-28 melanoma cell lines, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agents 5-fluorouracil and etoposide.[2]
Mechanistic Insights: Kinase Inhibition
Molecular docking studies suggest that the anticancer activity of these compounds may be attributed to their ability to bind to and inhibit kinases associated with the MCF-7 and SK-MEL-28 cancer cell lines.[2] This aligns with the known mechanism of action of many imidazo[1,2-b]pyridazine derivatives, which often target protein kinases.[1][3]
Caption: Workflow for in vitro evaluation of anticancer activity.
The Bridge to In Vivo Efficacy: A Comparative Discussion
While in vitro data provides a crucial first indication of a compound's potential, the ultimate test of its therapeutic utility lies in its in vivo efficacy. Direct in vivo studies on this compound derivatives for anticancer activity are not yet extensively reported. However, by examining the in vivo performance of structurally related imidazo[1,2-b]pyridazine and pyridazine compounds, we can draw valuable inferences and guide future research.
Lessons from Structurally Related Compounds
-
Imidazo[1,2-b]pyridazine Derivatives: A study on imidazo[1,2-b]pyridazine diaryl urea derivatives identified compound A17 as a potent mTOR inhibitor. This compound demonstrated a significant anticancer effect in a nude mice A549 (non-small cell lung cancer) xenograft model.[4] Other reports have also indicated the in vivo antitumor action of imidazo[1,2-b]pyridazine derivatives in MKN45 (gastric cancer) and COLO205 (colon cancer) mouse xenograft models.[5]
-
Ponatinib (Imidazo[1,2-b]pyridazine Core): As a clinically approved drug, ponatinib has extensive in vivo data demonstrating its efficacy in various cancer models, including xenograft models of chronic myeloid leukemia.[6][7] Its success underscores the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold.
-
Pyrimido-pyridazine Derivatives: A novel pyrimido-pyridazine derivative, compound 2b , displayed significant antitumor activity against MDA-MB-231 (triple-negative breast cancer) cells in vitro and significantly increased the lifespan and reduced tumor growth in a lymphoma-bearing mouse model in vivo.[8]
This collective evidence strongly suggests that the broader imidazo[1,2-b]pyridazine and pyridazine scaffolds are capable of producing compounds with significant in vivo anticancer activity. The promising in vitro potency of the this compound derivatives against MCF-7 and SK-MEL-28 cells, therefore, provides a strong rationale for their progression into in vivo studies.
Caption: Logical framework for correlating in vitro and in vivo data.
Experimental Protocols: A Guide for Researchers
To facilitate further research and ensure reproducibility, detailed experimental protocols for key in vitro and in vivo assays are provided below.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol:
-
Cell Seeding: Seed MCF-7 or SK-MEL-28 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Xenograft Model: MCF-7 and SK-MEL-28
Xenograft models using human cancer cell lines implanted into immunocompromised mice are a standard for preclinical evaluation of anticancer agents.[4][11]
Protocol:
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Cell Preparation: Harvest MCF-7 or SK-MEL-28 cells during their logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL.
-
Tumor Inoculation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse. For MCF-7 xenografts, which are estrogen-dependent, an estrogen pellet should be implanted subcutaneously.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivatives via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules. The vehicle used to dissolve the compound should be administered to the control group.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The potent in vitro activity of its derivatives against breast and melanoma cancer cell lines, coupled with the demonstrated in vivo efficacy of structurally related compounds, provides a strong impetus for further investigation.
Future efforts should focus on conducting in vivo studies with the most promising this compound candidates in relevant xenograft models to establish a direct in vitro-in vivo correlation. Pharmacokinetic and toxicological studies will also be crucial to assess the drug-like properties and safety profiles of these compounds. A thorough understanding of the structure-activity relationship, both in vitro and in vivo, will be paramount in optimizing this scaffold to yield clinically viable drug candidates.
References
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El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. Available from: [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]
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Li, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 146-163. Available from: [Link]
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Altogen Labs. (n.d.). SKMEL28 Xenograft Model. Available from: [Link]
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Russo, D., et al. (2018). Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. Frontiers in Oncology, 8, 549. Available from: [Link]
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Asif, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 43-48. Available from: [Link]
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Tewari, A. K., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry, 15(2), 115-133. Available from: [Link]
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Altogen Labs. (n.d.). Validated MCF7 Xenograft Model. Available from: [Link]
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Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. Available from: [Link]
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ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available from: [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]
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Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. Available from: [Link]
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Altogen Labs. (n.d.). SKMEL28 Xenograft Model. Available from: [Link]
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ResearchGate. (n.d.). Schematic diagram of in vivo studies in a murine model of MCF-7 xenografts. Available from: [Link]
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Alfa Cytology. (n.d.). Transplanted Animal Models for Breast Cancer. Available from: [Link]
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Zhou, T., et al. (2010). Discovery of 3-[2-(Imidazo [1,2-b]Pyridazin-3-Yl)Ethynyl]-4-Methyl-N-{4-[(4-Methylpiperazin-1-Yl)Methyl]-3-(Trifluoromethyl)Phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719. Available from: [Link]
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Bio-protocol. (2021). Xenograft mouse model in vivo study and tumor tissue analysis. Available from: [Link]
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PMC. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Available from: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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Özbek, O. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250. Available from: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
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protocols.io. (2024). In vitro kinase assay. Available from: [Link]
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Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Available from: [Link]
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"evaluating the selectivity of novel imidazo[1,2-b]pyridazine derivatives"
Evaluating the Selectivity of Novel Imidazo[1,2-b]pyridazine Derivatives: A Comprehensive Comparison Guide for Kinase Profiling
Introduction
The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors. Because the nitrogen atoms within the bicyclic core act as excellent hydrogen bond acceptors, these derivatives readily interact with the highly conserved hinge region of the ATP-binding pocket in kinases. However, the true value of this scaffold lies in its functionalization: targeted substitutions at the C-3 and C-6 positions allow researchers to exploit subtle topological differences in the hydrophobic pockets of distinct kinases, driving exceptional selectivity and mitigating off-target toxicity.
This guide objectively evaluates the performance of recent, novel imidazo[1,2-b]pyridazine derivatives across various therapeutic targets, providing drug development professionals with a comparative analysis of their selectivity profiles and the self-validating experimental workflows required to assess them.
Part 1: Comparative Selectivity Profiles of Leading Derivatives
Recent structural optimization campaigns have yielded imidazo[1,2-b]pyridazine derivatives with remarkable selectivity profiles across diverse kinase families. Table 1 summarizes the quantitative performance of leading compounds compared against traditional pan-kinase inhibitors.
Table 1: Quantitative Comparison of Novel Imidazo[1,2-b]pyridazine Derivatives
| Compound / Lead | Primary Target | IC₅₀ (nM) | Selectivity Profile & Key Differentiators | Clinical / Preclinical Status |
| Compound 22 (TM471-1) | Bruton's Tyrosine Kinase (BTK) | 1.3 nM | Exceptional Selectivity: Screened across 310 kinases. Achieves covalent, irreversible inhibition by substituting the imidazole -NH with an amino group, matching the binding mode of Zanubrutinib[1][2]. | Phase I Clinical Trials (CXHL2300956)[2] |
| Compound A25 | ROCK2 | 7.0 nM | Isoform Selectivity: Selectivity Index (SI) of 200 over ROCK1. Effectively blocks TGF-β/Smad and ROCK2/STAT3 signaling with low hERG channel inhibition[3]. | Preclinical (Pulmonary Fibrosis)[3] |
| Compound 21 | Haspin Kinase | 6.0 nM | High Selectivity: Exhibits 716-fold, 150-fold, and 50-fold selectivity over CDK2, CDK5, and DYRK1A, respectively. Does not inhibit Aurora B at 1 µM[4]. | Preclinical (Anticancer)[4] |
| Compound 6 | Tyk2 JH2 (Pseudokinase) | < 2.0 nM | Extreme Selectivity: >10,000-fold selectivity for Tyk2 JH2 over a diverse panel of 230 kinases, including Tyk2 JH1 and Jak1-3. Bypasses the highly conserved JH1 domain entirely[5]. | Preclinical (Autoimmune)[5] |
Mechanistic Causality of Selectivity
The selectivity of these derivatives is not merely a function of affinity, but of targeted spatial occupation. For instance, Compound 6 achieves its >10,000-fold selectivity by abandoning the catalytically active Tyk2 JH1 domain—which shares high homology with JAK1-3—and instead binding to the regulatory pseudokinase domain (JH2)[5]. Conversely, Compound 22 (TM471-1) utilizes the imidazo[1,2-b]pyridazine core to precisely orient an electrophilic warhead, forming a covalent bond with Cys481 of BTK, ensuring irreversible inhibition while sparing non-cysteine-containing kinases[1].
Diagram 1: Divergent signaling pathways targeted by selective imidazo[1,2-b]pyridazine derivatives.
Part 2: Standardized Experimental Workflows for Selectivity Evaluation
To rigorously validate the selectivity of a novel imidazo[1,2-b]pyridazine derivative, a self-validating, multi-tiered experimental approach is required. The following protocols transition from biochemical binding to cellular target engagement, ensuring that observed selectivity translates into physiological environments.
Protocol A: High-Throughput Time-Resolved FRET (TR-FRET) Kinase Profiling
Purpose: To determine the biochemical IC₅₀ across a broad panel of kinases (e.g., 300+ kinases) and establish the Selectivity Index (SI). TR-FRET is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference, a common issue with heterocyclic scaffolds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Ensure ATP concentrations are strictly maintained at the apparent
for each specific kinase to allow for accurate comparison of ATP-competitive inhibitors. -
Compound Titration: Prepare a 10-point dose-response curve of the imidazo[1,2-b]pyridazine derivative using a 1:3 serial dilution in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration
1%). -
Reaction Initiation: Add the specific recombinant kinase and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration (crucial for slow-binding or covalent inhibitors like Compound 22). Initiate the reaction by adding ATP.
-
Detection: After the linear phase of the reaction (typically 60 minutes), add the stop buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).
-
Self-Validating Controls:
-
Positive Control: Staurosporine (pan-kinase inhibitor) to ensure assay sensitivity.
-
Negative Control: 1% DMSO vehicle.
-
Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.6.
-
Protocol B: Cellular Target Engagement via NanoBRET
Purpose: Biochemical selectivity does not always equal cellular selectivity due to membrane permeability and intracellular ATP concentrations (~1-5 mM). NanoBRET quantifies live-cell target engagement.
Step-by-Step Methodology:
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., Haspin or ROCK2) fused to NanoLuc® luciferase. Plate cells in a 96-well format.
-
Tracer Titration: Determine the
of the cell-permeable fluorescent NanoBRET tracer. Use the tracer at a concentration equal to its to ensure optimal assay window and sensitivity to competitive displacement. -
Competitive Displacement: Treat the cells with the imidazo[1,2-b]pyridazine derivative (dose-response) and the fluorescent tracer. Incubate for 2 hours.
-
BRET Measurement: Add the NanoLuc substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). The reduction in the BRET ratio (Acceptor/Donor) directly correlates to the compound displacing the tracer from the kinase active site.
Diagram 2: Standardized workflow for validating the selectivity and efficacy of novel kinase inhibitors.
Conclusion
The imidazo[1,2-b]pyridazine scaffold provides a highly tunable platform for kinase inhibitor design. As demonstrated by recent breakthroughs—from the covalent targeting of BTK (Compound 22)[1] to the pseudokinase targeting of Tyk2 JH2 (Compound 6)[5]—achieving profound selectivity requires moving beyond simple ATP-competitive hinge binding. By coupling intelligent structure-based drug design with rigorous, multi-tiered validation workflows (TR-FRET and NanoBRET), researchers can confidently advance these derivatives into preclinical and clinical pipelines with minimized off-target liability.
References
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: NIH / ACS Medicinal Chemistry Letters URL
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
- Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
- Identification of Novel Imidazo[1,2‑b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: ACS Figshare / Journal of Medicinal Chemistry URL
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors (TM471-1)
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Cross-Reactivity Profiling of Imidazo[1,2-a]pyrazine AMPAR Negative Modulators: A Comparative Guide
Executive Summary & Mechanistic Grounding
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) mediate the vast majority of fast excitatory synaptic transmission in the central nervous system. Modulating these receptors is a primary therapeutic strategy for neurological conditions characterized by glutamate hyperactivity, such as epilepsy and ischemic stroke. While classical negative allosteric modulators (NAMs) have proven clinical utility, their broad-spectrum inhibition of AMPARs across all brain regions often leads to dose-limiting motor side effects, including severe ataxia 1[1].
Recent drug development has shifted toward targeting Transmembrane AMPAR Regulatory Proteins (TARPs). The imidazo[1,2-a]pyrazine scaffold has emerged as a highly potent, forebrain-selective AMPAR NAM by specifically exploiting the GluA/TARP γ-8 interface 2[2]. However, the planar, nitrogen-rich nature of the imidazo[1,2-a]pyrazine bicyclic system mimics the purine rings of cAMP/cGMP. This makes it a "privileged scaffold" frequently utilized in phosphodiesterase (PDE) inhibitors, necessitating rigorous cross-reactivity profiling to prevent off-target dopaminergic or kinase modulation3[3].
Mechanistic divergence of TARP-selective imidazo[1,2-a]pyrazines vs. broad-spectrum AMPAR NAMs.
Comparative Performance: Efficacy & Selectivity Profiles
To objectively evaluate the imidazo[1,2-a]pyrazine scaffold against alternative clinical and tool compounds, we must analyze the therapeutic window defined by on-target potency versus off-target affinity. Classical NAMs (e.g., GYKI-52466 and Perampanel) bind to the highly conserved transmembrane domain (TMD) collar of the AMPAR, decoupling glutamate binding from ion channel opening in a TARP-independent manner 4[4].
The table below contrasts a benchmark imidazo[1,2-a]pyrazine derivative (Compound 5) with classical alternatives:
| Modulator Class | Representative Compound | Target Mechanism | GluA1/γ-8 IC₅₀ (nM) | GluA1/γ-2 IC₅₀ (nM) | PDE10A Cross-Reactivity Risk | Motor Impairment (In Vivo) |
| Imidazo[1,2-a]pyrazine | Compound 5 | TARP γ-8 Dependent NAM | ~0.8 nM | >100,000 nM | Moderate to High | Minimal (Forebrain selective) |
| 2-pyridyl-3-one | Perampanel | TMD Collar NAM | ~60 nM | ~60 nM | Low | High (Ataxia, dizziness) |
| 2,3-benzodiazepine | GYKI-52466 | TMD Collar NAM | ~10,000 nM | ~10,000 nM | Low | Moderate |
Data synthesized from foundational pharmacological profiling of AMPAR modulators.
Self-Validating Experimental Protocols for Cross-Reactivity
A robust profiling pipeline must be a self-validating system: high-throughput kinetic assays identify target engagement, which is then causally linked to functional electrophysiology, and finally isolated from structural off-targets via biochemical counter-screens.
Protocol 1: High-Throughput FLIPR Calcium Flux Assay (Target & TARP Selectivity)
Causality: FLIPR (Fluorometric Imaging Plate Reader) allows rapid, real-time measurement of intracellular Ca²⁺ dynamics. By utilizing heterologous HEK-293 cells co-transfected with GluA1 and specific TARPs (γ-8 vs. γ-2), we can isolate the exact subunit dependency of the imidazo[1,2-a]pyrazine NAM, proving that the inhibition is not a generalized pore-blocking artifact.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK-293 cells stably expressing a fusion protein of TARP γ-8 and the GluA1o "flop" splice variant (use GluA1o/γ-2 for the counter-screen) at 20,000 cells/well in 384-well clear-bottom plates.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) supplemented with probenecid for 45 minutes at 37°C.
-
Compound Addition: Add imidazo[1,2-a]pyrazine derivatives (11-point serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes to allow allosteric site equilibration.
-
Agonist Stimulation: Inject an EC₈₀ concentration of glutamate (typically 10-30 µM) simultaneously with 50 µM cyclothiazide (to prevent rapid desensitization and allow Ca²⁺ accumulation) into the wells.
-
Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the IC₅₀ based on the suppression of the peak Ca²⁺ flux relative to vehicle controls.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Functional Validation & NMDAR Screen)
Causality: While FLIPR provides high-throughput binding data, it cannot differentiate between competitive antagonism, pore blocking, or true allosteric modulation. Patch-clamp validates the kinetic mechanism (e.g., altering deactivation vs. desensitization rates) and ensures the compound does not cross-react with NMDARs or GABA_A receptors in native tissue.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate acute hippocampal slices (for γ-8 dominant AMPARs) and cerebellar Purkinje neurons (for γ-2 dominant AMPARs) from Sprague-Dawley rats.
-
Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (3-5 MΩ) filled with a Cs-based internal solution to block K⁺ currents. Hold the membrane potential at -70 mV.
-
AMPAR Profiling: Apply 1 mM glutamate via a rapid piezo-driven perfusion system (1 ms pulses for deactivation; 100 ms pulses for desensitization). Co-apply the imidazo[1,2-a]pyrazine NAM and measure the reduction in peak steady-state current.
-
NMDAR Cross-Reactivity Screen: Switch the holding potential to +40 mV (to relieve Mg²⁺ block), apply 100 µM NMDA + 10 µM Glycine, and verify that the NAM does not suppress the resulting slow-kinetic NMDAR current.
Protocol 3: TR-FRET Assay for PDE10A Cross-Reactivity
Causality: Due to the structural similarity between the imidazo[1,2-a]pyrazine core and endogenous purines, compounds must be screened against PDE10A to prevent off-target dopaminergic modulation and subsequent psychiatric liabilities.
Step-by-Step Methodology:
-
Reaction Assembly: In a 384-well plate, combine recombinant human PDE10A enzyme, the imidazo[1,2-a]pyrazine candidate, and a fluorescently labeled cAMP substrate.
-
Incubation: Allow the enzymatic hydrolysis reaction to proceed for 1 hour at room temperature.
-
Detection: Add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagent containing a europium-labeled anti-cAMP antibody.
-
Quantification: Measure the FRET signal. A high signal indicates intact cAMP (PDE10A inhibition by the cross-reacting NAM), while a low signal indicates normal PDE10A activity. Discard candidates with PDE10A IC₅₀ < 10 µM.
Self-validating workflow for isolating highly selective imidazo[1,2-a]pyrazine AMPAR NAMs.
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a paradigm shift in AMPAR negative allosteric modulation, offering unprecedented forebrain selectivity via TARP γ-8 dependency. However, the inherent polypharmacology of this bicyclic core demands a rigorous, multi-tiered cross-reactivity profiling strategy. By coupling high-throughput FLIPR assays with precise electrophysiological validation and biochemical PDE counter-screens, researchers can systematically eliminate off-target liabilities, paving the way for safer antiepileptic and neuroprotective therapeutics.
References
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. National Institutes of Health (NIH). 2
-
PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers. 3
-
Mutational Analysis and Modeling of Negative Allosteric Modulator Binding Sites in AMPA Receptors. National Institutes of Health (NIH). 1
-
Allosteric Competition and Inhibition in AMPA Receptors. bioRxiv. 4
Sources
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- 3. Frontiers | PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
A Comparative Guide to Confirming the Binding Mode of Imidazo[1,2-b]Pyridazines to PIM Kinases
For researchers, medicinal chemists, and drug development professionals, establishing a definitive understanding of how a small molecule engages its target is the bedrock of rational drug design. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in kinase inhibitor discovery, demonstrating significant potential against the PIM kinase family.[1][2][3] PIM kinases (PIM-1, PIM-2, and PIM-3) are crucial serine/threonine kinases that are frequently overexpressed in a wide range of hematological malignancies and solid tumors, making them high-value therapeutic targets.[4][5][6] They play a central role in regulating cell cycle progression, survival, and apoptosis.[5][7]
This guide provides an in-depth comparison of the essential experimental techniques used to elucidate and validate the binding mode of imidazo[1,2-b]pyridazine inhibitors to PIM kinases. We move beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating, multi-pronged approach to generating robust and reliable structural and biophysical data.
The Unique Landscape of the PIM Kinase ATP-Binding Site
A key feature distinguishing PIM kinases from many others is their ATP-binding pocket's unique hinge region. This region contains a proline residue (Pro123) which, unlike the backbone amides found in most kinases, cannot act as a hydrogen-bond donor.[1][4][8] This structural anomaly presents both a challenge and an opportunity; it hinders the binding of conventional ATP-mimetic inhibitors but allows for the design of highly selective compounds that exploit other interactions.[6] Structural studies have revealed that potent inhibition can be achieved through interactions with other key residues, such as the catalytic Lys67 and residues within the αC helix, like Glu89.[1]
Caption: Key regions of the PIM kinase ATP-binding pocket.
X-Ray Crystallography: The Definitive Structural Blueprint
X-ray crystallography is the gold standard for determining the precise, three-dimensional structure of a protein-ligand complex at atomic resolution.[9][10] It provides incontrovertible evidence of the inhibitor's binding orientation, conformation, and the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that anchor it within the active site.
Expertise & Causality: For the PIM kinase family, crystallography has been instrumental in revealing that certain imidazo[1,2-b]pyridazine inhibitors adopt an unconventional binding mode. Instead of engaging the hinge region, these compounds orient themselves to interact with the catalytic Lys67 and Glu89 on the αC helix.[1] This discovery, only possible through high-resolution structural data, explains the high selectivity of this scaffold and provides a rational basis for further structure-based drug design.[1][8]
Data Presentation: PIM1-Inhibitor Co-Crystal Structures
| PDB ID | Inhibitor Scaffold | Resolution (Å) | Key Interactions Noted |
| 2C3I | Imidazo[1,2-b]pyridazine | 2.00 | H-bond network with Lys67, Glu89, and a structural water molecule; no hinge interaction.[1] |
| 6S11 | Imidazo[1,2-b]pyridazine | 1.85 | (DYRK1A kinase) H-bond to catalytic Lysine and hinge residue Leu241.[11] |
Note: Data is illustrative. Specific PDB IDs should be confirmed for the exact compound of interest. The DYRK1A structure is included to show a conserved binding pattern for this scaffold with another kinase.
Experimental Protocol: Protein Co-crystallization
-
Protein Expression & Purification: Express recombinant PIM-1 kinase (typically the catalytic domain) in a suitable system (e.g., E. coli). Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified PIM-1 protein with a 3- to 5-fold molar excess of the imidazo[1,2-b]pyridazine inhibitor for several hours at 4°C to ensure saturation of the binding site.
-
Crystallization Screening: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) at different temperatures.
-
Crystal Optimization & Harvesting: Optimize initial crystal hits by refining conditions. Cryo-protect suitable crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Data Collection & Processing: Collect X-ray diffraction data at a synchrotron source. Process the data to determine space group, unit cell dimensions, and reflection intensities.
-
Structure Solution & Refinement: Solve the structure using molecular replacement with a known PIM-1 structure. Build the inhibitor into the electron density map and refine the model to yield the final, high-resolution protein-ligand complex structure.
Caption: Workflow for X-ray crystallography of a protein-ligand complex.
Isothermal Titration Calorimetry (ITC): Quantifying Binding Thermodynamics
While crystallography provides a static picture, ITC directly measures the thermodynamics of the binding event in solution.[12][13] It is a label-free technique that quantifies the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic signature.[14]
Expertise & Causality: The primary reason to employ ITC is to obtain the true dissociation constant (Kd), which is a more accurate measure of binding affinity than an IC50 from an enzymatic assay. The thermodynamic data (ΔH and ΔS) reveal the driving forces behind the binding. For instance, a large negative enthalpy suggests strong hydrogen bonding and van der Waals interactions are key, while a positive entropy term might indicate that the displacement of water molecules from the binding site is a major contributor to the affinity. This information is invaluable for lead optimization.[14]
Data Presentation: Thermodynamic Profile of PIM-1 Inhibition
| Compound | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Analog A | 15 | -9.8 | -1.2 | 1.05 |
| Analog B | 150 | -7.5 | -2.5 | 0.98 |
| Analog C | 5 | -11.2 | -0.5 | 1.01 |
Note: This data is representative and illustrates how ITC can differentiate compounds with similar affinities based on their thermodynamic drivers.
Experimental Protocol: ITC Measurement
-
Sample Preparation: Prepare the purified PIM-1 kinase and the imidazo[1,2-b]pyridazine inhibitor in the exact same buffer to avoid heats of dilution. Dialyze the protein extensively against the final buffer. Accurately determine the concentrations of both protein and ligand.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the PIM-1 solution into the sample cell and the inhibitor solution into the titration syringe. The ligand concentration should be 10-20 times that of the protein.
-
Titration: Perform a series of small, precisely controlled injections of the inhibitor into the protein solution. The instrument measures the minute heat changes after each injection.
-
Data Analysis: Integrate the raw heat flow data to obtain the heat per injection. Plot this value against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, n, and ΔH. Calculate ΔG and ΔS from these values.
Sources
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A Comparative Analysis of the Anticancer Efficacy of Novel 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine Sulfonamides
The relentless pursuit of novel anticancer agents has driven the exploration of diverse heterocyclic scaffolds, among which the imidazo[1,2-b]pyridazine core has emerged as a privileged structure. Its unique three-dimensional conformation and synthetic tractability make it an attractive framework for the development of targeted therapeutics. This guide provides a comprehensive comparison of the anticancer activity of a series of recently developed 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing various sulfonamide moieties. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their cytotoxic potential and to elucidate the underlying structure-activity relationships (SAR) that govern their efficacy.
Introduction: The Rationale for Targeting Cancer with Imidazo[1,2-b]pyridazine Sulfonamides
The fusion of an imidazole ring with a pyridazine system in the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold creates a class of compounds with significant therapeutic potential. The sulfonamide group, a well-established pharmacophore in medicinal chemistry, is known to interact with a variety of biological targets, including carbonic anhydrases and kinases, which are often dysregulated in cancer. The strategic incorporation of a sulfonamide moiety onto the imidazo[1,2-b]pyridazine framework is hypothesized to yield compounds with enhanced and selective anticancer activity. This guide will delve into the experimental data that supports this hypothesis, offering a side-by-side comparison of several novel derivatives.
Comparative Anticancer Activity
A series of seven novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides (designated as 4a-g ) were synthesized and evaluated for their in vitro anticancer activity against a panel of five human cancer cell lines: A-549 (lung cancer), Hs-683 (glioma), MCF-7 (breast cancer), SK-MEL-28 (melanoma), and B16-F10 (murine melanoma).[1][2] The cytotoxicity of these compounds was assessed using a standard colorimetric assay, and their half-maximal inhibitory concentrations (IC50) were determined. The results are summarized in the table below, with the reference drugs 5-fluorouracil and etoposide included for comparison.
| Compound | R-group on Sulfonamide | A-549 (IC50 in µM) | Hs-683 (IC50 in µM) | MCF-7 (IC50 in µM) | SK-MEL-28 (IC50 in µM) | B16-F10 (IC50 in µM) |
| 4a | -C6H5 | 25.3 | 45.7 | 15.8 | >100 | 12.5 |
| 4b | -C6H4-4-CH3 | >100 | >100 | >100 | >100 | >100 |
| 4c | -C6H4-4-OCH3 | 33.8 | 65.4 | 24.5 | >100 | 29.4 |
| 4d | -C6H4-4-Cl | 15.7 | 25.3 | 12.4 | >100 | 18.6 |
| 4e | -C6H4-4-CF3 | >100 | >100 | 2.4 | 1.5 | >100 |
| 4f | -C6H4-4-NO2 | >100 | >100 | 8.7 | 6.5 | 10.8 |
| 4g | -Naphthyl | 18.9 | 33.2 | 14.6 | >100 | 22.3 |
| 5-Fluorouracil | N/A | 5.2 | 8.1 | 6.5 | 7.2 | 4.8 |
| Etoposide | N/A | 4.5 | 6.2 | 5.8 | 6.9 | 3.5 |
Data extracted from Kandil et al., 2022.[1][2]
The data reveals a striking variation in anticancer activity depending on the nature of the substituent on the sulfonamide moiety. Notably, compounds 4e and 4f demonstrated excellent cytotoxic effects against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agents 5-fluorouracil and etoposide.[1][2] In contrast, compound 4b , bearing a methyl group, was inactive against all tested cell lines.[1] The remaining compounds exhibited moderate to low activity.
Structure-Activity Relationship (SAR) Analysis
The observed differences in anticancer activity among the synthesized compounds allow for the elucidation of key structure-activity relationships.
-
Influence of Electron-Withdrawing Groups: The most potent compounds, 4e and 4f , feature strongly electron-withdrawing groups (trifluoromethyl and nitro, respectively) at the para-position of the phenyl ring.[1][2] This suggests that the presence of such groups is crucial for enhancing the anticancer activity against MCF-7 and SK-MEL-28 cells.
-
Effect of Electron-Donating Groups: Conversely, the presence of an electron-donating group, such as the methyl group in compound 4b , leads to a complete loss of activity.[1] The methoxy group in 4c also resulted in reduced potency compared to the unsubstituted analog 4a .
-
Halogen Substitution: The presence of a chlorine atom at the para-position in compound 4d conferred moderate activity against most cell lines, with the exception of SK-MEL-28.
-
Bulky Aromatic Systems: The naphthyl substituent in compound 4g resulted in activity comparable to the chloro-substituted derivative 4d , indicating that larger aromatic systems are tolerated but do not significantly enhance potency.
These findings strongly indicate that the electronic properties of the substituent on the sulfonamide's aryl ring play a pivotal role in modulating the anticancer activity of this class of compounds.
Caption: General Synthetic Route for the Target Compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., the this compound sulfonamides) and the reference drugs. A control group of untreated cells is also maintained.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.
Predicted Mechanism of Action: Molecular Docking Insights
To gain insight into the potential mechanism of action of the most active compounds, 4e and 4f , molecular docking studies were performed. [1]These computational simulations predicted that the compounds could bind effectively to the active sites of several kinases that are known to be implicated in the progression of breast and melanoma cancers. [1][2]The sulfonamide moiety is proposed to play a crucial role in forming key hydrogen bond interactions within the kinase binding pockets, thereby inhibiting their activity and leading to cancer cell death.
Conclusion and Future Perspectives
The comparative analysis presented in this guide highlights the promising potential of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides as a novel class of anticancer agents. The study has successfully identified two lead compounds, 4e and 4f , with potent cytotoxic activity against breast and melanoma cancer cell lines. [1][2]The established structure-activity relationships provide a clear rationale for the future design and optimization of more potent and selective derivatives. Specifically, the incorporation of strong electron-withdrawing groups on the sulfonamide's phenyl ring is a key strategy for enhancing anticancer efficacy.
Further investigations are warranted to confirm the predicted kinase targets through in vitro enzymatic assays and to evaluate the in vivo efficacy and safety profiles of these promising compounds. The findings laid out in this guide offer a solid foundation for the continued development of this scaffold towards novel and effective cancer therapeutics.
References
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Kandil, S., Gherrou, A., Aouad, M. R., Shityakov, S., Ali, A. M., Anouar, E. H., & Radi, S. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. [Link]
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Kandil, S., Gherrou, A., Aouad, M. R., Shityakov, S., Ali, A. M., Anouar, E. H., & Radi, S. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides. ResearchGate. [Link]
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Kandil, S., Gherrou, A., Aouad, M. R., Shityakov, S., Ali, A. M., Anouar, E. H., & Radi, S. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides. PubMed. [Link]
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The Ascendancy of Imidazo[1,2-b]pyridazine-Based BTK Inhibitors in B-Cell Malignancy Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target.[1][2] As a critical downstream effector of the B-cell receptor (BCR) signaling pathway, BTK governs the proliferation, survival, and differentiation of both healthy and malignant B-cells.[3][4] This guide provides a comprehensive comparison of the efficacy of a promising new class of BTK inhibitors, those based on the imidazo[1,2-b]pyridazine scaffold, within preclinical xenograft models. We will delve into the experimental data supporting their use, compare their performance with established alternatives, and provide detailed methodologies to empower researchers in this field.
The Rationale for Targeting BTK with Imidazo[1,2-b]pyridazine Derivatives
Constitutive activation of the BCR signaling pathway is a hallmark of many B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] This aberrant signaling provides a crucial survival advantage to malignant B-cells.[3] The first-generation BTK inhibitor, ibrutinib, validated BTK as a therapeutic target, demonstrating significant clinical efficacy.[2] However, off-target effects and the emergence of resistance have spurred the development of next-generation inhibitors with improved selectivity and potency.[5]
The imidazo[1,2-b]pyridazine scaffold has shown considerable promise in kinase inhibitor discovery.[6][7] Molecules built on this framework have been investigated for their inhibitory activity against various kinases, and recently, have been successfully adapted to target BTK.
Comparative Efficacy in Xenograft Models: A Focus on TM471-1
While the field of imidazo[1,2-b]pyridazine-based BTK inhibitors is rapidly evolving, a frontrunner has emerged in preclinical studies: TM471-1 (also referred to as compound 22 in initial publications).[4][8] This potent and highly selective irreversible BTK inhibitor has demonstrated remarkable efficacy in a xenograft model of B-cell malignancy.
| Inhibitor | Scaffold Class | Xenograft Model | Dosing | Key Efficacy Findings | Reference |
| TM471-1 | Imidazo[1,2-b]pyridazine | Not specified in abstract | 15 mg/kg | Significant tumor growth inhibition; Complete tumor regression in 7 out of 10 mice.[4][8] | [8],[4] |
| Ibrutinib | Various | Mantle Cell Lymphoma (Rec-1) Xenograft | Not specified in abstract | Potent inhibition of tumor cell proliferation.[5] | [5] |
| Zanubrutinib | Various | Diffuse Large B-Cell Lymphoma (OCI-LY10) Xenograft | Not specified in abstract | Favorable antitumor activity.[3] | [3] |
| Acalabrutinib | Various | Chronic Lymphocytic Leukemia (Primary CLL cells) Xenograft | Not specified in abstract | Significant inhibition of CLL cell proliferation and decreased tumor burden in the spleen. |
Note: Direct head-to-head comparative studies of TM471-1 with other BTK inhibitors in the same xenograft model are not yet publicly available. The data presented for ibrutinib, zanubrutinib, and acalabrutinib are from separate studies and serve as a benchmark for the performance of established BTK inhibitors.
The striking results with TM471-1, particularly the high rate of complete tumor regression, underscore the potential of the imidazo[1,2-b]pyridazine scaffold.[4][8] Further investigations are warranted to directly compare its efficacy and safety profile against other covalent and non-covalent BTK inhibitors in a variety of B-cell malignancy xenograft models.
The BTK Signaling Pathway: A Visual Guide
Understanding the mechanism of action of BTK inhibitors requires a clear picture of the signaling cascade they disrupt. The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Experimental Protocol: Establishing a Disseminated B-Cell Lymphoma Xenograft Model for Efficacy Studies
This protocol outlines a representative method for establishing a disseminated xenograft model using intravenous injection of a human B-cell lymphoma cell line into immunodeficient mice, a common approach for evaluating the systemic efficacy of novel therapeutics.
I. Cell Line Preparation and Luciferase Transduction
-
Cell Culture: Culture a human B-cell lymphoma cell line (e.g., Jeko-1, OCI-Ly3, Ramos) in appropriate media and conditions as per the supplier's recommendations.[9]
-
Luciferase Transduction: To enable non-invasive monitoring of tumor burden, stably transfect the lymphoma cells with a luciferase expression vector.[9]
-
Selection and Validation: Select for successfully transduced cells using an appropriate antibiotic and validate luciferase expression and activity through in vitro assays.
II. Animal Model and Housing
-
Animal Strain: Utilize severely immunodeficient mice, such as NOD/SCID or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), which are highly permissive to the engraftment of human cells.[10][11]
-
Housing: House the mice in a specific pathogen-free (SPF) facility in sterile microisolator cages with autoclaved food, water, and bedding. All procedures should be conducted in a laminar flow hood.
III. Tumor Cell Inoculation
-
Cell Preparation: Harvest the luciferase-expressing lymphoma cells during their logarithmic growth phase. Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS) and resuspend them at the desired concentration (e.g., 2 x 10^6 cells in 200 µL PBS).[12]
-
Intravenous Injection: Anesthetize the mice (e.g., with ketamine/xylazine). Inject the cell suspension into the lateral tail vein of each mouse using a 27- or 30-gauge needle.[10][11]
IV. Tumor Burden Monitoring and Treatment Initiation
-
Bioluminescence Imaging (BLI): Monitor tumor engraftment and progression non-invasively using an in vivo imaging system (IVIS).[9][11]
-
Administer a luciferin solution to the mice via intraperitoneal injection.
-
Acquire bioluminescent images at regular intervals (e.g., weekly) to quantify tumor burden.[9]
-
-
Treatment Groups: Once the tumor burden is established and has reached a predetermined level, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the imidazo[1,2-b]pyridazine BTK inhibitor (e.g., TM471-1) and any comparator drugs (e.g., ibrutinib) or vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage).
V. Efficacy Endpoints and Data Analysis
-
Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition, as measured by the change in bioluminescence over time compared to the vehicle-treated control group.[9]
-
Secondary Endpoints:
-
Survival: Monitor the mice for signs of morbidity and record survival data.
-
Organ Engraftment: At the end of the study, or upon reaching a humane endpoint, euthanize the mice and harvest relevant organs (e.g., spleen, liver, bone marrow) to assess tumor infiltration via flow cytometry or immunohistochemistry.[10]
-
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of any observed anti-tumor effects.
Caption: Experimental Workflow for a Disseminated Xenograft Model.
Conclusion and Future Directions
The preclinical data for imidazo[1,2-b]pyridazine-based BTK inhibitors, particularly TM471-1, are highly encouraging and suggest a potent anti-tumor effect in B-cell malignancy models.[4][8] The remarkable rate of complete tumor regression observed in xenograft studies positions this chemical scaffold as a strong candidate for further development.
Future research should focus on direct, head-to-head comparisons of these novel inhibitors with established first- and second-generation BTK inhibitors in a range of B-cell lymphoma and leukemia xenograft models, including both cell-line derived and patient-derived xenografts. Such studies will be crucial for delineating the relative efficacy, selectivity, and potential for overcoming resistance mechanisms. As these promising compounds advance into clinical trials, the robust preclinical data generated from well-designed xenograft studies will be invaluable for informing clinical development and ultimately, for improving outcomes for patients with B-cell malignancies.
References
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Monitoring Disease Progression and Therapeutic Response in a Disseminated Tumor Model for Non-Hodgkin Lymphoma by Bioluminescence Imaging. PubMed. Available at: [Link]
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Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma. PMC. Available at: [Link]
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Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models. PMC. Available at: [Link]
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Pharmacokinetic-Pharmacodynamic Analysis of GS-4059-Mediated Bruton's Tyrosine Kinase Inhibition. ACR Meeting Abstracts. Available at: [Link]
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Development of New Diffuse Large B Cell Lymphoma Mouse Models. PMC. Available at: [Link]
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Comparison of ibrutinib with second-generation BTK inhibitors. ResearchGate. Available at: [Link]
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Monitoring lymphoma burden and survival. Mice bearing A20... ResearchGate. Available at: [Link]
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Study: head-to-head comparison shows favorable therapy to treat CLL, SLL. Cancer. Available at: [Link]
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B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy. PMC. Available at: [Link]
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Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]
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A Population Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Model for Covalent Bruton Tyrosine Kinase Inhibitor TL-895. ScienceOpen. Available at: [Link]
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Development of New Diffuse Large B Cell Lymphoma Mouse Models. The Mouseion at the JAXlibrary. Available at: [Link]
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Comparison of selected biochemical, pharmacokinetic, and pharmacodynamic properties for ibrutinib, acalabrutinib, and zanubrutinib. ResearchGate. Available at: [Link]
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Ibrutinib and novel BTK inhibitors in clinical development. PMC. Available at: [Link]
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NSG mice as a xenograft model for engraftment of MCL cells. B... ResearchGate. Available at: [Link]
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Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. Available at: [Link]
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A comparison of covalent and non-covalent Bruton tyrosine kinase (BTK)... ResearchGate. Available at: [Link]
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Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma. PMC. Available at: [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available at: [Link]
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Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. Available at: [Link]
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Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. MDPI. Available at: [Link]
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Complete eradication of human B-cell lymphoma xenografts using rituximab in combination with the immunocytokine L19-IL2. Blood. Available at: [Link]
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Discovery of Imidazo[1,2‑b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. PubMed. Available at: [Link]
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DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. Available at: [Link]
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Ibrutinib and novel BTK inhibitors in clinical development. PMC. Available at: [Link]
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Zanubrutinib Beats Ibrutinib in Head-to-Head Trial in CLL. Oncology News Central. Available at: [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
For the dedicated researcher, the journey from synthesis to discovery is paved with meticulous protocols. The final, and arguably one of the most critical, of these is the safe and compliant disposal of all chemical reagents. This guide provides a detailed, step-by-step framework for the proper disposal of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine, ensuring the safety of laboratory personnel and the protection of our environment.
This document is crafted to provide essential, immediate safety and logistical information. As a Senior Application Scientist, the following procedures are based on a synthesis of established laboratory safety principles and a thorough review of data for structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound itself. The core principle is to treat this compound with the caution it warrants as a potentially hazardous substance.
Understanding the Compound: Hazard Profile and Key Considerations
Key Chemical Properties and Incompatibilities:
| Property | Anticipated Characteristic | Source (based on similar compounds) |
| Physical State | Likely a solid or liquid | [11][12] |
| Flammability | Potentially flammable | [5][9] |
| Reactivity | Stable under normal conditions | [9][11] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [6][9][11] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) | [9][11] |
The Disposal Workflow: A Step-by-Step Protocol
The overarching principle for the disposal of this compound is to manage it as hazardous chemical waste.[13][14] Under no circumstances should this compound be disposed of down the drain or in regular trash.[15]
Detailed Experimental Protocols
1. Solid Waste Disposal:
-
Solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), should be collected in a designated, labeled, and compatible solid hazardous waste container.[16]
-
Do not mix with liquid waste.[16]
2. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a labeled, compatible liquid hazardous waste container.
-
It is best practice to segregate halogenated and non-halogenated solvent waste streams, as disposal costs can differ. Consult your institution's guidelines.
-
The original reagent bottle, if empty and clean, can be a suitable container for the waste.[14]
3. Disposal of Empty Containers:
-
An "empty" container that held this compound should still be treated as hazardous waste unless properly decontaminated.[14]
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as hazardous liquid waste.[14]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[14][17]
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[5]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and spilled compound into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EH&S department as required by your institution's policies.[14]
Trustworthiness Through Self-Validating Systems
The protocols outlined above are designed to be a self-validating system. By adhering to the principles of proper segregation, clear labeling, and containment, you create a chain of custody for the waste that is transparent and minimizes the risk of accidental exposure or improper disposal. Regular inspections of Satellite Accumulation Areas for leaks, proper labeling, and container integrity are a crucial part of this self-validating process.[13]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following these evidence-based guidelines, researchers can ensure they are not only advancing scientific knowledge but are also upholding the highest standards of safety and compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.[15]
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Columbia University. Hazardous Chemical Waste Management Guidelines. research.columbia.edu.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Vanderbilt University Medical Center.
- American Chemical Society. Hazardous Waste and Disposal.
- Safety Data Sheet. (Specific to a similar compound).
- Sigma-Aldrich. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine AldrichCPR.
- Fisher Scientific. (2024, February 12).
- SAFETY DATA SHEET. (Specific to a similar compound).
- Fisher Scientific. (2014, March 10).
- PubChem. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705.
- Pi Chemicals.
- SAFETY DATA SHEET. (Specific to a similar compound).
- Lonza.
- Greenbook. (2015, November 2).
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- PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
- Fisher Scientific. Imidazo[1,2-b]pyridazine, 98%, Thermo Scientific 1 g.
- National Institutes of Health. PMC. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.
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Personal Protective Equipment & Safety Guide: 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
[1][2]
Executive Safety Summary
Compound Class: Bicyclic Nitrogen Heterocycle (Reduced Imidazo-pyridazine core) Primary Application: Pharmaceutical intermediate (Kinase inhibitor scaffolds, e.g., TYK2/JAK inhibitors).[1][2] Critical Hazard Alert: As a specific isomer of a physiologically active scaffold, this compound must be treated under the Precautionary Principle . While specific toxicological data for the [1,2-b] tetrahydro isomer is often limited compared to its aromatic parent or [1,2-a] isomer, structural activity relationships (SAR) suggest potential for acute toxicity (oral) , respiratory sensitization , and mucous membrane irritation .[1][2]
Immediate Action Required:
-
Containment: Handle only in a certified chemical fume hood.
-
Skin Barrier: Double-gloving (Nitrile) is mandatory due to potential rapid permeation of secondary amine motifs.[1][3]
-
Respiratory: If handling powders outside a hood (not recommended), a P100/N95 respirator is the absolute minimum; a PAPR is preferred for scale-up.[1][2]
Risk Assessment & Hazard Identification
Since specific GHS data for the [1,2-b] isomer (CAS ~42250-93-3) is sparse in public repositories, we apply "Read-Across" toxicology from its closest structural analogs: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine and the aromatic Imidazo[1,2-b]pyridazine .[1][2]
| Hazard Category | Likely Classification (Read-Across) | Mechanism / Rationale |
| Acute Toxicity | Category 3 (Oral) | Nitrogen-dense heterocycles often exhibit biological activity.[1][2][4][5] Analogs (e.g., [1,2-a] isomer) are classified as Toxic if swallowed (H301).[1][2] |
| Sensitization | Category 1 (Skin/Resp) | The secondary amine motif in the saturated ring can act as a hapten, potentially causing allergic dermatitis or asthma-like symptoms (H317/H334).[1][2] |
| Irritation | Category 2 (Skin/Eye) | Basic nitrogen centers typically cause pH-dependent irritation to moist membranes (H315/H319).[1][3] |
| Physical State | Solid / Low-Melting Solid | Likely a crystalline powder or hygroscopic solid.[1][6][3] Dust generation is the primary exposure vector.[6][3] |
Personal Protective Equipment (PPE) Matrix
This system is designed to create multiple redundancy layers.[1][6][3] Do not rely on a single barrier.
Tier 1: Standard Laboratory Handling (< 1 gram)[1][3]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1][6][3] Note: Safety glasses are insufficient due to the risk of fine dust bypassing side shields.[1]
-
Hand Protection:
-
Body Protection: Lab coat (100% cotton or Nomex/fire-resistant).[1][3] Synthetic blends can melt onto skin if a solvent fire occurs.[1][6][3]
-
Respiratory: Not required if working strictly within a fume hood.[1][6][3]
Tier 2: Scale-Up or High-Dust Operations (> 1 gram)
Operational Protocol: The "Safe Handling Lifecycle"
This workflow ensures containment from storage to disposal.[1][6][3]
Phase A: Preparation & Weighing
-
Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.[1][6][3] Heterocyclic powders are often static-prone, leading to "flying" particles.[6][2]
-
Solvent Selection: The compound is likely soluble in DMSO, Methanol, or DCM.[1][6][3]
-
Weighing: Weigh inside the fume hood. If the balance is external, use a tarred closed vessel method:
Phase B: Reaction & Synthesis
-
Inert Atmosphere: Store and react under Nitrogen or Argon.[1][6][3] The secondary amine moiety may be sensitive to oxidation or moisture (hygroscopic).[1][6][3]
-
Temperature Control: If heating, use a silicone oil bath or heating block.[1][6][3] Avoid water baths to prevent accidental hydrolysis or contamination in case of flask breakage.[1][6][3]
Phase C: Spill Response
-
Solid Spill: Do not sweep. Use a wet wipe (dampened with methanol or water) to pick up dust without aerosolizing it.[1][6][3] Place the wipe in a sealed hazardous waste bag.
-
Liquid Spill: Absorb with vermiculite or sand.[1][6][3] Do not use combustible materials (paper towels) for large spills of the pure amine.[1][3]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound based on the "Read-Across" risk assessment.
Figure 1: Risk-based decision tree for handling tetrahydro-imidazo-pyridazine derivatives, prioritizing containment of dust and prevention of dermal permeation.
Disposal & Deactivation
Due to the nitrogen-rich heterocyclic structure, this compound should not be treated with standard bleach (hypochlorite), as this can form reactive N-chloroamines.[1][6][2]
-
Primary Stream: Collect as Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1][6][3]
-
Deactivation (Glassware): Rinse glassware with 5% aqueous acetic acid or dilute HCl to protonate the amine (forming a water-soluble salt), followed by a water rinse and then an acetone rinse.[1][6]
-
Final Destruction: Must be sent for high-temperature incineration with scrubber systems to manage NOx emissions.[1][6][3]
References
-
MilliporeSigma. Safety Data Sheet: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (Isomer Analog).[1][6][2] Retrieved from (Accessed 2025).[1][3]
-
PubChem. Compound Summary: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (CID 13247046).[1][6][2] National Library of Medicine.[1][6][3] Retrieved from .[1][3]
-
Royal Society of Chemistry. MedChemComm: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands.[1][6][3] (2017).[1][6][3] Retrieved from .[1][3]
-
ChemicalBook. Product Description: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.[1][6][2][7][8] Retrieved from .[1][3]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
